Alprostadil sodium
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
27930-45-6 |
|---|---|
Molecular Formula |
C20H33NaO5 |
Molecular Weight |
376.5 g/mol |
IUPAC Name |
sodium 7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]heptanoate |
InChI |
InChI=1S/C20H34O5.Na/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25;/h12-13,15-17,19,21,23H,2-11,14H2,1H3,(H,24,25);/q;+1/p-1/b13-12+;/t15-,16+,17+,19+;/m0./s1 |
InChI Key |
BMHCMWOSEOFUFU-HZTJSMSYSA-M |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Alprostadil sodium, PGE1 sodium salt, Prostaglandin E1 sodium |
Origin of Product |
United States |
Foundational & Exploratory
Alprostadil Sodium's Core Mechanism of Action on Smooth Muscle: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alprostadil, the synthetic form of Prostaglandin E1 (PGE1), is a potent vasodilator and smooth muscle relaxant.[1] Its therapeutic efficacy, particularly in conditions like erectile dysfunction and for maintaining patency of the ductus arteriosus, is rooted in its direct action on smooth muscle cells.[2][3] This technical guide provides an in-depth exploration of the core molecular mechanism by which alprostadil sodium induces smooth muscle relaxation. It details the primary signaling cascade, presents quantitative data from key studies, outlines relevant experimental protocols, and provides visual diagrams of the involved pathways and workflows.
Core Mechanism: The cAMP-Dependent Signaling Cascade
The relaxant effect of alprostadil on smooth muscle is primarily mediated by a G-protein coupled receptor signaling pathway that leads to an increase in intracellular cyclic adenosine monophosphate (cAMP).[1][4] This cascade can be broken down into several key steps:
-
Receptor Binding: Alprostadil binds to specific Prostaglandin E (EP) receptors on the surface of vascular and trabecular smooth muscle cells. The relaxant effects are predominantly mediated by the EP2 and EP4 receptor subtypes, which are coupled to the stimulatory G-protein (Gs).
-
G-Protein Activation: Upon agonist binding, the EP receptor undergoes a conformational change, activating the associated Gs protein. This activation involves the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the alpha subunit of the G-protein (Gαs).
-
Adenylyl Cyclase Activation: The activated Gαs subunit dissociates and binds to adenylyl cyclase, a membrane-bound enzyme. This interaction stimulates the catalytic activity of adenylyl cyclase.
-
cAMP Synthesis: Activated adenylyl cyclase catalyzes the conversion of Adenosine Triphosphate (ATP) into the second messenger, cyclic adenosine monophosphate (cAMP). This leads to a significant accumulation of intracellular cAMP.
-
Protein Kinase A (PKA) Activation: cAMP binds to the regulatory subunits of Protein Kinase A (PKA), causing them to dissociate from the catalytic subunits. This frees the catalytic subunits, which then become active and phosphorylate various downstream target proteins.
-
Induction of Smooth Muscle Relaxation: The activation of PKA initiates a series of events that collectively decrease the cytosolic calcium concentration ([Ca2+]i) and reduce the sensitivity of the contractile machinery to calcium, resulting in smooth muscle relaxation. These events include:
-
Inhibition of Myosin Light Chain Kinase (MLCK): PKA phosphorylates and inhibits MLCK, the enzyme responsible for phosphorylating the myosin light chain, a critical step for actin-myosin cross-bridge cycling and muscle contraction.
-
Reduced Intracellular Calcium ([Ca2+]i): PKA promotes the sequestration of Ca2+ into the sarcoplasmic reticulum and enhances the extrusion of Ca2+ from the cell, thereby lowering the free cytosolic calcium available for contraction.
-
Activation of Potassium (K+) Channels: PKA activation leads to the opening of potassium channels, particularly large-conductance Ca2+-activated K+ (KCa) channels. The resulting efflux of K+ ions causes hyperpolarization of the cell membrane, which leads to the closure of voltage-gated L-type calcium channels, further reducing Ca2+ influx and promoting relaxation.
-
This primary mechanism underscores alprostadil's role as a direct-acting smooth muscle relaxant, independent of endothelial factors like nitric oxide.
Data Presentation
The following tables summarize quantitative data from in-vitro studies investigating the effects of alprostadil on smooth muscle.
| Parameter | Tissue/Cell Type | Species | Value/Effect | Reference |
| Relaxation | Penile Retractor Muscle | Dog, Cat, Horse, Ram, Bull | Relaxation observed at 2 to 300 nM | |
| Human Corpus Cavernosum | Human | Relaxation observed | ||
| Human Cavernous Artery | Human | Relaxation observed | ||
| cAMP Accumulation | Cultured Corpus Cavernosum Smooth Muscle Cells | Human | Concentration-dependent increase in cAMP | |
| K+ Channel Activity | Cultured Human Corporal Smooth Muscle Cells | Human | 1.2 to 23-fold increase in KCa channel open probability at +90 to +110 mV with 3.3 or 33 µM PGE1 | |
| Freshly Isolated Human Corporal Smooth Muscle Cells | Human | 2 to 3-fold increase in outward K+ currents (Charybdotoxin-sensitive) | ||
| Membrane Potential | Cultured Human Corporal Smooth Muscle Cells | Human | Mean Resting Potential: -50.8 ± 2.1 mV | |
| Freshly Isolated Human Corporal Smooth Muscle Cells | Human | Mean Resting Potential: -34 ± 4 mV |
Table 1: Quantitative Effects of Alprostadil on Smooth Muscle Parameters.
| Drug Combination (Fixed Molar Ratio) | Cell Type | Effect on cAMP Emax | Significance (p-value) | Reference |
| PGE1 (80%) : Isoproterenol (20%) | Cultured Human Corporal Smooth Muscle Cells | Significantly greater than PGE1 alone | p ≤ 0.01 | |
| PGE1 (70%) : Isoproterenol (30%) | Cultured Human Corporal Smooth Muscle Cells | Significantly greater than PGE1 alone | p ≤ 0.01 |
Table 2: Synergistic Effects on cAMP Accumulation in Human Corporal Smooth Muscle Cells.
Experimental Protocols
The mechanism of alprostadil is elucidated through a variety of established experimental techniques.
Isometric Tension Measurement in Organ Bath
This protocol is used to quantify the contractile and relaxant properties of intact smooth muscle tissues.
-
Tissue Preparation: A segment of smooth muscle tissue (e.g., a strip of corpus cavernosum or a vascular ring) is carefully dissected and mounted in an organ bath chamber. The chamber is filled with a physiological salt solution (e.g., Krebs-Ringer bicarbonate solution) maintained at 37°C and continuously aerated with 95% O2 / 5% CO2.
-
Mounting: The tissue is suspended between two hooks or wires. One is fixed to the chamber, and the other is connected to an isometric force transducer, which measures changes in muscle tension.
-
Equilibration and Pre-contraction: The tissue is allowed to equilibrate under a defined pretension. To study relaxation, the muscle is first pre-contracted with an agonist like phenylephrine to induce a stable tonic contraction.
-
Data Acquisition: Alprostadil is added to the bath in a cumulative concentration-response fashion. The resulting relaxation is recorded as a decrease in isometric force. Data is typically expressed as a percentage of the pre-contracted tension.
Measurement of Intracellular cAMP using FRET Biosensors
This method allows for real-time measurement of cAMP dynamics in living smooth muscle cells.
-
Cell Culture and Transfection: Primary smooth muscle cells are cultured on coverslips. They are then transfected with a plasmid encoding a Förster Resonance Energy Transfer (FRET)-based cAMP biosensor (e.g., a sensor based on Exchange Protein directly Activated by cAMP - EPAC).
-
Imaging Setup: The coverslip is placed in a chamber on the stage of a fluorescence microscope equipped for FRET imaging. The cells are maintained in a physiological buffer.
-
FRET Measurement: The biosensor consists of two fluorescent proteins (e.g., CFP as the donor and YFP as the acceptor). In the absence of cAMP, the proteins are in close proximity, allowing for high FRET efficiency. When cAMP binds to the sensor, it undergoes a conformational change, increasing the distance between the fluorophores and decreasing FRET efficiency.
-
Data Acquisition and Analysis: Cells are stimulated with alprostadil. Images of both donor and acceptor fluorescence are captured over time. The ratio of acceptor to donor emission is calculated, providing a real-time readout of changes in intracellular cAMP concentration.
Whole-Cell Patch Clamp for Potassium Channel Currents
This electrophysiological technique is used to study the activity of ion channels, such as KCa channels, in single smooth muscle cells.
-
Cell Preparation: Smooth muscle cells are enzymatically dissociated from the tissue to obtain single, viable cells. The cells are placed in a recording chamber on an inverted microscope.
-
Pipette and Seal Formation: A glass micropipette with a very fine tip (resistance of 3-6 MΩ) is filled with an intracellular solution and carefully maneuvered to touch the surface of a cell. Gentle suction is applied to form a high-resistance "gigaohm" seal between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: A brief pulse of stronger suction is applied to rupture the membrane patch under the pipette tip, establishing electrical and diffusive access to the cell's interior.
-
Voltage-Clamp Recording: The membrane potential of the cell is "clamped" at a set voltage by the patch-clamp amplifier. The amplifier then measures the current that flows across the cell membrane, which represents the activity of all open ion channels.
-
Data Acquisition: To study the effect of alprostadil, the drug is applied to the bath solution. Outward potassium currents are recorded at various clamped membrane potentials before and after drug application to determine its effect on channel activity. PKA inhibitors can be included in the pipette solution to confirm the signaling pathway.
Mandatory Visualizations
Signaling Pathway Diagram
References
- 1. What is the mechanism of Alprostadil? [synapse.patsnap.com]
- 2. Alprostadil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Physiological interrelationships between the venous shunts of penile corpus spongiosum and cavernous compartments during erection used in the pharmacotherapy of erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
Alprostadil (Prostaglandin E1): A Technical Guide to Receptor Binding Affinity and Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the binding affinity of alprostadil, a synthetic form of prostaglandin E1 (PGE1), for its cognate E-type prostanoid (EP) receptors. Alprostadil is a clinically significant vasodilator used in the management of erectile dysfunction and in maintaining ductus arteriosus patency in newborns with congenital heart defects.[1] Its therapeutic effects are mediated through interactions with four G protein-coupled receptor (GPCR) subtypes: EP1, EP2, EP3, and EP4. Understanding the specific binding characteristics and subsequent signaling cascades is paramount for the development of novel therapeutics with improved selectivity and efficacy. This document summarizes the quantitative binding data, provides a detailed experimental protocol for determining binding affinity, and visualizes the associated signaling pathways.
Alprostadil Binding Affinity for EP Receptors
Alprostadil exhibits differential binding affinities for the four EP receptor subtypes, which accounts for its diverse physiological effects. The binding affinity is typically quantified using the inhibition constant (Ki), which represents the concentration of a competing ligand (in this case, alprostadil) that will displace 50% of a radiolabeled ligand from the receptor. A lower Ki value indicates a higher binding affinity.
The binding affinities of alprostadil for mouse EP receptor subtypes have been determined through radioligand binding assays.[2] These studies reveal a degree of selectivity, particularly for the EP3 and EP4 receptors.[2]
Table 1: Alprostadil Binding Affinity (Ki) for Mouse EP Receptor Subtypes
| Receptor Subtype | Ki (nM) | Reference |
| EP1 | 36 | [2] |
| EP2 | 10 | [2] |
| EP3 | 1.1 | |
| EP4 | 2.1 |
Data derived from studies on mouse prostanoid receptors expressed in Chinese hamster ovary (CHO) cells.
Experimental Protocol: Competitive Radioligand Binding Assay
The determination of alprostadil's Ki values for EP receptors is typically achieved through a competitive radioligand binding assay. This method measures the ability of unlabeled alprostadil to compete with a radiolabeled ligand for binding to the EP receptors.
Materials and Reagents
-
Cell Culture: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) 293 cells stably expressing one of the human EP receptor subtypes (EP1, EP2, EP3, or EP4).
-
Radioligand: Tritiated prostaglandin E2 ([³H] PGE2) is commonly used due to its high affinity for all EP receptor subtypes.
-
Unlabeled Ligand: Alprostadil (Prostaglandin E1).
-
Membrane Preparation Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 1 mM EDTA.
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl (pH 7.4).
-
Scintillation Cocktail.
-
Glass fiber filters (e.g., Whatman GF/C).
-
96-well plates.
-
Multi-channel pipette.
-
Cell harvester.
-
Scintillation counter.
-
Protein assay kit (e.g., BCA or Bradford).
Experimental Workflow
Step-by-Step Procedure
I. Membrane Preparation
-
Cell Culture: Grow cells expressing the target EP receptor subtype to confluency in appropriate culture flasks.
-
Harvesting: Detach the cells from the flasks and wash them with ice-cold phosphate-buffered saline (PBS).
-
Homogenization: Resuspend the cell pellet in ice-cold membrane preparation buffer and homogenize using a Dounce or Polytron homogenizer.
-
Centrifugation: Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and intact cells.
-
Membrane Pelleting: Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.
-
Washing: Resuspend the membrane pellet in fresh, ice-cold membrane preparation buffer and repeat the centrifugation step.
-
Final Resuspension: Resuspend the final membrane pellet in assay buffer.
-
Protein Quantification: Determine the protein concentration of the membrane preparation using a standard protein assay.
II. Competitive Binding Assay
-
Assay Setup: In a 96-well plate, set up the following reactions in triplicate:
-
Total Binding: Add assay buffer, a fixed concentration of [³H] PGE2 (typically at its Kd value), and the membrane preparation.
-
Non-specific Binding: Add assay buffer, [³H] PGE2, a high concentration of unlabeled PGE2 (e.g., 10 µM), and the membrane preparation.
-
Competition: Add assay buffer, [³H] PGE2, varying concentrations of alprostadil (typically from 10⁻¹¹ M to 10⁻⁵ M), and the membrane preparation.
-
-
Incubation: Incubate the plate at room temperature (or a specified temperature) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
III. Data Analysis
-
Calculate Specific Binding: Subtract the non-specific binding counts from the total binding and competition binding counts.
-
Determine IC50: Plot the percentage of specific binding against the logarithm of the alprostadil concentration. Use non-linear regression analysis to determine the IC50 value, which is the concentration of alprostadil that inhibits 50% of the specific binding of [³H] PGE2.
-
Calculate Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation:
Ki = IC50 / (1 + [L]/Kd)
Where:
-
[L] is the concentration of the radioligand ([³H] PGE2).
-
Kd is the dissociation constant of the radioligand for the receptor.
-
Alprostadil-Mediated Signaling Pathways
Upon binding of alprostadil, the EP receptors undergo a conformational change, leading to the activation of intracellular signaling pathways. The specific pathway activated is dependent on the G protein to which the receptor subtype is coupled.
EP1 Receptor Signaling
The EP1 receptor primarily couples to Gq/11 proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).
EP2 and EP4 Receptor Signaling
Both EP2 and EP4 receptors are coupled to Gs proteins. Ligand binding activates adenylyl cyclase (AC), which catalyzes the conversion of ATP to cyclic AMP (cAMP). Increased intracellular cAMP levels lead to the activation of protein kinase A (PKA). The EP4 receptor can also couple to Gi proteins, which inhibit adenylyl cyclase, and can activate the PI3K/Akt pathway.
EP3 Receptor Signaling
The EP3 receptor is primarily coupled to Gi proteins. Activation of the EP3 receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. This counteracts the effects of Gs-coupled receptors.
Conclusion
Alprostadil demonstrates a distinct binding profile for the four EP receptor subtypes, with the highest affinity for EP3 and EP4 receptors. The activation of these receptors initiates diverse intracellular signaling cascades that are responsible for the pharmacological effects of alprostadil. A thorough understanding of these molecular interactions, facilitated by robust experimental methodologies such as competitive radioligand binding assays, is crucial for the rational design of next-generation prostaglandin analogues with enhanced therapeutic profiles. The detailed protocols and pathway visualizations provided in this guide serve as a valuable resource for researchers in the field of pharmacology and drug development.
References
An In-Depth Technical Guide to the Pharmacokinetics and In Vivo Metabolism of Alprostadil
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alprostadil, a synthetic form of prostaglandin E1 (PGE1), is a potent vasodilator with a well-established role in the treatment of erectile dysfunction and in maintaining patency of the ductus arteriosus in neonates with congenital heart defects.[1][2] Its therapeutic efficacy is intrinsically linked to its pharmacokinetic profile and metabolic fate within the body. This technical guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of Alprostadil, with a focus on its in vivo metabolism. Detailed experimental protocols for its study are provided, along with quantitative data and visual representations of its metabolic and signaling pathways to support further research and drug development efforts.
Pharmacokinetics of Alprostadil
Alprostadil is characterized by rapid metabolism and a short biological half-life, which significantly influences its route of administration and therapeutic application.[1]
Absorption
Following intracavernosal injection for erectile dysfunction, Alprostadil is rapidly absorbed into the systemic circulation. In patients receiving a 20 μg intracavernosal dose, systemic plasma concentrations of prostaglandin E1 increased from a baseline of 0.8 pg/mL to a Cmax of 16.8 pg/mL.[1] The time to reach maximum concentration (tmax) was 4.8 minutes.[3]
Distribution
Alprostadil is distributed throughout the body, with the notable exception of the central nervous system. It is primarily bound to plasma albumin (81%) and to a lesser extent, alpha-globulin IV-4 fraction (55%). The volume of distribution for Alprostadil has not yet been fully determined.
Metabolism
Alprostadil undergoes extensive and rapid metabolism, primarily in the lungs, with as much as 60-90% of the circulating drug being metabolized in a single pass through pulmonary circulation. The primary metabolic pathways are beta- and omega-oxidation.
The initial and principal step in its metabolism is the enzymatic oxidation of the C15-hydroxyl group to form 15-keto-PGE1. This is followed by the reduction of the C13,14-double bond to yield 13,14-dihydro-15-keto-PGE1 (PGE0), a major and largely inactive metabolite. Another key metabolite, 13,14-dihydro-PGE1 (PGE0), retains some biological activity.
Excretion
The metabolites of Alprostadil are primarily excreted by the kidneys, with approximately 88% of a dose being recovered in the urine and 12% in the feces over 72 hours. The excretion process is rapid, with nearly all metabolites cleared within 24 hours of administration. Unchanged Alprostadil is not detected in the urine.
Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of Alprostadil and its metabolites in humans from various studies.
Table 1: Pharmacokinetic Parameters of Alprostadil in Healthy Human Volunteers after Intravenous Infusion
| Dose (µg over 120 min) | Cmax (pg/mL) |
| 30 | 4.2 ± 1.1 |
| 60 | 6.7 ± 1.0 |
| 120 | 11.0 ± 1.9 |
Table 2: Pharmacokinetic Parameters of Alprostadil Metabolites in Healthy Human Volunteers after Intravenous Infusion
| Dose (µg over 120 min) | Metabolite | Cmax (pg/mL) |
| 30 | PGE0 | 7.6 ± 2.1 |
| 60 | PGE0 | 14.1 ± 3.7 |
| 120 | PGE0 | 28.0 ± 3.0 |
| 30 | 15-keto-PGE0 | 99.3 ± 27.9 |
| 60 | 15-keto-PGE0 | 190.4 ± 52.5 |
| 120 | 15-keto-PGE0 | 357.2 ± 72.6 |
Table 3: Comparative Pharmacokinetics of Alprostadil in Patients with Erectile Dysfunction (20 µg dose)
| Route of Administration | Cmax (pg/mL) | tmax (min) | AUC (pg·min/mL) |
| Intracavernous | 16.8 | 4.8 | 173 |
| Intravenous Infusion | 7.09 | 25.5 | 174 |
In Vivo Metabolism of Alprostadil
The in vivo metabolism of Alprostadil is a rapid and efficient process designed to inactivate the potent prostaglandin. The primary routes of metabolism are beta-oxidation and omega-oxidation, occurring predominantly in the lungs.
Metabolic Pathways
The metabolic cascade begins with the action of 15-hydroxyprostaglandin dehydrogenase, which converts Alprostadil to the less active 15-keto-PGE1. Subsequent reduction of the C13-14 double bond by a reductase leads to the formation of 13,14-dihydro-15-keto-PGE1. Further metabolism proceeds through beta-oxidation of the carboxylic acid side chain and omega-oxidation of the alkyl side chain.
Signaling Pathway of Alprostadil
Alprostadil exerts its pharmacological effects by binding to and activating prostaglandin E (EP) receptors, which are G-protein coupled receptors. This interaction initiates a signaling cascade that leads to smooth muscle relaxation and vasodilation.
Experimental Protocols
Preclinical Pharmacokinetic Study in Rats (A Representative Protocol)
This protocol outlines a typical approach for evaluating the pharmacokinetics of Alprostadil in a rat model.
-
Animal Model: Male Wistar rats (250-300g) are commonly used. Animals are housed in a controlled environment and fasted overnight before dosing.
-
Dosing: Alprostadil is administered via intravenous (IV) bolus injection into the tail vein. A typical dose for pharmacokinetic studies in rats is 50 µg/kg.
-
Sample Collection: Blood samples (approximately 0.25 mL) are collected from the jugular vein at pre-determined time points (e.g., 0, 2, 5, 10, 15, 30, 60, 120, and 240 minutes) into tubes containing an anticoagulant (e.g., EDTA).
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of plasma, add an internal standard.
-
Perform liquid-liquid extraction with an organic solvent such as ethyl acetate.
-
Vortex and centrifuge to separate the layers.
-
Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for analysis.
-
-
Analytical Method (LC-MS/MS):
-
Chromatography: Use a C18 reverse-phase column with a gradient elution of acetonitrile and water containing 0.1% formic acid.
-
Mass Spectrometry: Employ a triple quadrupole mass spectrometer with electrospray ionization (ESI) in negative ion mode. Monitor the parent and product ions for Alprostadil and the internal standard using Multiple Reaction Monitoring (MRM).
-
-
Data Analysis: Pharmacokinetic parameters (Cmax, tmax, AUC, half-life, clearance) are calculated from the plasma concentration-time data using non-compartmental analysis.
Clinical Pharmacokinetic Study in Humans (A Representative Protocol)
This protocol describes a standard design for a clinical pharmacokinetic study of intravenously administered Alprostadil in healthy volunteers.
-
Study Design: An open-label, randomized, crossover study is a common design.
-
Subjects: Healthy male volunteers are typically recruited. Subjects undergo a screening process to ensure they meet the inclusion and exclusion criteria.
-
Dosing: Alprostadil is administered as a continuous intravenous infusion over a specified period (e.g., 120 minutes). Different dose levels can be investigated in separate study periods with a washout period in between.
-
Sample Collection: Venous blood samples are collected at baseline and at multiple time points during and after the infusion (e.g., 0, 15, 30, 60, 90, 120, 135, 150, 180, 240, and 360 minutes).
-
Sample Preparation (Solid-Phase Extraction):
-
Plasma is separated from blood samples by centrifugation.
-
An internal standard is added to the plasma.
-
Solid-phase extraction (SPE) is performed using a C18 cartridge to extract Alprostadil and its metabolites.
-
The cartridge is washed, and the analytes are eluted with an appropriate solvent.
-
The eluate is evaporated and reconstituted for analysis.
-
-
Analytical Method (GC/MS/MS or LC-MS/MS):
-
A validated and highly sensitive method such as gas chromatography-tandem mass spectrometry (GC/MS/MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) is used for the quantification of Alprostadil and its metabolites in plasma.
-
-
Data Analysis: Pharmacokinetic parameters are calculated for Alprostadil and its major metabolites. Statistical analysis is performed to assess dose-proportionality and other pharmacokinetic characteristics.
Experimental Workflow
The following diagram illustrates a typical workflow for a pharmacokinetic study of Alprostadil.
Conclusion
This technical guide has provided a detailed examination of the pharmacokinetics and in vivo metabolism of Alprostadil. The rapid and extensive metabolism, primarily through beta- and omega-oxidation in the lungs, results in a short half-life and dictates its clinical use via localized or continuous administration. The provided quantitative data, detailed experimental protocols, and visual representations of its metabolic and signaling pathways offer a valuable resource for researchers and professionals in the field of drug development. A thorough understanding of these fundamental aspects of Alprostadil's disposition in the body is crucial for optimizing its therapeutic applications and for the development of novel prostaglandin-based therapies.
References
The Inhibitory Effects of Alprostadil on Platelet Aggregation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alprostadil, a synthetic form of prostaglandin E1 (PGE1), is a potent inhibitor of platelet aggregation. Its mechanism of action is primarily mediated through the activation of the cyclic adenosine monophosphate (cAMP) signaling pathway, leading to a cascade of intracellular events that ultimately suppress platelet activation and aggregation. This technical guide provides an in-depth overview of the inhibitory effects of Alprostadil on platelet function, including a summary of its efficacy, a detailed description of its signaling pathway, and comprehensive protocols for key experimental assays used to study its anti-platelet activity.
Quantitative Data on the Inhibitory Efficacy of Alprostadil
The inhibitory potency of Alprostadil on platelet aggregation can be quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the aggregation response by 50%. While specific IC50 values for Alprostadil against various agonists in human platelets are not consistently reported across the literature, the available data indicates its potent anti-aggregatory effects.
Table 1: Summary of Alprostadil's Inhibitory Effects on Platelet Aggregation
| Parameter | Agonist(s) | Species/System | Value/Observation |
| Relative Potency | ADP, Collagen | Human | The order of inhibitory potency for prostaglandins is generally PGI2 > PGD2 > PGE1 (Alprostadil)[1]. |
| Relative Potency | Arachidonic Acid | Human | Alprostadil (PGE1) and PGD2 are nearly as potent as PGI2 in inhibiting aggregation[1]. |
| In Vivo Inhibition | Not specified | Bovine (Calves) | An infusion rate of approximately 0.20 micrograms/kg/min resulted in 50% inhibition of platelet aggregation[2]. |
| Receptor Binding (Ki) | Prostaglandin Receptors | Mouse | EP3: 1.1 nM, EP4: 2.1 nM, EP2: 10 nM, IP: 33 nM, EP1: 36 nM |
Note: The provided Ki values indicate the high affinity of Alprostadil for various prostaglandin E receptor subtypes, which initiates its inhibitory signaling cascade.
Signaling Pathway of Alprostadil-Mediated Platelet Inhibition
Alprostadil exerts its inhibitory effect on platelet aggregation primarily through the elevation of intracellular cyclic adenosine monophosphate (cAMP). The signaling cascade is initiated by the binding of Alprostadil to prostanoid receptors on the platelet surface, leading to the activation of adenylyl cyclase and subsequent downstream signaling events.
Signaling Pathway Diagram
Caption: Alprostadil signaling pathway in platelets.
Detailed Experimental Protocols
The following section provides detailed methodologies for key experiments used to evaluate the inhibitory effects of Alprostadil on platelet aggregation.
Light Transmission Aggregometry (LTA)
Light Transmission Aggregometry (LTA) is the gold standard for measuring platelet aggregation in vitro. It measures the increase in light transmission through a platelet-rich plasma (PRP) sample as platelets aggregate in response to an agonist.
Experimental Workflow Diagram
Caption: Workflow for Light Transmission Aggregometry.
Methodology:
-
Blood Collection: Draw venous blood from healthy, drug-free donors into tubes containing 3.2% sodium citrate as an anticoagulant (9:1 blood to anticoagulant ratio).
-
PRP and PPP Preparation:
-
Centrifuge the whole blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain platelet-rich plasma (PRP).
-
Transfer the PRP to a separate tube.
-
Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 15 minutes to obtain platelet-poor plasma (PPP).
-
-
Platelet Count Adjustment (Optional): Adjust the platelet count of the PRP to a standardized value (e.g., 2.5 x 10^8 platelets/mL) using autologous PPP.
-
Aggregation Measurement:
-
Pipette a defined volume of PRP (e.g., 450 µL) into a siliconized glass cuvette with a magnetic stir bar.
-
Place the cuvette in the aggregometer and allow the PRP to equilibrate to 37°C for at least 5 minutes.
-
Calibrate the aggregometer by setting the light transmission of the PRP to 0% and the PPP to 100%.
-
Add the desired concentration of Alprostadil or vehicle control to the PRP and incubate for a specified time (e.g., 2 minutes).
-
Initiate aggregation by adding a platelet agonist (e.g., ADP, collagen, thrombin, arachidonic acid).
-
Record the change in light transmission for a set period (e.g., 5-10 minutes).
-
-
Data Analysis:
-
The maximum percentage of aggregation is determined from the aggregation curve.
-
The percentage of inhibition is calculated as: (1 - (Max Aggregation with Alprostadil / Max Aggregation with Vehicle)) * 100%.
-
IC50 values are determined by testing a range of Alprostadil concentrations and plotting the percent inhibition against the log of the Alprostadil concentration.
-
Measurement of Intracellular cAMP Levels
The inhibitory effect of Alprostadil is directly linked to its ability to increase intracellular cAMP levels. Enzyme-Linked Immunosorbent Assay (ELISA) is a common method for quantifying cAMP concentrations in platelet lysates.
Experimental Workflow Diagram
Caption: Workflow for cAMP Measurement by ELISA.
Methodology:
-
Platelet Preparation: Prepare washed platelets from PRP by centrifugation and resuspension in a suitable buffer (e.g., Tyrode's buffer).
-
Platelet Treatment: Incubate the washed platelets with various concentrations of Alprostadil or a vehicle control for a specified time at 37°C.
-
Cell Lysis: Terminate the incubation and lyse the platelets using a lysis buffer provided with the cAMP ELISA kit to release intracellular cAMP.
-
cAMP ELISA:
-
Perform the competitive ELISA according to the manufacturer's instructions. This typically involves:
-
Adding the platelet lysates and a fixed amount of horseradish peroxidase (HRP)-labeled cAMP to microplate wells pre-coated with a cAMP capture antibody.
-
Incubating the plate to allow for competitive binding of the sample cAMP and HRP-cAMP to the antibody.
-
Washing the plate to remove unbound reagents.
-
Adding a substrate that is converted by HRP to a colored product.
-
Stopping the reaction with a stop solution.
-
-
-
Data Analysis:
-
Measure the absorbance of each well using a microplate reader at the appropriate wavelength (usually 450 nm).
-
Generate a standard curve using known concentrations of cAMP.
-
Determine the cAMP concentration in the platelet lysates by interpolating their absorbance values from the standard curve.
-
Protein Kinase A (PKA) Activity Assay
The activation of PKA is a critical downstream event in the Alprostadil signaling pathway. PKA activity can be measured using commercially available kits that typically involve the phosphorylation of a specific substrate.
Methodology:
-
Platelet Lysate Preparation: Prepare platelet lysates as described for the cAMP assay after treatment with Alprostadil or a vehicle control.
-
PKA Activity Assay:
-
Follow the protocol of a commercial PKA activity assay kit. These kits generally employ a colorimetric or radiometric method.
-
Colorimetric Assay (Example):
-
Add the platelet lysate to a microplate well pre-coated with a specific PKA substrate.
-
Initiate the kinase reaction by adding ATP.
-
After incubation, add a primary antibody that specifically recognizes the phosphorylated substrate.
-
Add an HRP-conjugated secondary antibody.
-
Add a chromogenic substrate and measure the resulting color change with a microplate reader.
-
-
-
Data Analysis:
-
Quantify PKA activity by comparing the absorbance of the treated samples to a standard curve generated with a known amount of active PKA.
-
Conclusion
Alprostadil is a well-established inhibitor of platelet aggregation, acting through a well-defined signaling pathway involving prostanoid receptors, adenylyl cyclase, cAMP, and PKA. The experimental protocols detailed in this guide provide a framework for the in vitro characterization of its anti-platelet effects. For researchers and drug development professionals, a thorough understanding of these mechanisms and methodologies is crucial for the evaluation of Alprostadil and the development of novel anti-thrombotic therapies. Further research to delineate the precise IC50 values of Alprostadil against a comprehensive panel of platelet agonists in human platelets would be beneficial for a more complete quantitative understanding of its inhibitory profile.
References
The Anti-Inflammatory Properties of Prostaglandin E1 Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prostaglandin E1 (PGE1), a naturally occurring eicosanoid, and its synthetic analogs have long been recognized for their potent vasodilatory and anti-platelet aggregation properties. Beyond these well-established effects, a growing body of evidence highlights their significant anti-inflammatory capabilities, positioning them as promising therapeutic agents for a range of inflammatory conditions. This technical guide provides an in-depth exploration of the anti-inflammatory mechanisms of PGE1 analogs, focusing on their molecular interactions, signaling pathways, and effects on inflammatory mediators. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering detailed experimental insights and quantitative data to facilitate further investigation and therapeutic innovation.
Core Anti-Inflammatory Mechanisms of PGE1 Analogs
Prostaglandin E1 analogs exert their anti-inflammatory effects through a multi-faceted approach, primarily by engaging with specific E-prostanoid (EP) receptors on the surface of immune cells. This interaction triggers a cascade of intracellular signaling events that ultimately modulate the production of key inflammatory mediators. The principal mechanisms include:
-
Modulation of Cytokine Production: PGE1 analogs have been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6).[1][2][3] Conversely, they can also enhance the production of certain anti-inflammatory cytokines.
-
Inhibition of Inflammatory Cell Infiltration and Activation: By suppressing the expression of adhesion molecules and chemokines, PGE1 analogs can reduce the recruitment of neutrophils and macrophages to sites of inflammation.[4] They also directly inhibit the activation of these immune cells, limiting their inflammatory functions.
-
Regulation of Intracellular Signaling Pathways: The binding of PGE1 analogs to their receptors, predominantly EP2 and EP4, leads to the activation of the Gs-adenylyl cyclase-cyclic AMP (cAMP) signaling pathway.[3] This increase in intracellular cAMP activates Protein Kinase A (PKA), which in turn modulates the activity of key transcription factors involved in inflammation, such as Nuclear Factor-kappa B (NF-κB) and cAMP response element-binding protein (CREB).
Quantitative Data on Anti-Inflammatory Effects
The following tables summarize the quantitative data on the anti-inflammatory effects of various PGE1 analogs from in vitro and in vivo studies.
Table 1: In Vitro Inhibition of Inflammatory Mediators by PGE1 Analogs
| PGE1 Analog | Cell Type | Inflammatory Mediator | Metric | Value | Reference |
| Alprostadil (Alprostadil Alfadex) | Rat Spinal Cord Microglia | Nitric Oxide (LPS-induced) | IC50 | ~1 µM | |
| Alprostadil (Alprostadil Alfadex) | Rat Spinal Cord Microglia | TNF-α (LPS-induced) | IC50 | ~10 µM | |
| Misoprostol | Rat (in vivo) | TNF-α (LPS-induced) | Inhibition | Dose-dependent | |
| Misoprostol | Human Monocytes | IL-1β (LPS-induced) | Inhibition | Dose-dependent | |
| Misoprostol | Human Monocytes | TNF-α (LPS-induced) | Inhibition | Dose-dependent |
Table 2: In Vivo Anti-Inflammatory Effects of PGE1 Analogs
| PGE1 Analog | Animal Model | Inflammatory Parameter | Dosage | Effect | Reference |
| Misoprostol | Subcutaneous Air Pouch (Rat) | Leukocyte Counts | Dose-dependent | 33-49% reduction vs. control | |
| Alprostadil | Diabetes with Peripheral Atherosclerosis (Human) | Inflammatory Factors | Not specified | Significant reduction vs. conventional treatment | |
| Limaprost | Lumbar Spinal Stenosis (Human) | Radicular Pain (NRS) | 15 µ g/day | Significant reduction from baseline |
Signaling Pathways of PGE1 Analogs
The anti-inflammatory actions of PGE1 analogs are primarily mediated through the activation of EP2 and EP4 receptors, which are G-protein coupled receptors that signal through the Gs alpha subunit to activate adenylyl cyclase. This leads to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). PKA can then phosphorylate and modulate the activity of various downstream targets, including transcription factors that regulate the expression of inflammatory genes.
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. Below are outlines of key experimental models used to assess the anti-inflammatory properties of PGE1 analogs.
Carrageenan-Induced Paw Edema in Rodents
This is a widely used and reproducible model of acute inflammation.
Objective: To evaluate the anti-edematous effects of PGE1 analogs.
Methodology:
-
Animals: Male Wistar rats or Swiss albino mice are typically used.
-
Procedure: A sub-plantar injection of 1% carrageenan solution in saline is administered into the right hind paw of the animals to induce localized edema.
-
Treatment: The PGE1 analog or vehicle is administered, often intraperitoneally or orally, at a specified time before or after the carrageenan injection.
-
Measurement: Paw volume is measured at various time points (e.g., 1, 2, 3, 4, and 5 hours) post-carrageenan injection using a plethysmometer. The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated group to the control group.
-
Biochemical Analysis: At the end of the experiment, paw tissue can be collected for the analysis of inflammatory mediators such as TNF-α, IL-1β, and prostaglandin E2 (PGE2), as well as for histological examination of inflammatory cell infiltration.
References
- 1. Carrageenan-Induced Paw Edema Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. english.coretina.com [english.coretina.com]
- 3. tokushima-u.repo.nii.ac.jp [tokushima-u.repo.nii.ac.jp]
- 4. Prostaglandin E1 suppresses macrophage infiltration and ameliorates injury in an experimental model of macrophage-dependent glomerulonephritis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Molecular Cascade of Alprostadil: A Technical Guide to its Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Alprostadil, a synthetic form of prostaglandin E1 (PGE1), is a potent vasodilator with significant therapeutic applications. Its mechanism of action is initiated by the binding to specific G-protein coupled receptors, triggering a well-defined intracellular signaling cascade. This technical guide provides an in-depth exploration of the molecular events that follow Alprostadil binding, offering valuable insights for researchers and professionals in drug development.
Receptor Binding and Specificity
Alprostadil initiates its effects by binding to prostanoid E-type (EP) receptors, a class of G-protein coupled receptors. There are four main subtypes of the EP receptor: EP1, EP2, EP3, and EP4, each with distinct signaling capabilities. Alprostadil exhibits varying affinities for these receptor subtypes, which dictates the downstream cellular response.
While data on human receptors is the most clinically relevant, studies on mouse receptors provide valuable comparative insights into the binding profile of Alprostadil.
Table 1: Binding Affinity of Alprostadil (PGE1) for Mouse Prostanoid Receptors [1]
| Receptor Subtype | Ki (nM) |
| EP1 | 36 |
| EP2 | 10 |
| EP3 | 1.1 |
| EP4 | 2.1 |
| IP | 33 |
Ki (inhibition constant) is a measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity.
The Canonical Signaling Pathway: Adenylyl Cyclase Activation and cAMP Accumulation
The primary signaling pathway activated by Alprostadil, particularly through EP2 and EP4 receptors, involves the stimulation of adenylyl cyclase. This enzyme catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP), a crucial second messenger.
The binding of Alprostadil to Gs-coupled EP2 and EP4 receptors induces a conformational change in the receptor, leading to the activation of the associated Gs alpha subunit. This activated subunit then stimulates adenylyl cyclase, resulting in a rapid increase in intracellular cAMP levels. In human umbilical vein endothelial cells (HUVECs), Alprostadil has been shown to stimulate adenylyl cyclase activity at micromolar concentrations and enhance forskolin-induced cAMP accumulation at nanomolar concentrations[2].
Table 2: Prostaglandin E2 (PGE2)-Stimulated cAMP Formation in HEK-293 Cells Expressing Human EP2 and EP4 Receptors [3]
| Cell Line | Pretreatment | EC50 (nM) | Emax (pmol/well) |
| HEK-EP2 | - | 13.9 ± 3.1 | 1.8 ± 0.3 |
| HEK-EP2 | IBMX | 2.9 ± 0.4 | 12.3 ± 1.1 |
| HEK-EP4 | - | 14.2 ± 3.9 | 0.2 ± 0.1 |
| HEK-EP4 | IBMX | 0.6 ± 0.1 | 10.9 ± 0.8 |
EC50 represents the concentration of an agonist that gives half-maximal response. Emax is the maximum response achievable by the agonist. IBMX (isobutylmethylxanthine) is a phosphodiesterase inhibitor that prevents the breakdown of cAMP.
Figure 1: The canonical Alprostadil signaling cascade.
Downstream Effector: Protein Kinase A (PKA) Activation
The elevated intracellular cAMP levels directly lead to the activation of Protein Kinase A (PKA), a key downstream effector in this signaling pathway. PKA is a holoenzyme consisting of two regulatory subunits and two catalytic subunits. The binding of cAMP to the regulatory subunits causes a conformational change, leading to the dissociation of the active catalytic subunits.
These active PKA catalytic subunits then phosphorylate various intracellular substrate proteins on serine and threonine residues. The specific substrates phosphorylated by PKA vary depending on the cell type but generally lead to the ultimate physiological effects of Alprostadil, such as the relaxation of smooth muscle cells.
Alternative Signaling Pathways
While the Gs-cAMP-PKA pathway is the predominant mechanism for EP2 and EP4 receptors, the other EP receptor subtypes can couple to different signaling cascades:
-
EP1 Receptor: This receptor is typically coupled to the Gq alpha subunit. Its activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).
-
EP3 Receptor: The EP3 receptor is known for its diverse signaling capabilities, primarily through coupling to the Gi alpha subunit. Activation of Gi inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. This can counteract the effects of Gs-coupled receptor activation.
Experimental Protocols
To facilitate further research into the Alprostadil signaling cascade, this section provides detailed methodologies for key experiments.
Radioligand Binding Assay (Competition Assay)
This protocol is designed to determine the binding affinity (Ki) of Alprostadil for a specific EP receptor subtype expressed in a cell line.
Materials:
-
Cell membranes expressing the target EP receptor
-
Radiolabeled ligand (e.g., [³H]PGE₂)
-
Unlabeled Alprostadil
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)
-
Wash buffer (ice-cold)
-
Glass fiber filters
-
Scintillation cocktail and counter
Procedure:
-
Prepare a series of dilutions of unlabeled Alprostadil.
-
In a reaction tube, add a fixed concentration of the radiolabeled ligand, the cell membrane preparation, and varying concentrations of unlabeled Alprostadil.
-
Incubate the mixture at a specific temperature (e.g., 25°C) for a predetermined time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
-
Wash the filters rapidly with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of unlabeled ligand.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
The IC50 value (the concentration of Alprostadil that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Figure 2: Workflow for a radioligand competition binding assay.
cAMP Accumulation Assay
This protocol measures the increase in intracellular cAMP levels in response to Alprostadil stimulation in whole cells.
Materials:
-
Cells expressing the target EP receptor
-
Alprostadil
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
Stimulation buffer
-
Lysis buffer
-
cAMP assay kit (e.g., ELISA-based or FRET-based)
Procedure:
-
Seed cells in a multi-well plate and grow to the desired confluency.
-
Pre-incubate the cells with a PDE inhibitor (e.g., 1 mM IBMX) for a short period (e.g., 10 minutes) to prevent the degradation of cAMP.
-
Stimulate the cells with varying concentrations of Alprostadil for a defined time (e.g., 20 minutes) at 37°C.
-
Terminate the stimulation by removing the medium and lysing the cells with lysis buffer.
-
Measure the cAMP concentration in the cell lysates using a commercially available cAMP assay kit, following the manufacturer's instructions.
-
Generate a dose-response curve and determine the EC50 value for Alprostadil-induced cAMP accumulation.
Protein Kinase A (PKA) Activity Assay
This protocol quantifies the activity of PKA in cell lysates following stimulation with Alprostadil.
Materials:
-
Cells expressing the target EP receptor
-
Alprostadil
-
Cell lysis buffer
-
PKA activity assay kit (e.g., colorimetric or radioactive)
-
Protein concentration assay kit
Procedure:
-
Culture and stimulate cells with Alprostadil as described in the cAMP accumulation assay protocol.
-
Lyse the cells and collect the supernatant containing the cellular proteins.
-
Determine the total protein concentration of each lysate to normalize the PKA activity.
-
Perform the PKA activity assay using a commercial kit. These kits typically provide a specific PKA substrate and the necessary reagents to measure its phosphorylation.
-
Follow the manufacturer's protocol to measure the PKA activity, which is often detected by a change in color or radioactivity.
-
Calculate the specific PKA activity (e.g., in pmol/min/mg of protein) and compare the activity in stimulated versus unstimulated cells.
Figure 3: Logical flow of the Alprostadil signaling cascade.
Conclusion
The molecular signaling cascade initiated by Alprostadil binding is a well-characterized pathway that is central to its therapeutic effects. A thorough understanding of this cascade, from receptor binding affinities to the quantification of downstream second messengers and enzyme activities, is crucial for the development of novel therapeutics targeting this system. The experimental protocols provided in this guide offer a framework for researchers to further investigate the nuances of Alprostadil signaling and to screen for new modulators of this important pathway.
References
- 1. Biophysical Techniques for Detection of cAMP and cGMP in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alprostadil suppresses angiogenesis in vitro and in vivo in the murine Matrigel plug assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Gαs‐protein‐mediated pathway may be steadily stimulated by prostanoid EP2 receptors, but not by EP4 receptors - PMC [pmc.ncbi.nlm.nih.gov]
The Ductus Arteriosus: A Physiological Marvel and a Therapeutic Target for Alprostadil
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The ductus arteriosus (DA), a vital fetal vascular connection between the pulmonary artery and the aorta, is a remarkable example of programmed physiological adaptation. Its patency in utero is essential for fetal circulation, shunting blood away from the non-functional lungs. Postnatally, its timely closure is critical for the transition to extrauterine life. The intricate mechanisms governing its patency and closure, primarily modulated by oxygen tension and prostaglandins, present a fascinating area of study for vascular biologists and a crucial therapeutic target in neonatal medicine. This guide provides a comprehensive overview of the physiological function of the ductus arteriosus, the pharmacology of Alprostadil (prostaglandin E1) in maintaining its patency, and detailed experimental methodologies for its study.
Physiological Function of the Ductus Arteriosus
Fetal Circulation and the Role of the Ductus Arteriosus
During fetal development, the lungs are fluid-filled and pulmonary vascular resistance is high. Consequently, the ductus arteriosus serves as a low-resistance shunt, diverting a significant portion of the right ventricular output away from the lungs and directly into the descending aorta.[1][2] This allows oxygenated blood returning from the placenta via the umbilical vein to bypass the pulmonary circulation and be distributed to the systemic circulation, ensuring adequate oxygen supply to the developing organs.[3]
In the human fetus, the volume of blood flow across the ductus arteriosus increases with gestational age.[4] It accounts for a median of 78% of the right cardiac output and 46% of the combined cardiac output.[4]
Postnatal Closure of the Ductus Arteriosus
At birth, with the initiation of respiration, the lungs expand, and pulmonary vascular resistance dramatically decreases. Simultaneously, the partial pressure of oxygen (PaO2) in the arterial blood rises. These two events are the primary stimuli for the functional closure of the ductus arteriosus. The increased oxygen tension induces vasoconstriction of the smooth muscle cells within the ductal wall.
Furthermore, the removal of the placenta at birth leads to a significant drop in circulating levels of prostaglandin E2 (PGE2), a potent vasodilator that is crucial for maintaining the patency of the ductus arteriosus in the fetus. This withdrawal of PGE2 further promotes ductal constriction. Functional closure typically occurs within 12 to 24 hours after birth in healthy full-term infants, with subsequent anatomical closure, involving tissue remodeling, taking place over the following weeks.
Alprostadil: Pharmacological Maintenance of Ductal Patency
Alprostadil is a synthetic formulation of prostaglandin E1 (PGE1) and is a critical therapeutic agent in neonates with certain congenital heart defects. In these infants, known as having "ductal-dependent" circulation, maintaining the patency of the ductus arteriosus is life-saving as it allows for adequate pulmonary or systemic blood flow until surgical intervention can be performed.
Mechanism of Action
Alprostadil exerts its effect by binding to and activating prostaglandin E receptors, specifically the EP2 and EP4 subtypes, on the surface of the smooth muscle cells of the ductus arteriosus. These receptors are coupled to a stimulatory G-protein (Gs). Activation of the Gs-protein leads to the stimulation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, ultimately leading to a decrease in intracellular calcium concentrations and the relaxation of the smooth muscle, thereby maintaining the patency of the ductus arteriosus.
Quantitative Data on Alprostadil
The administration of Alprostadil requires careful titration to achieve the desired therapeutic effect while minimizing side effects.
| Parameter | Value | References |
| Initial Intravenous Infusion Dose | 0.05 to 0.1 mcg/kg/minute | |
| Maintenance Intravenous Infusion Dose | 0.01 to 0.4 mcg/kg/minute | |
| Alternative Low Initial Dose | 0.005 to 0.01 mcg/kg/minute | |
| Efficacy in Maintaining Ductal Patency | Effective in 88% of patients in a study with low-dosage regimens. |
Common Side Effects of Alprostadil:
| Side Effect | Incidence/Description | References |
| Apnea | Occurs in 10-12% of neonates, especially those weighing <2 kg. Usually appears within the first hour of infusion. | |
| Hypotension | A common side effect due to vasodilation. | |
| Fever | Transient hyperthermia can occur. | |
| Seizures | A possible adverse effect. | |
| Bradycardia/Tachycardia | Can affect heart rate. | |
| Cortical Proliferation of Long Bones | Associated with long-term infusions. | |
| Antral Hyperplasia and Gastric Outlet Obstruction | Associated with infusions lasting >120 hours. |
Experimental Protocols
In Vitro Organ Bath Studies of Ductus Arteriosus Contractility
The in vitro organ bath is a fundamental technique for studying the physiological and pharmacological responses of isolated blood vessels, including the ductus arteriosus.
Methodology:
-
Tissue Preparation:
-
The ductus arteriosus is carefully dissected from an animal model (e.g., fetal lamb, neonatal piglet) under a dissecting microscope.
-
The vessel is cut into rings of a specific length (typically 2-4 mm).
-
Extreme care is taken to avoid damaging the endothelial layer, unless its role is being specifically investigated.
-
-
Mounting in the Organ Bath:
-
The arterial rings are suspended between two stainless steel hooks or wires in an organ bath chamber filled with a physiological salt solution, such as Krebs solution.
-
The composition of the Krebs solution is typically (in mM): NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, and glucose 11.
-
The solution is maintained at a physiological temperature (37°C) and continuously gassed with a mixture of 95% O2 and 5% CO2 to maintain a pH of 7.4.
-
-
Isometric Tension Measurement:
-
One hook is fixed to the bottom of the chamber, while the other is connected to a force-displacement transducer.
-
The rings are gradually stretched to an optimal resting tension, which is determined by constructing a length-tension curve to find the tension that elicits a maximal contractile response to a stimulating agent (e.g., high potassium solution).
-
The tissue is allowed to equilibrate for a period (e.g., 60-90 minutes), with the Krebs solution being changed periodically.
-
-
Experimental Procedure:
-
After equilibration, the viability of the tissue is assessed by inducing a contraction with a depolarizing agent like potassium chloride.
-
The presence or absence of a functional endothelium can be confirmed by assessing the relaxation response to an endothelium-dependent vasodilator (e.g., acetylcholine) in a pre-constricted vessel.
-
Test compounds (e.g., Alprostadil, vasoconstrictors, or other vasoactive agents) are added to the bath in a cumulative or non-cumulative manner, and the resulting changes in isometric tension (contraction or relaxation) are recorded and analyzed.
-
Visualizations
Signaling Pathway of Alprostadil in Ductus Arteriosus Smooth Muscle
Caption: Alprostadil signaling cascade in ductal smooth muscle.
Experimental Workflow for In Vitro Organ Bath Assay
References
Methodological & Application
Alprostadil Sodium Solution: Preparation and Protocols for In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and use of Alprostadil sodium solutions in various in vitro assays. Alprostadil, a synthetic form of prostaglandin E1 (PGE1), is a potent vasodilator with a well-documented role in smooth muscle relaxation.[1][2] Its mechanism of action primarily involves binding to prostaglandin E (EP) receptors, leading to the activation of adenylate cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[1][2][3] This signaling cascade makes it a valuable tool for studying a wide range of cellular processes.
Due to its inherent chemical instability, particularly in aqueous solutions, proper preparation and handling are critical for obtaining reliable and reproducible results in in vitro studies.
Chemical and Physical Properties
A thorough understanding of Alprostadil's properties is essential for its effective use in research.
| Property | Value | Source |
| Molecular Formula | C₂₀H₃₄O₅ | |
| Molecular Weight | 354.48 g/mol | |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 110-116 °C |
Solubility and Stability
Alprostadil's limited aqueous solubility and stability necessitate careful consideration of solvent selection and solution storage.
Solubility Data
| Solvent | Solubility | Source |
| DMSO | ~71-73.67 mg/mL (~200-208 mM) | |
| Ethanol | ~59.68 mg/mL (~168 mM) | |
| Methanol | ~125 mg/mL (~353 mM) | |
| 0.9% Sodium Chloride | An 11 mcg/mL solution is stable for 10 days at 2-8°C. | |
| Water | Practically insoluble. |
Stability Profile
| Condition | Stability Information | Source |
| pH | Maximum stability is observed between pH 6-7. Degradation to prostaglandin A1 (PGA1) occurs in basic (pH > 7.4) and acidic conditions. | |
| Temperature | Stock solutions in organic solvents should be stored at -20°C. Aqueous solutions are less stable and should be prepared fresh. A solution in 0.9% NaCl is stable for 10 days when refrigerated. | |
| Light | Should be protected from light. | |
| Aqueous Solutions | Prone to degradation. It is recommended to use freshly prepared aqueous solutions. |
Signaling Pathway
Alprostadil mediates its effects by binding to specific G protein-coupled receptors (GPCRs) known as prostaglandin E receptors (EP receptors). There are four main subtypes: EP1, EP2, EP3, and EP4, each coupled to different intracellular signaling cascades.
Caption: Alprostadil signaling through EP receptors.
Experimental Protocols
Preparation of Alprostadil Stock Solution
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Ethanol (200 proof)
-
Sterile, nuclease-free microcentrifuge tubes
Procedure:
-
Allow the Alprostadil powder to equilibrate to room temperature before opening the vial.
-
Prepare a stock solution by dissolving the Alprostadil powder in anhydrous DMSO or ethanol. For example, to prepare a 10 mM stock solution, dissolve 3.54 mg of Alprostadil in 1 mL of solvent.
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution aliquots at -20°C, protected from light.
Preparation of Working Solutions
Materials:
-
Alprostadil stock solution
-
Sterile phosphate-buffered saline (PBS), pH 7.2-7.4, or cell culture medium
-
Sterile tubes
Procedure:
-
Thaw a single aliquot of the Alprostadil stock solution at room temperature.
-
Perform serial dilutions of the stock solution in sterile PBS or the appropriate cell culture medium to achieve the desired final concentrations for your assay.
-
It is crucial to prepare fresh working solutions for each experiment due to the limited stability of Alprostadil in aqueous solutions. Do not store aqueous working solutions.
General Workflow for In Vitro Assays
The following diagram illustrates a general workflow for conducting in vitro assays with Alprostadil.
Caption: General workflow for in vitro cell-based assays.
Application: In Vitro Angiogenesis Assay
This protocol is adapted from a study investigating the effect of Alprostadil on angiogenesis in Human Umbilical Vein Endothelial Cells (HUVECs).
Objective: To assess the effect of Alprostadil on the formation of capillary-like structures by endothelial cells in vitro.
Materials:
-
HUVECs
-
Complete endothelial cell growth medium
-
Matrigel
-
24-well plates
-
Alprostadil working solutions
-
Vascular Endothelial Growth Factor (VEGF) or basic Fibroblast Growth Factor (bFGF) as angiogenic stimuli
Protocol:
-
Thaw Matrigel on ice and coat the wells of a 24-well plate according to the manufacturer's instructions. Allow the Matrigel to solidify at 37°C.
-
Seed HUVECs onto the Matrigel-coated wells at a density of 5 x 10⁴ cells per well.
-
Treat the cells with various concentrations of Alprostadil working solutions. Include appropriate vehicle controls (the final concentration of the solvent used for the stock solution).
-
Add an angiogenic stimulus, such as VEGF (e.g., 10 ng/mL), to the appropriate wells.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 12-18 hours.
-
After incubation, visualize and photograph the formation of capillary-like structures using a microscope.
-
Quantify the extent of tube formation using image analysis software.
Expected Results: In the referenced study, Alprostadil was found to inhibit HUVEC proliferation with an IC₅₀ of 400 nM.
Application: Cell Viability and Cytotoxicity Assays
A range of colorimetric or fluorometric assays can be used to assess the effect of Alprostadil on cell viability and cytotoxicity. Common assays include MTT, XTT, and resazurin-based assays.
Objective: To determine the effect of Alprostadil on the viability of a specific cell line.
General Protocol (MTT Assay):
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Allow the cells to adhere and grow for 24 hours.
-
Treat the cells with a serial dilution of Alprostadil working solutions. Include vehicle controls and a positive control for cytotoxicity.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a specialized reagent).
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Application: Apoptosis Assays
Apoptosis, or programmed cell death, can be assessed using various methods, including Annexin V/Propidium Iodide (PI) staining followed by flow cytometry.
Objective: To determine if Alprostadil induces apoptosis in a target cell population.
General Protocol (Annexin V/PI Staining):
-
Seed and treat cells with Alprostadil as described for the cell viability assay.
-
After the treatment period, collect both adherent and floating cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry. Live cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both stains.
Summary of Recommended Concentrations for In Vitro Assays
The optimal concentration of Alprostadil will vary depending on the cell type and the specific assay being performed. It is recommended to perform a dose-response experiment to determine the optimal concentration range for your system.
| Assay Type | Cell Line | Concentration Range | Observed Effect | Source |
| Angiogenesis (Tube Formation) | HUVEC | 5 µM | Inhibition of capillary-like structure formation | |
| Cell Proliferation | HUVEC | IC₅₀ = 400 nM | Inhibition of VEGF-induced proliferation | |
| Cardiomyocyte Protection | H9c2 cells | 45 µg/L (~127 nM) | Attenuation of LPS-induced injury |
Note: These are examples, and the optimal concentrations for your specific experiments should be determined empirically.
By following these detailed application notes and protocols, researchers can confidently prepare and utilize this compound solutions to generate reliable and reproducible data in a variety of in vitro assays.
References
Application Notes and Protocols for the Quantification of Alprostadil in Biological Samples using HPLC-Based Methods
These application notes provide detailed methodologies for the quantification of Alprostadil (Prostaglandin E1) in biological samples, primarily plasma, using High-Performance Liquid Chromatography (HPLC) coupled with various detection techniques. The protocols are intended for researchers, scientists, and professionals involved in drug development and pharmacokinetic studies.
Method 1: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for Alprostadil in Rat Plasma
This method offers high selectivity and sensitivity for the determination of Alprostadil in rat plasma, making it suitable for pharmacokinetic studies.[1][2]
Quantitative Data Summary
| Parameter | Value | Reference |
| Linearity Range | 0.4–250.0 ng/mL | [1][2] |
| Correlation Coefficient (r²) | 0.99 | [1] |
| Lower Limit of Quantification (LLOQ) | 0.4 ng/mL | |
| Inter-day Precision (%RSD) | < 8.5% | |
| Intra-day Precision (%RSD) | < 2.4% | |
| Accuracy (RE%) | -9.3% to 1.0% |
Experimental Protocol
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of rat plasma in a centrifuge tube, add the internal standard solution (Diphenhydramine).
-
Vortex the sample for 1 minute.
-
Add 1 mL of extraction solvent (e.g., ethyl acetate).
-
Vortex for 3 minutes.
-
Centrifuge at 12,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the UPLC-MS/MS system.
2. UPLC-MS/MS Conditions
-
Column: ACQUITY UPLC BEH C18
-
Mobile Phase:
-
A: Water with 0.1% Formic Acid
-
B: Acetonitrile with 0.1% Formic Acid
-
-
Elution: Gradient
-
Flow Rate: 0.25 mL/min
-
Injection Volume: 5 µL
-
Detection: Triple quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source in multiple reaction monitoring (MRM) mode.
Experimental Workflow
Caption: UPLC-MS/MS Sample Preparation and Analysis Workflow.
Method 2: HPLC with UV Detection and Post-Column Derivatization
Due to the low UV absorbance of Alprostadil, post-column derivatization can be employed to enhance sensitivity and specificity for its analysis in pharmaceutical formulations. This method can be adapted for biological samples with appropriate sample cleanup.
Quantitative Data Summary
| Parameter | Value | Reference |
| Calibration Range (Alprostadil) | 0.1 µg/mL – 10 µg/mL | |
| Calibration Range (β-Naphthol IS) | 0.25 µg/mL – 10 µg/mL |
Experimental Protocol
1. Sample Preparation
-
Stock solutions of Alprostadil and the internal standard (β-Naphthol) are prepared in anhydrous Ethanol.
-
Working standards are prepared by diluting the stock solution with the mobile phase.
-
For biological samples, a robust extraction method such as solid-phase extraction (SPE) is recommended to remove interfering substances prior to analysis.
2. HPLC Conditions
-
Column: Reversed-phase C18 (150 x 4.6 mm)
-
Column Temperature: 37°C
-
Mobile Phase: 30% Acetonitrile – 70% of 0.02 M Potassium Phosphate monobasic (adjusted to pH 3).
-
Alternative Mobile Phase: 25% Acetonitrile – 75% of 0.0067 M Potassium Phosphate buffer pH 6.3.
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
3. Post-Column Derivatization
-
Post-column System: Pinnacle PCX
-
Reagent: 1 mol/L Potassium Hydroxide
-
Reagent Flow Rate: 1.0 mL/min
-
Reactor Volume: 2 mL
-
Reactor Temperature: 60°C
-
Detection: UV at 278 nm
Experimental Workflow
Caption: HPLC with Post-Column Derivatization Workflow.
Method 3: LC-MS/MS for Alprostadil in Dog Plasma
This method is designed for the determination of Alprostadil in dog plasma at very low concentrations (pg/mL) and is suitable for pharmacokinetic studies.
Quantitative Data Summary
| Parameter | Value | Reference |
| Lower Limit of Quantification (LLOQ) | 10 pg/mL (using 500 µL plasma) | |
| Analysis Time | 3 minutes |
Experimental Protocol
1. Sample Collection and Handling
-
Collect blood samples at 4°C to minimize enzymatic degradation of Alprostadil.
-
Treat plasma with indomethacin to inhibit the synthesis of interfering substances post-sampling.
2. Sample Preparation
-
Perform a one-step extraction procedure on the plasma samples. (Specific details of the extraction solvent were not provided in the abstract, but a liquid-liquid extraction similar to Method 1 is implied).
3. LC-MS/MS Conditions
-
Chromatography: Reversed-phase HPLC
-
Detection: Tandem Mass Spectrometry
Logical Relationship Diagram
Caption: Key Steps for Preventing Interference in Alprostadil Analysis.
General Considerations for Alprostadil Analysis
-
Stability: Alprostadil can be unstable in biological matrices. It is crucial to handle samples at low temperatures and consider the use of enzyme inhibitors. One study found Alprostadil in rat plasma to be stable at room temperature for 0.5 hours and at -20°C for two weeks.
-
Internal Standard: The use of an appropriate internal standard is essential for accurate quantification to compensate for variations in sample preparation and instrument response.
-
Method Validation: All analytical methods should be thoroughly validated according to regulatory guidelines (e.g., FDA, ICH) for parameters such as specificity, linearity, precision, accuracy, and stability.
References
Application Notes and Protocols for Developing Stable Alprostadil Formulations for Research Use
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to developing stable formulations of Alprostadil (Prostaglandin E1) for research applications. Alprostadil's inherent instability in aqueous solutions presents a significant challenge for researchers. This document outlines the primary degradation pathways, summarizes effective stabilization strategies, and provides detailed protocols for formulation preparation and stability assessment.
Introduction to Alprostadil Stability Challenges
Alprostadil is a potent vasodilator with significant therapeutic and research applications. However, its utility is often hampered by its chemical instability, particularly in aqueous environments. The primary degradation pathway involves the elimination of water (dehydration) from the cyclopentane ring, leading to the formation of the less active Prostaglandin A1 (PGA1). This degradation is significantly influenced by pH, temperature, and the presence of certain excipients.
Key factors affecting Alprostadil stability include:
-
pH: Alprostadil is most stable in a slightly acidic to neutral pH range (optimally between pH 4.0 and 6.0).[1] Basic and strongly acidic conditions accelerate the dehydration reaction to form PGA1.
-
Temperature: Elevated temperatures increase the rate of degradation. Refrigerated (2-8 °C) or frozen (-20 °C) storage is crucial for maintaining the stability of Alprostadil solutions.
-
Solvent: Aqueous solutions promote the degradation of Alprostadil. The use of non-aqueous or co-solvent systems can significantly enhance stability.
-
Oxidation: Alprostadil is also susceptible to oxidative degradation.
Strategies for Stabilizing Alprostadil Formulations
Several strategies can be employed to overcome the instability of Alprostadil in research formulations. The choice of strategy will depend on the intended application, required shelf-life, and experimental constraints.
Lyophilization (Freeze-Drying)
Lyophilization is a highly effective method for preserving the long-term stability of Alprostadil. By removing water, the primary degradation pathway is inhibited. The lyophilized powder can be stored for extended periods and reconstituted with a suitable diluent immediately before use.
Use of Non-Aqueous Solvents
Formulating Alprostadil in non-aqueous solvents, such as ethanol, can significantly improve its stability by minimizing hydrolysis.[2]
Inclusion Complexation with Cyclodextrins
Cyclodextrins are cyclic oligosaccharides that can encapsulate drug molecules within their hydrophobic cavity, thereby protecting them from degradation.[3] Alpha-cyclodextrin (alfadex) and hydroxypropyl-β-cyclodextrin (HPβCD) have been shown to form inclusion complexes with Alprostadil, enhancing its solubility and stability.[4][5]
Lipid-Based Formulations
Incorporating Alprostadil into lipid-based delivery systems, such as lipid microspheres or nanoemulsions, can protect it from degradation in aqueous environments. These formulations can also offer controlled-release properties.
Quantitative Stability Data
The following tables summarize the stability of Alprostadil in various formulations and conditions, based on data from published studies.
Table 1: Stability of Alprostadil in Aqueous and Co-solvent Systems
| Formulation | Storage Conditions | Time Point | Remaining Alprostadil (%) | Degradation Product (PGA1) (%) | Reference |
| 20 µg/mL in 4% ethanol and 0.9% saline | 4 °C | 51.8 days | 95 | Not specified | |
| 20 µg/mL in 4% ethanol and 0.9% saline | 4 °C | 106.5 days | 90 | Not specified | |
| 20 µg/mL in 4% ethanol and 0.9% saline | 25 °C | 4.8 days | 95 | Not specified | |
| 20 µg/mL in 4% ethanol and 0.9% saline | 25 °C | 9.8 days | 90 | Not specified | |
| 11 µg/mL in 0.9% Sodium Chloride (2% ethanol) in PVC containers | 2-8 °C, protected from light | 10 days | >90 | Not specified | |
| 12.5 µg/mL in bacteriostatic 0.9% sodium chloride injection ("Trimix") | 4 °C | 1 month | ~94 | Not specified | |
| 12.5 µg/mL in bacteriostatic 0.9% sodium chloride injection ("Trimix") | 4 °C | 2 months | ~89 | Not specified | |
| 12.5 µg/mL in bacteriostatic 0.9% sodium chloride injection ("Trimix") | -20 °C | 6 months | >95 | Not specified |
Table 2: Stability of Alprostadil in Lipid-Based and Lyophilized Formulations
| Formulation | Storage Conditions | Time Point | Key Stability Parameters | Reference |
| Freeze-dried Alprostadil lipid microspheres | Not specified | 6 months | Good stability as indicated by particle size and content of Alprostadil and PGA1 (1.38±0.21)% | |
| Lipo-PGE1 and DN-PGE1 in 0.9% NaCl or 5% Glucose | Room Temperature | 6 hours | Encapsulation rate of 5 µg:100ml group decreased significantly after 6 hours. |
Experimental Protocols
Protocol for Preparation of Alprostadil-Cyclodextrin Inclusion Complex
This protocol describes the preparation of an Alprostadil-hydroxypropyl-α-cyclodextrin inclusion complex.
Materials:
-
Alprostadil
-
Hydroxypropyl-α-cyclodextrin
-
Ethanol
-
Water for injection
-
pH adjusting agent (e.g., phosphate buffer)
Procedure:
-
Prepare Solution A by dissolving the required amount of hydroxypropyl-α-cyclodextrin in water for injection with stirring until complete dissolution. A typical molar ratio of Alprostadil to cyclodextrin is 1:1, though this may be optimized.
-
Prepare Solution B by dissolving the required amount of Alprostadil in ethanol until complete dissolution.
-
Combine Solution A and Solution B.
-
Adjust the pH of the combined solution to a range of 4.0 - 7.0 using a suitable pH adjusting agent.
-
Stir the mixture for 3-5 hours to allow for complete inclusion complex formation, resulting in a clear and uniform solution.
-
The resulting solution can be used directly or further processed (e.g., lyophilized) for long-term storage.
Protocol for Preparation of Alprostadil Lipid Microspheres
This protocol outlines a two-step emulsification method for preparing Alprostadil lipid microspheres.
Materials:
-
Alprostadil
-
Soybean oil
-
Purified egg yolk lecithin
-
Oleic acid
-
Glycerin
-
Water for injection
-
Nitrogen gas
Procedure:
-
Oil Phase Preparation: Under a nitrogen atmosphere, dissolve Alprostadil, soybean oil, purified egg yolk lecithin, and oleic acid. Heat the mixture to 60-70 °C and stir until a clear solution is obtained.
-
Aqueous Phase Preparation: Dissolve glycerin in water for injection.
-
Primary Emulsification: Slowly add the oil phase to the aqueous phase while homogenizing at high speed to form a coarse emulsion.
-
Secondary Emulsification (High-Pressure Homogenization): Pass the coarse emulsion through a high-pressure homogenizer for 3-5 cycles to reduce the particle size and form a fine lipid microsphere suspension.
-
pH Adjustment and Filtration: Adjust the pH of the microsphere suspension to the desired range and filter through a suitable membrane to remove any large aggregates.
-
Aseptic Filling: Aseptically fill the final formulation into vials under a nitrogen atmosphere.
-
For long-term stability, the lipid microsphere formulation can be freeze-dried.
Stability-Indicating HPLC Method for Alprostadil
This HPLC method can be used to quantify Alprostadil and its primary degradation product, PGA1, to assess the stability of the formulations.
Chromatographic Conditions:
-
Column: Kromasil 5 C18 (250 x 4.6 mm, 5 µm particle size)
-
Mobile Phase: Acetonitrile : pH 3 Phosphate Buffer (37:63, v/v)
-
Flow Rate: Ramp flow: 0-15 min and 25-40 min at 1.0 mL/min; 15-25 min at 1.5 mL/min
-
Injection Volume: 100 µL
-
Column Temperature: 25 °C
-
Detection Wavelength: 205 nm for Alprostadil and 230 nm for PGA1
Procedure:
-
Prepare standard solutions of Alprostadil and PGA1 of known concentrations in the mobile phase.
-
Prepare sample solutions by diluting the Alprostadil formulation with the mobile phase to a suitable concentration.
-
Inject the standard and sample solutions into the HPLC system.
-
Identify the peaks for Alprostadil and PGA1 based on their retention times.
-
Quantify the amount of Alprostadil and PGA1 in the samples by comparing their peak areas with those of the standards.
Alprostadil Signaling Pathway and Experimental Workflows
Alprostadil Signaling Pathway
Alprostadil (PGE1) exerts its effects by binding to E-type prostanoid (EP) receptors, which are G-protein coupled receptors (GPCRs). The primary signaling pathway leading to vasodilation involves the activation of adenylyl cyclase and the subsequent increase in intracellular cyclic AMP (cAMP).
References
- 1. Shelf-life determination of prostaglandin E1 injections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. WO2015113094A1 - Stable alcoholic solution of alprostadil - Google Patents [patents.google.com]
- 3. Cyclodextrins and Their Derivatives as Drug Stability Modifiers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN104856947A - Alprostadil hydroxypropyl-alpha-cyclodextrin inclusion compound injection - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Alprostadil in Isolated Organ Bath Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alprostadil, the synthetic form of Prostaglandin E1 (PGE1), is a potent vasodilator with significant effects on smooth muscle tissue.[1][2] It is widely utilized in clinical settings for the treatment of erectile dysfunction and for maintaining the patency of the ductus arteriosus in neonates with congenital heart defects.[1] In preclinical research, isolated organ bath experiments are crucial for characterizing the pharmacological properties of Alprostadil, including its potency, efficacy, and mechanism of action on various smooth muscle preparations. These in vitro assays provide a controlled environment to study the direct effects of the compound on tissue contractility, independent of systemic physiological influences.[3][4]
This document provides detailed protocols and application notes for the use of Alprostadil in isolated organ bath experiments, targeting researchers and professionals in drug development.
Mechanism of Action: Alprostadil-Induced Smooth Muscle Relaxation
Alprostadil exerts its primary effect by inducing the relaxation of smooth muscle. This process is initiated by the binding of Alprostadil to specific Prostaglandin E (EP) receptors on the surface of smooth muscle cells. This binding activates the enzyme adenylate cyclase, which in turn catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels leads to a cascade of events that culminates in smooth muscle relaxation and vasodilation, primarily through the decreased concentration of intracellular calcium.
Signaling Pathway Diagram
Caption: Alprostadil signaling pathway in smooth muscle cells.
Experimental Protocols
The following are generalized protocols for studying the effects of Alprostadil on isolated smooth muscle preparations. Specific parameters may need to be optimized depending on the tissue type and experimental objectives.
General Isolated Organ Bath Setup
Isolated organ bath systems are designed to maintain the viability and physiological function of isolated tissues in vitro. The setup typically includes a heated organ bath, a physiological salt solution (PSS), and an aeration system with carbogen (95% O₂ / 5% CO₂). The tissue is suspended in the bath and connected to a force transducer to record changes in muscle tension.
Tissue Preparation: Corpus Cavernosum (Rabbit or Rat)
-
Humanely euthanize the animal according to institutional guidelines.
-
Carefully dissect the penis and excise the corpus cavernosum.
-
Place the tissue in cold, oxygenated Physiological Salt Solution (PSS).
-
Prepare strips of the corpus cavernosum (approximately 2 mm x 2 mm x 5 mm).
-
Mount the tissue strips in the organ bath between two hooks, with one end fixed and the other attached to an isometric force transducer.
Tissue Preparation: Vascular Smooth Muscle (e.g., Aortic Rings)
-
Humanely euthanize the animal (e.g., rat or rabbit).
-
Carefully dissect the thoracic aorta and place it in cold, oxygenated PSS.
-
Remove adherent connective and adipose tissue.
-
Cut the aorta into rings of 2-3 mm in width.
-
Suspend the aortic rings in the organ bath using two L-shaped stainless-steel hooks passed through the lumen. One hook is fixed, and the other is connected to an isometric force transducer.
Experimental Workflow
Caption: General experimental workflow for Alprostadil in organ bath.
Solutions and Reagents
-
Physiological Salt Solution (PSS), e.g., Krebs-Henseleit Solution:
-
NaCl: 118 mM
-
KCl: 4.7 mM
-
CaCl₂: 2.5 mM
-
MgSO₄: 1.2 mM
-
KH₂PO₄: 1.2 mM
-
NaHCO₃: 25 mM
-
Glucose: 11.1 mM
-
Continuously aerate with 95% O₂ / 5% CO₂ to maintain a pH of approximately 7.4.
-
-
Alprostadil Stock Solution: Prepare a high-concentration stock solution (e.g., 1 mM) in a suitable solvent (e.g., ethanol or DMSO) and make serial dilutions in PSS.
-
Contractile Agent: A vasoconstrictor such as phenylephrine or norepinephrine to pre-contract the tissue.
Procedure for a Dose-Response Curve
-
Mount the prepared tissue in the organ bath containing PSS at 37°C and aerated with carbogen.
-
Allow the tissue to equilibrate for at least 60-90 minutes under a basal resting tension (e.g., 1-2 grams, depending on the tissue). Wash the tissue with fresh PSS every 15-20 minutes during equilibration.
-
Induce a submaximal, stable contraction with a suitable agonist (e.g., phenylephrine at a concentration that produces approximately 80% of its maximal response).
-
Once the contraction has reached a stable plateau, add Alprostadil to the bath in a cumulative manner, increasing the concentration in logarithmic increments (e.g., from 1 nM to 10 µM).
-
Allow the tissue to respond to each concentration until a stable relaxation is observed before adding the next concentration.
-
Record the relaxation response at each concentration as a percentage of the pre-contraction induced by the agonist.
-
At the end of the experiment, wash the tissue thoroughly with PSS.
Data Presentation
The following tables summarize representative quantitative data for Alprostadil. Note that in vitro potency can vary depending on the specific tissue, species, and experimental conditions. The clinical data provides a reference for effective concentrations, although direct translation to in vitro settings requires careful consideration.
Table 1: In Vitro Relaxation of Smooth Muscle by Alprostadil
| Tissue Preparation | Species | Alprostadil Concentration Range | Observed Effect | Reference |
| Corpus Cavernosum | Human | Not Specified | Relaxation | |
| Corpus Spongiosum | Human | Not Specified | Relaxation | |
| Cavernous Artery | Human | Not Specified | Relaxation | |
| Penile Retractor Muscle | Dog, Cat, Horse, Ram, Bull | 2 to 300 nM | Relaxation |
Table 2: Clinical Dose-Response Data for Alprostadil in Erectile Dysfunction
| Study Population | Alprostadil Dose Range | Key Findings | Reference |
| 296 men with erectile dysfunction | 2.5 to 20 µg (intracavernosal) | Significant dose-response relationship; higher doses resulted in higher response rates. | |
| 16 men with vasculogenic impotence | 2.5 to 20 µg (intracavernosal) | Steep dose-dependent increase in erectile response up to 20 µg, with a plateau at higher doses. | |
| 82 men with erectile dysfunction | 2.5 to 40 µg (intracavernosal) | Mean optimal dose of 11.9 µg; mean minimal effective dose of 9.9 µg. | |
| 48 men with erectile dysfunction | 5 to 20 µg (intracavernosal) | Significant increase in duration of erection with each higher dose. |
Conclusion
The use of isolated organ bath experiments provides a robust and reproducible method for characterizing the pharmacological effects of Alprostadil on smooth muscle contractility. The protocols and data presented herein offer a comprehensive guide for researchers to design and execute experiments to investigate the properties of Alprostadil and other vasoactive compounds. Careful attention to experimental detail, including tissue preparation and maintenance of physiological conditions, is paramount for obtaining reliable and meaningful results.
References
Application Notes and Protocols for Maintaining Ductus Arteriosus Patency in Neonatal Animal Models Using Alprostadil
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alprostadil, a synthetic form of Prostaglandin E1 (PGE1), is a potent vasodilator crucial for maintaining the patency of the ductus arteriosus (DA) in newborns with certain congenital heart defects.[1][2][3] In neonatal research, creating animal models with a patent ductus arteriosus is essential for studying cardiovascular physiology, pathophysiology, and for the preclinical evaluation of novel therapeutic interventions. These application notes provide detailed protocols for the use of Alprostadil to maintain DA patency in common neonatal animal models, including lambs, piglets, and rodents.
Alprostadil exerts its effects by relaxing the smooth muscle of the ductus arteriosus, thereby preventing its functional closure after birth.[1] This is particularly vital in experimental models designed to mimic ductal-dependent congenital heart conditions. The protocols outlined below are synthesized from clinical human neonatal guidelines and available preclinical data, offering a comprehensive guide for researchers.
Mechanism of Action
Alprostadil is an agonist for prostaglandin E receptors, primarily the EP2 and EP4 subtypes, which are G-protein coupled receptors.[4] The binding of Alprostadil to these receptors on the smooth muscle cells of the ductus arteriosus initiates a signaling cascade that leads to vasodilation.
The key steps in the signaling pathway are:
-
Receptor Binding: Alprostadil binds to EP2 and EP4 receptors.
-
G-Protein Activation: This binding activates the stimulatory G-protein, Gαs.
-
Adenylate Cyclase Activation: The activated Gαs subunit stimulates the enzyme adenylate cyclase.
-
cAMP Production: Adenylate cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).
-
Protein Kinase A (PKA) Activation: Increased intracellular cAMP levels lead to the activation of Protein Kinase A (PKA).
-
Smooth Muscle Relaxation: PKA phosphorylates downstream targets, which results in a decrease in intracellular calcium levels and the relaxation of the ductal smooth muscle, thus maintaining patency.
Signaling Pathway Diagram
Caption: Alprostadil signaling pathway in ductus arteriosus smooth muscle.
Quantitative Data Summary
The following tables summarize recommended dosages for Alprostadil in neonatal animal models, adapted from human neonatal clinical guidelines due to limited specific preclinical data. Researchers should titrate the dose to the desired physiological effect while monitoring for adverse reactions.
Table 1: Alprostadil Dosage Recommendations for Neonatal Animal Models
| Animal Model | Initial Infusion Rate (ng/kg/min) | Maintenance Infusion Rate (ng/kg/min) | Maximum Recommended Rate (ng/kg/min) | Reference Notes |
| Lamb | 10 - 50 | 5 - 20 | 100 | Adapted from human neonatal data. Start at the lower end and titrate up. |
| Piglet | 10 - 50 | 5 - 20 | 100 | Adapted from human neonatal data. Monitor for hemodynamic changes. |
| Rodent (Rat/Mouse) | 5 - 20 | 3 - 10 | 50 | Lower starting dose recommended due to smaller size. Close monitoring is critical. Adapted from human data. |
Table 2: Alprostadil Infusion Solution Preparation
| Parameter | Guideline |
| Stock Solution | Typically 500 mcg/mL Alprostadil in dehydrated alcohol. |
| Diluent | 0.9% Sodium Chloride or 5% Dextrose in water. |
| Final Concentration | 3 - 20 mcg/mL. Avoid concentrations >20 mcg/mL due to hyperosmolarity. |
| Preparation Note | Undiluted Alprostadil may interact with plastic; add diluent to the infusion bag/syringe first. |
| Stability | Prepared solution is stable for 24 hours at room temperature. |
Experimental Protocols
These protocols provide a general framework. Specifics should be optimized based on the experimental design and institutional animal care and use committee (IACUC) guidelines.
Protocol 1: Maintaining Ductus Arteriosus Patency in Neonatal Lambs
1. Animal Preparation:
- Use newborn lambs (less than 96 hours old).
- Anesthetize the lamb using an appropriate, approved protocol (e.g., inhaled isoflurane).
- Establish intravenous (IV) access. A jugular vein is a common site for catheter placement. For long-term studies, a surgically placed central venous catheter may be necessary.
- Secure the catheter and ensure its patency.
2. Alprostadil Infusion:
- Prepare the Alprostadil infusion solution as described in Table 2.
- Begin with an initial infusion rate of 10-50 ng/kg/min using a calibrated syringe pump.
- Monitor the animal's physiological parameters continuously.
3. Monitoring:
- Primary: Ductus arteriosus patency confirmed by echocardiography. Visualize the DA and assess blood flow using color Doppler.
- Secondary: Continuous monitoring of heart rate, respiratory rate, blood pressure (via an arterial line if feasible), and oxygen saturation (pulse oximetry).
- Observe for signs of adverse effects such as apnea, hypotension, or fever.
4. Dose Adjustment:
- Titrate the infusion rate to the lowest effective dose that maintains DA patency, typically between 5-20 ng/kg/min.
- If adverse effects occur, consider reducing the infusion rate.
Protocol 2: Maintaining Ductus Arteriosus Patency in Neonatal Piglets
1. Animal Preparation:
- Use newborn piglets (less than 72 hours old).
- Induce and maintain anesthesia as per approved protocols.
- Establish vascular access. An umbilical artery or vein can be catheterized in the early neonatal period for both infusion and monitoring. Alternatively, a peripheral ear vein or jugular vein can be used.
2. Alprostadil Infusion:
- Prepare the infusion solution as detailed in Table 2.
- Initiate a continuous infusion at a rate of 10-50 ng/kg/min.
3. Monitoring:
- Primary: Serial echocardiography to confirm DA patency and measure shunt volume.
- Secondary: Monitor vital signs including heart rate, respiratory rate, core body temperature, and arterial blood gases if an arterial line is in place.
4. Dose Adjustment:
- Adjust the infusion rate based on the desired level of DA patency and the animal's tolerance. The maintenance dose is typically in the range of 5-20 ng/kg/min.
Protocol 3: Maintaining Ductus Arteriosus Patency in Neonatal Rodents (Mice/Rats)
1. Animal Preparation:
- Use neonatal pups (postnatal day 1-3).
- Anesthesia can be induced by isoflurane inhalation or cryoanesthesia (placing the pup on a cold surface).
- Establishing IV access in neonatal rodents is challenging. The temporal (facial) vein is a viable option for injection in the first few days of life. For continuous infusion, a surgically placed catheter in the jugular vein may be required, which demands significant technical expertise.
2. Alprostadil Administration:
- Due to the difficulty of continuous infusion, intermittent bolus injections may be considered for short-term studies. However, a continuous infusion is the preferred method for maintaining stable drug levels.
- If using continuous infusion, start at a lower rate of 5-20 ng/kg/min.
3. Monitoring:
- Primary: High-frequency ultrasound (echocardiography) is the gold standard for visualizing the DA and confirming patency.
- Secondary: Monitor heart rate and respiratory rate non-invasively. Body temperature must be maintained using a heating pad.
4. Dose Adjustment:
- Carefully titrate the dose to the lowest effective level (e.g., 3-10 ng/kg/min) while closely observing for any signs of distress or adverse effects.
Experimental Workflow Diagrams
Caption: Experimental workflow for large neonatal animal models.
Caption: Experimental workflow for neonatal rodent models.
Conclusion
The use of Alprostadil is a reliable method for maintaining ductus arteriosus patency in neonatal animal models, which is invaluable for cardiovascular research. The successful implementation of these models relies on careful adherence to dosing and administration protocols, as well as continuous and thorough monitoring of the animal's physiological status. The protocols and data presented here provide a foundational guide for researchers to establish and utilize these models effectively and ethically. It is imperative that all procedures are conducted in accordance with approved animal care and use protocols.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Alprostadil? [synapse.patsnap.com]
- 3. Alprostadil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Frontiers | Characterization of the Signaling Modalities of Prostaglandin E2 Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules [frontiersin.org]
Application Notes: Alprostadil Sodium in Cell Culture for Signaling Studies
Introduction
Alprostadil, the synthetic form of Prostaglandin E1 (PGE1), is a lipid compound with potent, hormone-like effects.[1] It is widely recognized for its vasodilatory properties and is utilized clinically for conditions such as erectile dysfunction and in maintaining the patency of the ductus arteriosus in newborns with congenital heart defects.[2][3] In a research context, Alprostadil serves as a critical tool for investigating cellular signaling pathways, primarily through its interaction with E-type prostanoid (EP) receptors.[4] Its ability to modulate intracellular second messengers makes it an invaluable ligand for studying a range of cellular processes, including smooth muscle relaxation, platelet aggregation, inflammation, and angiogenesis.[2]
These application notes provide a comprehensive overview and detailed protocols for utilizing Alprostadil sodium in cell culture experiments to dissect its effects on key signaling cascades.
Mechanism of Action: EP Receptor-Mediated Signaling
Alprostadil exerts its biological effects by binding to and activating specific G protein-coupled receptors (GPCRs) known as EP receptors. It displays varying affinities for the different EP receptor subtypes, with particularly high affinity for EP2, EP3, and EP4. The downstream signaling cascade is dependent on the specific EP receptor subtype expressed by the cell type and the G protein to which it couples.
-
cAMP-Dependent Pathway: The most well-characterized pathway involves the activation of EP2 and EP4 receptors, which are typically coupled to the stimulatory G protein, Gαs. This interaction activates the enzyme adenylyl cyclase (AC), which catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP). The subsequent rise in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which phosphorylates a multitude of downstream target proteins, mediating many of Alprostadil's physiological effects. Conversely, the EP3 receptor can couple to the inhibitory G protein, Gαi, which suppresses adenylyl cyclase activity and reduces cAMP levels.
-
Inhibition of Inflammatory Pathways: Studies have demonstrated that Alprostadil can exert anti-inflammatory effects by inhibiting key signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways. In cell models stimulated with inflammatory agents like lipopolysaccharide (LPS), Alprostadil has been shown to significantly inhibit the phosphorylation of p38 MAPK, ERK1/2, JNK, and the NF-κB subunit p65.
-
Calcium Signaling: In certain cell types, such as human megakaryocyte leukemia cells, Alprostadil has been observed to induce a rapid, dose-dependent increase in intracellular free calcium ([Ca2+]i). This elevation is attributed to both the influx of extracellular calcium and the mobilization of calcium from intracellular stores.
Visualizing Alprostadil's Signaling Pathways
Caption: Canonical cAMP signaling pathway activated by Alprostadil.
Caption: Alprostadil's inhibitory effect on inflammatory signaling.
Quantitative Data Summary
The following tables summarize key quantitative parameters for Alprostadil derived from various in vitro studies.
Table 1: Receptor Binding Affinities
| Receptor Subtype | Binding Affinity (Ki) in mice | Citation(s) |
| EP1 | 36 nM | |
| EP2 | 10 nM | |
| EP3 | 1.1 nM | |
| EP4 | 2.1 nM | |
| IP | 33 nM |
Table 2: Effective Concentrations in Cell-Based Assays
| Cell Type | Assay | Effective Concentration | Observed Effect | Citation(s) |
| HUVECs | Proliferation | IC₅₀: 400 nM | Inhibition of VEGF-induced proliferation | |
| HUVECs | Migration | IC₅₀: 500 nM | Inhibition of VEGF-induced migration | |
| HUVECs | Tube Formation | 1 - 5 µM | Inhibition of capillary-like structure formation | |
| HUVECs | Gene Expression | 0.1 - 50 ng/mL | Upregulation of eNOS and VEGF mRNA | |
| H9c2 Cardiomyoblasts | Cell Viability | 45 µg/L | Protection against LPS-induced injury | |
| MC3T3-E1 Osteoblasts | ALP Activity | 4 - 2000 ng/mL | Dose-dependent stimulation of alkaline phosphatase | |
| HUVECs | cAMP Accumulation | 0.01 - 10 µM | Increased intracellular cAMP levels |
Application Protocols
General Handling and Preparation of this compound
-
Reconstitution: Alprostadil is typically supplied as a powder. Reconstitute the powder in a suitable solvent such as DMSO or ethanol to create a concentrated stock solution (e.g., 1-10 mg/mL). Refer to the manufacturer's data sheet for specific solubility information.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect from light.
-
Working Solution: On the day of the experiment, thaw an aliquot of the stock solution and dilute it to the final desired concentration in sterile, serum-free cell culture medium or an appropriate buffer immediately before use.
Protocol 1: Analysis of cAMP Accumulation
This protocol describes how to measure changes in intracellular cAMP levels in response to Alprostadil treatment.
Caption: Experimental workflow for measuring cAMP accumulation.
Methodology
-
Cell Plating: Seed your target cells (e.g., HUVECs, HEK293 expressing EP receptors) into 24- or 96-well plates at an appropriate density and allow them to adhere and grow overnight.
-
Serum Starvation: To reduce basal cAMP levels, replace the growth medium with serum-free medium and incubate for 2-4 hours.
-
Treatment:
-
Pre-treat cells with a phosphodiesterase (PDE) inhibitor, such as 3-isobutyl-1-methylxanthine (IBMX), for 15-30 minutes to prevent cAMP degradation.
-
Add Alprostadil at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Forskolin, a direct adenylyl cyclase activator).
-
Incubate at 37°C for 15-30 minutes. The optimal time should be determined empirically.
-
-
Cell Lysis: Aspirate the medium and lyse the cells according to the instructions of your chosen cAMP assay kit.
-
cAMP Quantification: Measure the intracellular cAMP concentration using a competitive ELISA, HTRF, or other sensitive immunoassay kit.
-
Data Analysis: Normalize cAMP concentrations to the total protein content of each well. Plot the dose-response curve to determine parameters like EC₅₀.
Protocol 2: Western Blot Analysis of MAPK and NF-κB Pathway Inhibition
This protocol is designed to assess Alprostadil's ability to inhibit the phosphorylation of key proteins in the MAPK and NF-κB signaling pathways following an inflammatory stimulus.
Caption: Western blot workflow for MAPK and NF-κB inhibition.
Methodology
-
Cell Culture and Treatment: Plate cells (e.g., H9c2, macrophages) and grow to ~80% confluency.
-
Pre-treatment: Pre-incubate the cells with various concentrations of Alprostadil or vehicle control for 1-2 hours.
-
Stimulation: Add an inflammatory stimulus (e.g., 100 µg/L LPS) to the wells (except for the unstimulated control) and incubate for the time required to achieve peak phosphorylation of your target proteins (typically 15-60 minutes).
-
Protein Extraction: Immediately place the plate on ice, wash cells twice with ice-cold PBS, and add lysis buffer (e.g., RIPA) supplemented with protease and phosphatase inhibitor cocktails.
-
Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate with primary antibodies specific for the phosphorylated forms of your target proteins (e.g., p-p38, p-ERK, p-JNK, p-p65) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis: Quantify band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein signal (from a separate blot or after stripping and re-probing) to determine the relative change in activation.
Protocol 3: Endothelial Cell Proliferation Assay
This protocol, based on [³H]-thymidine incorporation, measures the effect of Alprostadil on the proliferation of endothelial cells.
Caption: Workflow for a [³H]-thymidine proliferation assay.
Methodology
-
Cell Plating: Seed HUVECs in a 96-well plate at a density of 2 x 10⁴ cells/well.
-
Treatment:
-
Allow cells to adhere. Pre-treat the cells for 30 minutes with Alprostadil at desired concentrations.
-
Stimulate proliferation by adding a growth factor such as 20 ng/mL VEGF or bFGF.
-
Include controls: unstimulated cells, cells with growth factor only, and cells with Alprostadil only.
-
-
Radiolabeling: Incubate the cells for a total of 48 hours. During the final 6 hours of incubation, add 1 µCi/well of [³H]-thymidine.
-
Harvesting: Aspirate the medium and wash the cells. Lyse the cells and harvest the TCA-insoluble fraction (containing the incorporated DNA) onto glass fiber filter mats using a cell harvester.
-
Quantification: Measure the radioactivity of the filters using a liquid scintillation counter.
-
Data Analysis: Express the results as a percentage of the control (growth factor-stimulated cells) to determine the inhibitory effect of Alprostadil on proliferation. Calculate the IC₅₀ value from the dose-response curve.
References
Application Note: Preparation and Characterization of Alprostadil-Loaded Liposomes for Targeted Drug Delivery
Audience: Researchers, scientists, and drug development professionals.
Introduction Alprostadil, a synthetic form of Prostaglandin E1 (PGE1), is a potent vasodilator used in treating conditions like erectile dysfunction and in maintaining ductus arteriosus patency in newborns with congenital heart defects.[1][2][3][4] Its therapeutic applications are often limited by its short biological half-life and instability in aqueous solutions.[5] Liposomal encapsulation offers a promising strategy to overcome these limitations. Liposomes, which are microscopic spherical vesicles composed of a phospholipid bilayer, can enhance the stability of Alprostadil, prolong its circulation time, and enable targeted delivery to specific tissues, thereby increasing therapeutic efficacy and reducing systemic side effects. This application note provides detailed protocols for the preparation and characterization of Alprostadil-loaded liposomes designed for targeted drug delivery.
Mechanism of Action: Alprostadil Signaling Pathway
Alprostadil exerts its vasodilatory effects by binding to prostaglandin E-type (EP) receptors, primarily EP2 and EP4. This binding activates the enzyme adenylate cyclase, which in turn increases the intracellular concentration of cyclic adenosine monophosphate (cAMP). Elevated cAMP levels lead to the activation of Protein Kinase A (PKA), resulting in a cascade of events that cause smooth muscle relaxation and vasodilation.
Caption: Alprostadil signaling cascade leading to vasodilation.
Experimental Protocols
Protocol 1: Preparation of Alprostadil-Loaded Liposomes (Thin-Film Hydration Method)
The thin-film hydration method is a widely used technique for preparing liposomes, involving the dissolution of lipids in an organic solvent, followed by evaporation to form a thin lipid film, and subsequent hydration with an aqueous buffer.
Caption: Workflow for Alprostadil-loaded liposome preparation.
Materials:
-
Phospholipids (e.g., Distearoylphosphatidylcholine - DSPC)
-
Cholesterol (Chol)
-
Targeting Ligand (e.g., Gal-C4-Chol for hepatocyte targeting)
-
Alprostadil
-
Organic Solvents (e.g., Chloroform, Methanol)
-
Aqueous Buffer (e.g., Phosphate-Buffered Saline - PBS, pH 7.4)
-
Rotary Evaporator
-
Bath Sonicator or Liposome Extruder
-
Syringe Filters (0.22 µm)
Methodology:
-
Lipid Film Formation:
-
Dissolve DSPC, cholesterol, and Alprostadil in a chloroform/methanol mixture (e.g., 2:1 v/v) in a round-bottom flask. A typical molar ratio could be DSPC:Cholesterol at 60:40. For targeted liposomes, a lipid-conjugated targeting ligand can be included (e.g., DSPC:Chol:Gal-C4-Chol at 60:35:5).
-
Attach the flask to a rotary evaporator. Remove the organic solvent under reduced pressure at a temperature above the lipid phase transition temperature (Tc) to form a thin, dry lipid film on the flask wall.
-
-
Hydration:
-
Hydrate the lipid film with a pre-warmed aqueous buffer (e.g., PBS pH 7.4). The temperature of the buffer should be maintained above the Tc of the lipids.
-
Agitate the flask gently until the lipid film is fully suspended, forming multilamellar vesicles (MLVs).
-
-
Size Reduction (Homogenization):
-
To achieve a uniform size distribution and produce small unilamellar vesicles (SUVs), sonicate the MLV suspension using a bath sonicator or subject it to extrusion.
-
For extrusion, pass the MLV suspension repeatedly (e.g., 10-20 times) through polycarbonate membranes with a defined pore size (e.g., 100 nm).
-
-
Purification:
-
Remove unencapsulated Alprostadil from the liposome suspension using a suitable technique like size-exclusion chromatography or dialysis.
-
-
Sterilization and Storage:
-
Sterilize the final liposomal formulation by passing it through a 0.22 µm syringe filter.
-
Store the prepared liposomes at 4°C for short-term use or freeze-dry for long-term stability.
-
Protocol 2: Characterization of Alprostadil-Loaded Liposomes
1. Particle Size, Polydispersity Index (PDI), and Zeta Potential:
-
Method: Use Dynamic Light Scattering (DLS) to determine the mean particle diameter and PDI. The PDI value indicates the homogeneity of the vesicle size distribution. Use Laser Doppler Velocimetry to measure the zeta potential, which indicates the surface charge and predicts the stability of the liposomal dispersion.
-
Procedure: Dilute the liposome sample with deionized water and analyze using a DLS instrument.
2. Encapsulation Efficiency (EE%):
-
Method: The EE% is the percentage of Alprostadil successfully entrapped within the liposomes relative to the total amount of drug used.
-
Procedure:
-
Separate the liposomes from the unencapsulated ("free") drug using centrifugation or size exclusion chromatography.
-
Disrupt the liposomes using a suitable solvent (e.g., isopropanol or methanol) to release the encapsulated drug.
-
Quantify the amount of encapsulated Alprostadil using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS/MS).
-
Calculate EE% using the formula: EE% = (Amount of Encapsulated Drug / Total Amount of Drug Used) x 100
-
3. In Vitro Drug Release Study:
-
Method: The dialysis bag method is commonly used to evaluate the drug release profile from liposomes over time.
-
Procedure:
-
Place a known amount of the Alprostadil-loaded liposome suspension into a dialysis bag with a specific molecular weight cut-off.
-
Immerse the bag in a release medium (e.g., PBS, pH 7.4) at 37°C with continuous stirring.
-
At predetermined time intervals, withdraw aliquots from the release medium and replace with an equal volume of fresh medium to maintain sink conditions.
-
Analyze the drug concentration in the collected samples using HPLC or another suitable method.
-
Plot the cumulative percentage of drug released versus time.
-
Targeted Delivery Strategy: An Example
Active targeting aims to deliver the drug specifically to the site of action by conjugating ligands to the liposome surface that bind to receptors overexpressed on target cells. For example, galactosylated liposomes can be used to target hepatocytes in the liver, which express asialoglycoprotein receptors (ASGPR) that recognize galactose residues.
Caption: Mechanism of active targeting via ligand-receptor interaction.
Data Presentation
Quantitative data from characterization studies should be summarized for clear interpretation and comparison.
Table 1: Physicochemical Properties of Alprostadil-Loaded Formulations
| Formulation | Mean Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) |
|---|---|---|---|---|
| Non-targeted Liposomes | 155.4 ± 4.2 | 0.19 ± 0.03 | -25.8 ± 2.1 | 91.3 ± 4.5 |
| Targeted Liposomes (Gal) | 164.1 ± 3.9 | 0.21 ± 0.02 | -22.4 ± 1.9 | 92.5 ± 3.3 |
(Data are representative and may vary based on specific lipid composition and preparation methods)
Table 2: Representative In Vitro Drug Release Profile
| Time (hours) | Cumulative Release (%) - Non-targeted | Cumulative Release (%) - Targeted |
|---|---|---|
| 1 | 8.5 | 7.9 |
| 4 | 15.2 | 14.5 |
| 8 | 24.8 | 23.1 |
| 12 | 33.1 | 31.5 |
| 24 | 45.7 | 42.8 |
| 48 | 60.2 | 58.9 |
(Data are representative, showing a sustained release profile typical for liposomal formulations)
Conclusion
Liposomal formulations provide a robust platform for the delivery of Alprostadil, offering improved stability and the potential for targeted therapy. The protocols outlined in this application note describe reproducible methods for the preparation of Alprostadil-loaded liposomes using the thin-film hydration technique, along with essential characterization assays to ensure quality and performance. By modifying the liposome surface with specific ligands, these nanocarriers can be engineered for site-specific drug delivery, paving the way for more effective treatments with Alprostadil.
References
Application Notes and Protocols for Alprostadil Sodium Powder in a Laboratory Setting
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alprostadil, a synthetic form of prostaglandin E1 (PGE1), is a potent vasodilator and inhibitor of platelet aggregation with significant applications in cardiovascular research and the study of erectile dysfunction.[1][2][3] In a laboratory context, precise handling and storage of Alprostadil sodium powder are paramount to ensure its stability, potency, and the reproducibility of experimental results. These application notes provide detailed protocols for the proper storage, handling, and preparation of Alprostadil solutions for research purposes.
Physicochemical Properties
Alprostadil is a white to off-white crystalline powder.[4][5] The alfadex form is noted to be an odorless, hygroscopic powder. Key physicochemical properties are summarized in the table below.
| Property | Value/Description |
| Molecular Formula | C₂₀H₃₄O₅ |
| Molecular Weight | 354.49 g/mol |
| Melting Point | 110°C - 116°C |
| Solubility | - Water: Freely soluble- DMSO: ≥13.4 mg/mL- Ethanol: Freely soluble, ≥47.1 mg/mL- Acetone: Soluble- Ethyl Acetate: Slightly soluble- Chloroform & Ether: Very slightly soluble |
Proper Storage and Handling
Storage Conditions
To maintain the integrity of this compound powder, it is crucial to adhere to the following storage conditions. Incorrect storage can lead to degradation and loss of biological activity.
| Form | Storage Temperature | Additional Requirements |
| Unopened Powder | -20°C | Desiccate. Protect from light. |
| Reconstituted Aqueous Solution | 2°C to 8°C | Protect from light. Use within the recommended stability period. |
| Stock Solutions in Organic Solvents | -20°C or -80°C | Aliquot to avoid repeated freeze-thaw cycles. |
Handling Procedures
Alprostadil is a potent bioactive lipid. Appropriate safety measures should be taken during handling to avoid accidental exposure.
-
Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and chemical-resistant gloves.
-
Ventilation: Handle the powder in a well-ventilated area or a chemical fume hood to avoid inhalation of airborne particles.
-
Hygroscopicity: As Alprostadil alfadex is hygroscopic, minimize its exposure to atmospheric moisture by keeping containers tightly sealed.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Stability Profile
The stability of Alprostadil is dependent on the solvent, storage temperature, and exposure to light.
| Solution | Concentration | Storage Conditions | Stability |
| Diluted in 0.9% NaCl | 11 mcg/mL | 2°C to 8°C, protected from light, in PVC containers | Stable for 10 days |
| Diluted in 0.9% NaCl or 5% Dextrose | Not specified | Room Temperature | Prepare fresh every 24 hours |
| Diluted Solution (unspecified) | Not specified | Not specified | Can last up to 90 days |
| More concentrated in saline | 20 mg/0.5 mL | 5°C | Maintained 90% of initial concentration for up to 24 weeks |
Experimental Protocols
Preparation of a 1 mg/mL Stock Solution in DMSO
This protocol outlines the preparation of a concentrated stock solution for use in in vitro cell-based assays.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
Procedure:
-
Equilibrate the Alprostadil vial to room temperature before opening to minimize moisture condensation.
-
In a chemical fume hood, weigh the desired amount of Alprostadil powder.
-
Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 1 mg/mL. For example, add 1 mL of DMSO to 1 mg of Alprostadil.
-
Vortex gently until the powder is completely dissolved. The solution should be clear and colorless.
-
Aliquot the stock solution into smaller volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles and light exposure.
-
Store the aliquots at -20°C or -80°C.
Preparation of Working Solutions in Cell Culture Media
Materials:
-
1 mg/mL Alprostadil stock solution in DMSO
-
Pre-warmed cell culture medium
-
Sterile conical tubes
-
Sterile micropipettes and tips
Procedure:
-
Thaw an aliquot of the 1 mg/mL Alprostadil stock solution at room temperature.
-
Perform a serial dilution of the stock solution in pre-warmed cell culture medium to achieve the desired final concentration.
-
Note: The final concentration of DMSO in the cell culture medium should be kept low (typically <0.1%) to avoid solvent-induced cytotoxicity.
-
-
Gently mix the working solution by pipetting or inverting the tube.
-
Use the freshly prepared working solution immediately for your experiments.
Visualization of Pathways and Workflows
Alprostadil Signaling Pathway
Alprostadil functions as a prostaglandin E1 (PGE1) analog. It binds to prostaglandin E2 receptors (EP subtypes, primarily EP2 and EP4), which are G-protein coupled receptors. This binding activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). The elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates downstream targets, resulting in the relaxation of smooth muscle cells and vasodilation.
Caption: Alprostadil signaling cascade in smooth muscle cells.
Experimental Workflow for Alprostadil Handling and Preparation
The following diagram outlines the general workflow for handling Alprostadil powder and preparing solutions for in vitro experiments.
Caption: Workflow for preparing Alprostadil solutions.
References
Troubleshooting & Optimization
Navigating the Analysis of Alprostadil Degradation: A Technical Support Hub
For researchers, scientists, and drug development professionals working with Alprostadil, ensuring its stability and accurately identifying its degradation products is paramount. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the HPLC-MS analysis of Alprostadil and its degradants.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation products of Alprostadil?
A1: The most common degradation pathway for Alprostadil (Prostaglandin E1 or PGE1) involves a dehydration reaction, leading to the formation of Prostaglandin A1 (PGA1). PGA1 can then undergo isomerization to form Prostaglandin B1 (PGB1).[1] Other reported metabolites, primarily from in-vivo studies, include 15-keto-PGE1, 15-keto-PGE0, and 13,14-dihydro-PGE1 (PGE0).[2]
Q2: What are the typical stress conditions that lead to Alprostadil degradation?
A2: Alprostadil is known to be unstable under various conditions. Forced degradation studies have shown that it is susceptible to degradation under acidic, alkaline, oxidative, thermal, and photolytic stress.[3] Degradation is particularly accelerated with an increase in pH.[3]
Q3: What is a suitable HPLC-MS method for separating Alprostadil and its degradation products?
A3: A reverse-phase HPLC method coupled with mass spectrometry is typically employed. A C18 column is a common choice for separation.[1] Gradient elution with a mobile phase consisting of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic modifier (e.g., acetonitrile or methanol) is effective for resolving Alprostadil from its degradants. Due to its low UV absorbance, mass spectrometric detection is preferred for sensitive and specific quantification.
Q4: Which ionization mode is recommended for the MS analysis of Alprostadil and its degradation products?
A4: Electrospray ionization (ESI) in negative ion mode is commonly used for the analysis of prostaglandins like Alprostadil. The carboxylic acid moiety readily deprotonates to form the [M-H]⁻ ion, which allows for sensitive detection.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing or Fronting) | Secondary Silanol Interactions: Residual silanol groups on the silica-based column can interact with the analyte, causing peak tailing. | - Use a mobile phase with a lower pH to suppress the ionization of silanol groups.- Employ an end-capped column or a column with a different stationary phase.- Add a competitive amine (e.g., triethylamine) to the mobile phase in small concentrations. |
| Column Overload: Injecting too high a concentration of the analyte can lead to peak fronting. | - Reduce the injection volume or dilute the sample. | |
| Inappropriate Sample Solvent: Dissolving the sample in a solvent stronger than the mobile phase can cause peak distortion. | - Whenever possible, dissolve the sample in the initial mobile phase. | |
| Retention Time Shifts | Changes in Mobile Phase Composition: Inconsistent mobile phase preparation or evaporation of the organic component can lead to shifts in retention times. | - Prepare fresh mobile phase daily and keep reservoirs sealed.- Use an online degasser. |
| Column Temperature Fluctuations: Variations in ambient temperature can affect retention times, especially for thermally sensitive compounds. | - Use a column oven to maintain a constant temperature. | |
| Column Degradation: Over time, the stationary phase can degrade, leading to changes in retention. | - Replace the column with a new one of the same type. | |
| Low Signal Intensity or Ion Suppression | Matrix Effects: Co-eluting compounds from the sample matrix can interfere with the ionization of the analyte in the MS source. | - Improve sample preparation to remove interfering substances (e.g., solid-phase extraction).- Optimize chromatographic separation to resolve the analyte from matrix components.- Use a deuterated internal standard to compensate for matrix effects. |
| Suboptimal MS Source Parameters: Incorrect settings for parameters like capillary voltage, gas flow, and temperature can lead to poor ionization efficiency. | - Optimize source parameters using a standard solution of Alprostadil. | |
| Ghost Peaks | Carryover from Previous Injections: Residual analyte from a previous high-concentration sample can appear in subsequent runs. | - Implement a thorough needle wash protocol in the autosampler.- Inject a blank solvent after high-concentration samples. |
| Contaminated Mobile Phase or System: Impurities in the solvents or leaching from system components can cause extraneous peaks. | - Use high-purity, HPLC-grade solvents.- Flush the system with a strong solvent to remove contaminants. |
Quantitative Data from Forced Degradation Studies
The following table summarizes typical degradation behavior of Alprostadil under various stress conditions. The extent of degradation can vary depending on the specific experimental conditions (e.g., concentration, duration of exposure).
| Stress Condition | Reagent/Parameter | Observation | % Degradation (Approximate Range) | Major Degradation Products |
| Acidic Hydrolysis | 0.1 M HCl, Room Temperature, 3 hours | Degradation observed | 10 - 30% | PGA1 |
| Alkaline Hydrolysis | 0.1 M NaOH, Room Temperature | Significant degradation, accelerated with increased pH | 20 - 50% | PGA1 |
| Oxidative Degradation | 3% H₂O₂, Room Temperature | Degradation observed | 15 - 40% | Oxidized derivatives, PGA1 |
| Thermal Degradation | 80°C, 24 hours | Significant degradation | 30 - 60% | PGA1 |
| Photolytic Degradation | UV light exposure | Degradation observed | 10 - 25% | PGA1 and other photoproducts |
Note: The percentage of degradation is an approximate range compiled from various studies and is intended for illustrative purposes. Actual results will depend on the specific experimental setup.
Experimental Protocols
Sample Preparation for Forced Degradation Studies
-
Stock Solution Preparation: Prepare a stock solution of Alprostadil in a suitable solvent (e.g., ethanol or acetonitrile) at a concentration of 1 mg/mL.
-
Acidic Degradation: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the solution at room temperature for a specified time (e.g., 3 hours). Neutralize the solution with 0.1 M NaOH before analysis.
-
Alkaline Degradation: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the solution at room temperature for a specified time. Neutralize the solution with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep the solution at room temperature for a specified time.
-
Thermal Degradation: Place a vial containing the Alprostadil solution in an oven at a specified temperature (e.g., 80°C) for a defined period (e.g., 24 hours).
-
Photolytic Degradation: Expose a solution of Alprostadil in a quartz cuvette to UV light (e.g., 254 nm) in a photostability chamber for a specified duration. A control sample should be kept in the dark.
HPLC-MS/MS Method for Alprostadil and Degradation Products
-
HPLC System: A high-performance liquid chromatography system with a gradient pump and an autosampler.
-
Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Program: A suitable gradient to separate Alprostadil from its degradation products (e.g., start with a low percentage of B, and gradually increase to elute more hydrophobic compounds).
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in negative mode.
-
MS Parameters:
-
Capillary Voltage: Optimized for Alprostadil (e.g., -3.5 kV).
-
Source Temperature: e.g., 150°C.
-
Desolvation Temperature: e.g., 350°C.
-
Gas Flow Rates: Optimized for the instrument.
-
-
MRM Transitions:
-
Alprostadil: Precursor ion (m/z) 353.2 → Product ion (m/z) 317.2
-
PGA1: Precursor ion (m/z) 335.2 → Product ion (m/z) 317.2 (or other suitable fragment)
-
Visualizations
Caption: Experimental workflow for forced degradation analysis of Alprostadil.
Caption: Simplified signaling pathway of Alprostadil leading to vasodilation.
References
Technical Support Center: Optimizing Alprostadil Concentration for Effective Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Alprostadil (Prostaglandin E1) in cell-based assays. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to ensure the successful optimization of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Alprostadil in a cellular context?
A1: Alprostadil, a synthetic form of Prostaglandin E1 (PGE1), primarily acts by binding to E-type prostanoid (EP) receptors on the cell surface.[1] This binding initiates a signaling cascade, most commonly leading to the activation of adenylyl cyclase, which in turn increases intracellular levels of cyclic adenosine monophosphate (cAMP).[1] This elevation in cAMP can then modulate a variety of cellular processes, including proliferation, differentiation, migration, and apoptosis, depending on the cell type and the specific EP receptors expressed.
Q2: What is a typical starting concentration range for Alprostadil in cell-based assays?
A2: The optimal concentration of Alprostadil is highly dependent on the cell line and the specific biological question being investigated. Based on published studies, a broad starting range is between the nanomolar (nM) and micromolar (µM) concentrations. For instance, in human umbilical vein endothelial cells (HUVECs), Alprostadil has been shown to inhibit cell proliferation with an IC50 of 400 nM, while effects on cAMP levels were observed at both nanomolar and micromolar concentrations.[1][2] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q3: How should I prepare and store Alprostadil for cell culture experiments?
A3: Alprostadil has limited solubility and stability in aqueous solutions.[2] It is often supplied as a lyophilized powder or in an ethanolic solution. For cell culture, a stock solution is typically prepared in a sterile organic solvent like ethanol or DMSO, and then further diluted in sterile phosphate-buffered saline (PBS) or cell culture medium to the final working concentration immediately before use. To enhance solubility and stability, Alprostadil can be complexed with α-cyclodextrin. A commercially available alcohol-containing formulation of Alprostadil, when diluted in 0.9% sodium chloride and stored refrigerated (2-8°C) and protected from light, has been shown to be stable for up to 10 days. It is crucial to avoid microbial contamination, especially with extemporaneously prepared solutions.
Q4: Are there any known off-target effects of Alprostadil or its vehicle that I should be aware of?
A4: Yes, it is important to consider the potential effects of the solvent used to dissolve Alprostadil. For example, ethanol, a common solvent for prostaglandins, has been shown to have a stimulatory effect on its own in some cell migration and tube formation assays. Therefore, it is critical to include a vehicle control in your experiments, where cells are treated with the same concentration of the solvent used to dissolve Alprostadil, to distinguish the specific effects of Alprostadil from those of the vehicle.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or not reproducible results | Cell passage number variability | Use cells within a consistent and low passage number range for all experiments. High passage numbers can lead to phenotypic and genotypic drift. |
| Inconsistent cell seeding density | Ensure a uniform cell number is seeded in each well. Use a hemocytometer or an automated cell counter for accurate cell counting. | |
| Edge effects in multi-well plates | Avoid using the outermost wells of the plate for experimental samples as they are more prone to evaporation. Fill the outer wells with sterile PBS or media to maintain humidity. | |
| Alprostadil degradation | Prepare fresh dilutions of Alprostadil from a stock solution for each experiment. Store stock solutions appropriately and avoid repeated freeze-thaw cycles. | |
| No observable effect of Alprostadil | Inappropriate concentration range | Perform a wide-range dose-response experiment (e.g., from picomolar to high micromolar) to identify the effective concentration for your cell line and assay. |
| Low or no expression of EP receptors | Verify the expression of EP receptors in your cell line of interest using techniques like RT-PCR, western blotting, or flow cytometry. | |
| Insufficient incubation time | Conduct a time-course experiment to determine the optimal duration of Alprostadil treatment for the desired cellular response. | |
| High background or unexpected cellular responses | Vehicle (solvent) effects | Always include a vehicle control group treated with the same concentration of the solvent (e.g., ethanol, DMSO) used to dissolve Alprostadil. |
| Contamination of Alprostadil solution | Ensure sterile preparation of all Alprostadil solutions. Filter-sterilize the final working solution if necessary. Extemporaneously prepared solutions are more susceptible to contamination. | |
| Off-target effects of Alprostadil | Consult the literature for known off-target effects of Alprostadil in your specific cell type or pathway of interest. Consider using EP receptor-specific agonists or antagonists to confirm the involvement of these receptors. |
Quantitative Data Summary
The following tables summarize effective concentrations of Alprostadil (PGE1) from various published studies. These values should be used as a starting point for optimizing your specific cell-based assays.
Table 1: Alprostadil (PGE1) Concentrations for Cell Proliferation and Viability Assays
| Cell Line | Assay | Concentration Range | Incubation Time | Observed Effect |
| Human Umbilical Vein Endothelial Cells (HUVEC) | [³H]-Thymidine incorporation | 1 nM - 10 µM | 48 hours | Inhibition of proliferation (IC50 = 400 nM) |
| Human Cerebral Microvascular Endothelial Cells (HCMEC/D3) | CCK-8 | 1, 5, 10 µM | Not specified | Increased cell viability in the presence of LPS |
Table 2: Alprostadil (PGE1) Concentrations for Apoptosis Assays
| Cell Line | Assay | Concentration Range | Incubation Time | Observed Effect |
| Human Cerebral Microvascular Endothelial Cells (HCMEC/D3) | Caspase-3/7 activity | 1, 5, 10 µM | Not specified | Reduced LPS-induced apoptosis |
| Bone Marrow-Derived Mesenchymal Stem Cells (MSCs) | Hoechst 33258 staining, Annexin V/PI | 10 ng/mL | Not specified | Attenuated serum deprivation-induced apoptosis |
Table 3: Alprostadil (PGE1) Concentrations for Cell Migration and Signaling Assays
| Cell Line | Assay | Concentration Range | Incubation Time | Observed Effect |
| Human Umbilical Vein Endothelial Cells (HUVEC) & Polymorphonuclear Leukocytes (PMNL) | Transwell Migration | 50 - 5000 ng/mL | 3 hours | Increased leukocyte migration |
| Human Umbilical Vein Endothelial Cells (HUVEC) | cAMP accumulation | Nanomolar to Micromolar | 20 minutes | Potentiation of forskolin-induced cAMP accumulation (nM), direct stimulation of adenylate cyclase (µM) |
Experimental Protocols
Cell Viability/Cytotoxicity Assay (MTT Assay)
This protocol is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Alprostadil stock solution
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Prepare serial dilutions of Alprostadil in complete medium at 2x the final desired concentrations.
-
Remove the medium from the wells and add 100 µL of the Alprostadil dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve Alprostadil).
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium from the wells.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a plate reader.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol allows for the differentiation between viable, early apoptotic, and late apoptotic/necrotic cells.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Alprostadil stock solution
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate at an appropriate density.
-
Treat cells with the desired concentrations of Alprostadil and a vehicle control for the predetermined incubation time.
-
Harvest the cells, including both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like TrypLE or accutase.
-
Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Intracellular cAMP Measurement (Competitive ELISA)
This protocol outlines the principle of a competitive enzyme-linked immunosorbent assay (ELISA) for quantifying intracellular cAMP levels.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Alprostadil stock solution
-
Cell lysis buffer
-
cAMP ELISA kit (containing cAMP-HRP conjugate, anti-cAMP antibody coated plate, substrate, and stop solution)
-
Plate reader
Procedure:
-
Seed cells in a multi-well plate and grow to the desired confluency.
-
Pre-treat cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) for a short period to prevent cAMP degradation.
-
Stimulate the cells with various concentrations of Alprostadil or a vehicle control for the desired time (e.g., 10-30 minutes).
-
Lyse the cells using the provided lysis buffer to release intracellular cAMP.
-
Add the cell lysates and the cAMP-HRP conjugate to the wells of the anti-cAMP antibody-coated plate. The free cAMP in the lysate will compete with the cAMP-HRP conjugate for binding to the antibody.
-
Incubate the plate according to the kit manufacturer's instructions.
-
Wash the plate to remove unbound reagents.
-
Add the substrate solution to the wells, which will be converted by the bound HRP to produce a colored product.
-
Stop the reaction with the stop solution.
-
Measure the absorbance at the appropriate wavelength using a plate reader. The intensity of the color is inversely proportional to the concentration of cAMP in the sample. A standard curve should be generated to determine the concentration of cAMP in the samples.
Visualizations
Caption: Alprostadil signaling pathway via EP receptors.
Caption: Experimental workflow for MTT-based cell viability assay.
Caption: Logical troubleshooting flow for inconsistent assay results.
References
impact of pH and temperature on Alprostadil chemical stability
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the chemical stability of Alprostadil, focusing on the critical influencing factors of pH and temperature.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
Q1: My Alprostadil solution appears cloudy after dilution. What could be the cause?
A1: Undiluted Alprostadil injection may interact with the plastic sidewalls of volumetric infusion chambers, leading to a hazy or cloudy appearance. To prevent this, always add the appropriate amount of intravenous infusion solution (e.g., 0.9% Sodium Chloride or 5% Dextrose) to the chamber first, and then add the undiluted Alprostadil injection, avoiding direct contact with the plastic walls. If cloudiness occurs, the solution and the volumetric infusion chamber should be discarded and replaced.[1]
Q2: What is the primary degradation product of Alprostadil, and under what conditions does it form?
A2: The main degradation product of Alprostadil (Prostaglandin E1 or PGE1) is Prostaglandin A1 (PGA1).[2][3] This degradation primarily occurs through a dehydration reaction. The formation of PGA1 is accelerated by both acidic and basic conditions, as well as by exposure to heat and light.[4][5]
Q3: I am observing a faster than expected degradation of Alprostadil in my formulation. What are the likely contributing factors?
A3: Several factors can accelerate Alprostadil degradation:
-
pH: Alprostadil is most stable in a slightly acidic to neutral pH range (around pH 6-7). Deviations towards more acidic (pH ≤ 3) or alkaline (pH ≥ 10) conditions will significantly increase the degradation rate.
-
Temperature: Elevated temperatures will accelerate the degradation process. Alprostadil injection is unstable to heat and should be stored under refrigerated conditions.
-
Light Exposure: Alprostadil is sensitive to light. Exposure to light can lead to significant degradation. Therefore, it is crucial to protect Alprostadil solutions from light during storage and handling.
-
Oxidizing Agents: Alprostadil is susceptible to oxidation. The presence of oxidizing agents can lead to the formation of various degradation products.
Q4: What are the recommended storage conditions for Alprostadil solutions to ensure optimal stability?
A4: To ensure the stability of Alprostadil solutions, the following storage conditions are recommended:
-
Temperature: Store Alprostadil solutions in a refrigerator at 2-8°C.
-
Light: Protect from light.
-
pH: Maintain the pH of the solution within a slightly acidic to neutral range if possible, as this has been shown to improve stability.
-
Duration: Prepare fresh infusion solutions every 24 hours and discard any solution that is more than 24 hours old.
Q5: I need to conduct a forced degradation study on an Alprostadil formulation. What stress conditions should I consider?
A5: A comprehensive forced degradation study for Alprostadil should include the following stress conditions:
-
Acid Hydrolysis: Treatment with a strong acid (e.g., 0.1 M HCl) at an elevated temperature (e.g., 60°C).
-
Base Hydrolysis: Treatment with a strong base (e.g., 0.1 M NaOH) at an elevated temperature (e.g., 60°C).
-
Oxidation: Exposure to an oxidizing agent (e.g., 15% H₂O₂) at room temperature.
-
Thermal Degradation: Heating the solution (e.g., at 80°C).
-
Photodegradation: Exposing the solution to UV light at a controlled temperature (e.g., 30°C).
Quantitative Stability Data
The following tables summarize the available quantitative data on Alprostadil stability under various conditions.
| Temperature | Vehicle | Concentration | Stability (t₉₅ - 95% of initial concentration remaining) | Stability (t₉₀ - 90% of initial concentration remaining) | Citation |
| 4°C | 4% Alcohol in 0.9% Saline | 20 µg/mL | 51.8 days | 106.5 days | |
| 25°C | 4% Alcohol in 0.9% Saline | 20 µg/mL | 4.8 days | 9.8 days | |
| 2-8°C | 0.9% Sodium Chloride | 11 µg/mL | - | 10 days |
| pH | Vehicle | Temperature | Initial Concentration | % Remaining after 14 days | % Remaining after 32 days | Citation |
| 4.5 | Isotonic Saline | 37°C | 100 µg/mL | - | 25% | |
| 4.7 | 0.01 M Phosphate Buffered Isotonic Saline | 37°C | 100 µg/mL | - | 25% | |
| 7.4 | 0.1 M Phosphate Buffered Water | 37°C | 100 µg/mL | 5% | - |
Experimental Protocols
Protocol for Forced Degradation Study of Alprostadil
This protocol outlines a typical forced degradation study to identify potential degradation products and establish the stability-indicating nature of an analytical method for Alprostadil.
1. Preparation of Stock Solution:
-
Prepare a stock solution of Alprostadil in a suitable solvent (e.g., dehydrated alcohol) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis:
-
To 1 mL of the Alprostadil stock solution, add 1 mL of 0.1 M HCl.
-
Heat the mixture at 60°C for 30 minutes.
-
Cool the solution to room temperature and neutralize with 0.1 M NaOH.
-
Dilute to a final concentration of approximately 10 µg/mL with the mobile phase.
-
-
Base Hydrolysis:
-
To 1 mL of the Alprostadil stock solution, add 1 mL of 0.1 M NaOH.
-
Heat the mixture at 60°C for 30 minutes.
-
Cool the solution to room temperature and neutralize with 0.1 M HCl.
-
Dilute to a final concentration of approximately 10 µg/mL with the mobile phase.
-
-
Oxidative Degradation:
-
To 1 mL of the Alprostadil stock solution, add 1 mL of 15% H₂O₂.
-
Keep the solution at room temperature for 3 hours.
-
Dilute to a final concentration of approximately 10 µg/mL with the mobile phase.
-
-
Thermal Degradation:
-
Place 1 mL of the Alprostadil stock solution in a vial and heat in an oven at 80°C for 3 hours.
-
Cool to room temperature.
-
Dilute to a final concentration of approximately 10 µg/mL with the mobile phase.
-
-
Photolytic Degradation:
-
Place 1 mL of the Alprostadil stock solution in a transparent vial.
-
Expose the vial to UV light (e.g., in a photostability chamber) at 30°C for 3 hours.
-
Dilute to a final concentration of approximately 10 µg/mL with the mobile phase.
-
3. Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC or LC-MS/MS method.
-
The method should be capable of separating Alprostadil from its degradation products, primarily PGA1.
Example Stability-Indicating HPLC Method
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase A: 0.02 M phosphate buffer (pH 3.0) and acetonitrile (62:38 v/v).
-
Mobile Phase B: 0.02 M phosphate buffer (pH 3.0) and acetonitrile (30:70 v/v).
-
Gradient Elution: A suitable gradient program to ensure separation of all peaks.
-
Flow Rate: 1.2 mL/min.
-
Detection: UV at 205 nm.
-
Injection Volume: 50 µL.
Visualizations
Caption: Alprostadil degradation pathways under various stress conditions.
Caption: Workflow for a forced degradation study of Alprostadil.
References
- 1. Alprostadil | C20H34O5 | CID 5280723 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. repozitorij.fkit.unizg.hr [repozitorij.fkit.unizg.hr]
- 3. Stability of Alprostadil in 0.9% Sodium Chloride Stored in Polyvinyl Chloride Containers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pesquisa.bvsalud.org [pesquisa.bvsalud.org]
- 5. WO2015113094A1 - Stable alcoholic solution of alprostadil - Google Patents [patents.google.com]
Technical Support Center: Alprostadil Adsorption to Plastic Labware
This technical support center provides guidance for researchers, scientists, and drug development professionals to mitigate the adsorption of Alprostadil (Prostaglandin E1) to plastic labware and containers, a critical factor for ensuring accurate and reproducible experimental results.
Troubleshooting Guide
Encountering unexpected loss of Alprostadil in your experiments? This guide provides solutions to common issues related to its adsorption to plastic surfaces.
| Issue | Potential Cause | Recommended Solution |
| Low or inconsistent Alprostadil concentration in samples | Adsorption of Alprostadil to the surface of plastic labware (e.g., pipette tips, microplates, tubes). | - Material Selection: Switch to polypropylene (PP) or polyethylene (PE) labware, which generally exhibit lower protein and small molecule binding compared to polystyrene (PS)[1]. For maximum inertness, consider using glass labware that has been silanized. - Surface Coating: Pre-coat plasticware with a blocking agent like Bovine Serum Albumin (BSA) or polyethylene glycol (PEG) to reduce non-specific binding sites[2][3]. - Solvent/Buffer Composition: The presence of salts in buffer solutions can reduce the interaction between the drug and the plastic surface. Using a buffered solution instead of deionized water is recommended[4]. The addition of a small percentage of a non-ionic surfactant, such as Tween 80, can also significantly reduce adsorption[5]. |
| Variability between replicate experiments | Inconsistent surface properties of the plasticware or differential adsorption based on contact time and temperature. | - Standardize Procedures: Ensure consistent incubation times and temperatures across all experiments. - Pre-treatment: Implement a consistent pre-treatment protocol for all plasticware, such as pre-rinsing with the experimental buffer or a coating solution. |
| Poor recovery of Alprostadil during sample preparation | Adsorption to multiple plastic surfaces throughout the workflow (e.g., collection tubes, pipette tips, filter membranes). | - Minimize Surface Contact: Reduce the number of transfer steps and the duration of contact with plastic surfaces. - Use Low-Adsorption Products: Utilize commercially available low-retention pipette tips and microcentrifuge tubes. |
Frequently Asked Questions (FAQs)
Q1: To which types of plastic does Alprostadil adsorb most readily?
A1: While specific quantitative data for Alprostadil adsorption across a wide range of plastics is limited, general principles of drug-plastic interactions suggest that polystyrene (PS) is more prone to hydrophobic interactions with molecules like Alprostadil compared to polypropylene (PP) and polyethylene (PE). Therefore, it is advisable to use PP or PE labware to minimize adsorption.
Q2: How can I prevent Alprostadil from adsorbing to my labware?
A2: Several methods can be employed to prevent Alprostadil adsorption:
-
Material Choice: Opt for polypropylene, polyethylene, or silanized glass containers.
-
Surface Coating:
-
Bovine Serum Albumin (BSA): Pre-incubating labware with a 1% BSA solution can effectively block non-specific binding sites.
-
Silanization: Treating glassware with a silanizing agent creates a hydrophobic surface, which can repel aqueous solutions of drugs.
-
-
Solvent Modification: Including salts or non-ionic surfactants (e.g., 0.1% Tween 80) in your Alprostadil solution can significantly decrease adsorption.
Q3: Does the concentration of Alprostadil affect the degree of adsorption?
A3: Yes, the proportional loss of a drug due to adsorption is often more significant at lower concentrations. This is because the number of binding sites on the plastic surface is finite. At higher drug concentrations, these sites become saturated, leading to a smaller percentage of the total drug being adsorbed.
Q4: Can temperature influence the adsorption of Alprostadil?
A4: Temperature can influence the kinetics of adsorption. It is important to maintain a consistent temperature throughout your experiments to ensure reproducibility.
Q5: How does the choice of solvent or buffer impact Alprostadil adsorption?
A5: The composition of the solution plays a crucial role. Using a buffer solution is generally better than deionized water, as the ions can compete with Alprostadil for binding sites on the plastic surface, thereby reducing adsorption. The pH of the buffer can also be a factor, as it can affect the charge of both the Alprostadil molecule and the plastic surface.
Experimental Protocols
Protocol 1: Quantification of Alprostadil in Solution using HPLC
This protocol provides a method to determine the concentration of Alprostadil in a solution, which can be used to assess its loss due to adsorption.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Reversed-phase C18 column (e.g., 150 × 4.6 mm, 5 µm particle size)
-
Acetonitrile (ACN), HPLC grade
-
Potassium Phosphate monobasic
-
Orthophosphoric acid
-
Alprostadil standard
-
Ethanol (anhydrous)
-
Mobile Phase: 37% Acetonitrile in 63% 0.02 M Potassium Phosphate buffer, pH 3.0.
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of Alprostadil in anhydrous ethanol.
-
Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from approximately 0.5 µg/mL to 10 µg/mL.
-
-
Sample Preparation:
-
Prepare your Alprostadil solution in the desired plastic container.
-
As a control, prepare an identical solution in a silanized glass vial.
-
Incubate the solutions under your experimental conditions (time, temperature).
-
After incubation, transfer an aliquot of the supernatant to an HPLC vial for analysis.
-
-
HPLC Analysis:
-
Set the column temperature to 37 °C.
-
Set the flow rate to 1 mL/min.
-
Set the UV detector to 205 nm.
-
Inject the standards and samples onto the column.
-
-
Data Analysis:
-
Generate a calibration curve by plotting the peak area of the Alprostadil standards against their known concentrations.
-
Determine the concentration of Alprostadil in your samples by interpolating their peak areas from the calibration curve.
-
The percentage of Alprostadil adsorbed can be calculated by comparing the concentration in the plastic container to the concentration in the control (silanized glass) container.
-
Protocol 2: Coating Labware with Bovine Serum Albumin (BSA)
This protocol describes a simple method for coating plastic labware with BSA to block non-specific binding sites.
Materials:
-
Bovine Serum Albumin (BSA)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile, deionized water
Procedure:
-
Prepare BSA Solution: Prepare a 1% (w/v) BSA solution in PBS. For example, dissolve 1 gram of BSA in 100 mL of PBS.
-
Coating:
-
Fill or rinse the labware (e.g., microplate wells, tubes) with the 1% BSA solution, ensuring all surfaces are in contact with the solution.
-
Incubate at room temperature for at least 1-2 hours. For a more effective coating, you can incubate overnight at 4°C.
-
-
Washing:
-
Aspirate the BSA solution.
-
Wash the labware three times with sterile, deionized water or PBS to remove any unbound BSA.
-
-
Drying:
-
Allow the labware to air dry completely in a sterile environment before use.
-
Visualizations
Alprostadil Signaling Pathways
Alprostadil, a synthetic form of Prostaglandin E1 (PGE1), exerts its effects by binding to G-protein coupled prostaglandin E (EP) receptors. The primary signaling pathways involve the EP1 and EP2 receptors.
Caption: Alprostadil signaling through EP1 and EP2 receptors.
Experimental Workflow for Assessing Alprostadil Adsorption
This workflow outlines the steps to quantify the extent of Alprostadil adsorption to different plastic labware.
Caption: Workflow for quantifying Alprostadil adsorption.
References
challenges in long-term storage of Alprostadil stock solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Alprostadil stock solutions.
Troubleshooting Guides & FAQs
This section addresses common challenges encountered during the long-term storage of Alprostadil stock solutions.
Q1: My Alprostadil stock solution has lost potency. What are the likely causes?
A1: Loss of Alprostadil potency during long-term storage is a common issue primarily due to its chemical instability. The main causes include:
-
Chemical Degradation: Alprostadil can degrade into less active or inactive compounds. The most significant degradation pathway is dehydration, which forms Prostaglandin A1 (PGA1).[1][2] This reaction is accelerated by both acidic and basic conditions.
-
Improper Storage Temperature: Alprostadil is sensitive to temperature. Storing solutions at room temperature for extended periods can lead to significant degradation.[3][4] Refrigeration or freezing is generally recommended for long-term storage.
-
Inappropriate Solvent pH: Alprostadil exhibits maximum stability in a narrow pH range, typically between 6 and 7.[1] Solutions prepared in highly acidic or alkaline buffers will degrade more rapidly.
-
Oxidation: Alprostadil can be susceptible to oxidation, leading to the formation of other prostaglandin derivatives.
-
Adsorption to Containers: Alprostadil can adsorb to the surfaces of certain types of containers, particularly plastics like polyvinyl chloride (PVC), leading to a decrease in the effective concentration of the solution.
Q2: I observed a hazy or cloudy appearance in my Alprostadil solution after thawing. What should I do?
A2: A hazy or cloudy appearance upon thawing can be due to the precipitation of Alprostadil, especially in aqueous solutions. Gentle warming and agitation, such as shaking or sonication, will usually redissolve the precipitate. It is crucial to ensure the solution is clear and free of visible particles before use.
Q3: Can I store my Alprostadil stock solution in plastic containers?
A3: Caution should be exercised when using plastic containers. Undiluted Alprostadil injection may interact with the plastic sidewalls of volumetric infusion chambers, causing a hazy solution. If using plastic containers, it is advisable to first add the appropriate intravenous infusion solution to the chamber before adding the undiluted Alprostadil injection to avoid direct contact with the plastic. Studies have shown that Alprostadil diluted in 0.9% sodium chloride and stored in polyvinyl chloride (PVC) containers under refrigeration can be stable for a limited time.
Q4: For how long can I store my Alprostadil stock solution?
A4: The stable storage duration depends on several factors including the solvent, concentration, temperature, and container. Commercially available Alprostadil products are often supplied as a powder for reconstitution immediately before use to minimize instability. Once reconstituted, the solution should generally be used within 24 hours when stored at or below 25°C and not refrigerated or frozen. For longer-term storage, freezing at -20°C or -70°C has been shown to preserve the stability of Alprostadil in certain formulations for up to 6 months.
Data on Alprostadil Stock Solution Stability
The following tables summarize quantitative data on the stability of Alprostadil under various storage conditions.
Table 1: Stability of Alprostadil in Different Solvents and Temperatures
| Concentration | Solvent | Storage Temperature | Container | Duration | Remaining Alprostadil (%) | Reference |
| 11 mcg/mL | 0.9% Sodium Chloride | 2°C to 8°C | Polyvinyl Chloride (VIAFLEX) | 10 days | 90% - 110% | |
| 40 µg/mL | Saline | Cold Temperature | Insulin Syringes | 24 weeks | Not specified | |
| 12.5 µg/mL (in Trimix) | Bacteriostatic 0.9% Sodium Chloride | 23°C (Room Temp) | Not specified | 5 days | ~92% | |
| 12.5 µg/mL (in Trimix) | Bacteriostatic 0.9% Sodium Chloride | 4°C (Refrigerated) | Not specified | 1 month | ~94% | |
| 12.5 µg/mL (in Trimix) | Bacteriostatic 0.9% Sodium Chloride | 4°C (Refrigerated) | Not specified | 2 months | ~89% | |
| 12.5 µg/mL (in Trimix) | Bacteriostatic 0.9% Sodium Chloride | -20°C (Frozen) | Not specified | 6 months | >95% | |
| 12.5 µg/mL (in Trimix) | Bacteriostatic 0.9% Sodium Chloride | -70°C (Frozen) | Not specified | 6 months | >95% | |
| 1.5 µg/mL & 15 µg/mL | 10% Dextrose | 30°C | Polypropylene Syringes | 48 hours | Stable |
Table 2: Recommended Storage Conditions for Commercial Alprostadil Formulations
| Product | Form | Recommended Storage (Before Reconstitution) | Recommended Storage (After Reconstitution) | Reference |
| Caverject® 20 mcg vials | Lyophilized Powder | 20°C to 25°C | Use within 24 hours at or below 25°C (not refrigerated or frozen) | |
| Caverject® 40 mcg vials | Lyophilized Powder | 2°C to 8°C until dispensed, then at or below 25°C for up to 3 months | Use within 24 hours at or below 25°C (not refrigerated or frozen) | |
| Edex® | Powder | Room temperature (15°C to 25°C) for 3 months | Use immediately | |
| Prostin VR Pediatric® | Solution | Refrigerate at 2°C to 8°C | Prepare fresh infusion solutions every 24 hours |
Experimental Protocols
Protocol 1: Stability Testing of Alprostadil Stock Solutions using High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for assessing the stability of Alprostadil solutions.
-
Preparation of Standards and Samples:
-
Prepare a stock solution of Alprostadil reference standard in a suitable solvent (e.g., ethanol).
-
Prepare calibration standards by serially diluting the stock solution.
-
Prepare samples of the Alprostadil stock solution to be tested at various time points during the stability study.
-
-
HPLC System and Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of a buffered aqueous solution (e.g., 0.02 M phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: Typically 1.0-1.5 mL/min.
-
Detection: UV detection at a low wavelength, such as 205 nm, as Alprostadil has low UV absorbance. Post-column derivatization can be used to enhance sensitivity.
-
Injection Volume: 20 µL.
-
-
Analysis:
-
Inject the calibration standards to generate a standard curve.
-
Inject the test samples.
-
Quantify the amount of Alprostadil and its degradation products (e.g., PGA1) in the samples by comparing their peak areas to the standard curve.
-
-
Data Evaluation:
-
Calculate the percentage of the initial Alprostadil concentration remaining at each time point.
-
Stability is often defined as the retention of 90% to 110% of the initial concentration.
-
Visualizations
Caption: Primary degradation pathway of Alprostadil to Prostaglandin A1.
Caption: Workflow for Alprostadil stability testing.
Caption: Troubleshooting logic for loss of Alprostadil potency.
References
- 1. repozitorij.fkit.unizg.hr [repozitorij.fkit.unizg.hr]
- 2. WO2015113094A1 - Stable alcoholic solution of alprostadil - Google Patents [patents.google.com]
- 3. ASK DIS: Alprostadil Stability [askdis.blogspot.com]
- 4. Long-term stability of trimix: a three-drug injection used to treat erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Sensitive Detection of Alprostadil Metabolites
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the method refinement and sensitive detection of Alprostadil (Prostaglandin E1) metabolites. Content includes troubleshooting for common analytical issues, frequently asked questions, detailed experimental protocols, and key analytical data presented for easy reference.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolites of Alprostadil (PGE1) targeted in bioanalysis? A1: Following administration, Alprostadil is rapidly metabolized. The key metabolites for quantitative analysis are 15-keto-PGE1, and its subsequent product, 13,14-dihydro-15-keto-PGE1 (often referred to as 15-keto-PGE0).[1][2] Measuring these more stable metabolites is often preferred over the parent compound due to Alprostadil's short half-life.[3]
Q2: What is the most sensitive and selective analytical method for Alprostadil metabolite detection? A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for its high sensitivity and selectivity.[3][4] This technique allows for precise quantification of metabolites in complex biological matrices like plasma and urine, overcoming the cross-reactivity issues sometimes seen in immunoassays.
Q3: Which ionization mode is recommended for LC-MS/MS analysis of these metabolites? A3: Electrospray ionization (ESI) in negative ion mode is the most effective method. The carboxylic acid group present on Alprostadil and its metabolites readily deprotonates to form the [M-H]⁻ ion, which is ideal for sensitive detection by the mass spectrometer.
Q4: How should I collect and handle biological samples to ensure metabolite stability? A4: Proper sample handling is critical to prevent ex vivo formation or degradation of prostaglandins. For blood samples, collect them in tubes containing an anticoagulant (e.g., EDTA) and immediately add a cyclooxygenase (COX) inhibitor like indomethacin. Centrifuge at 4°C to separate plasma, which should then be snap-frozen and stored at -80°C until analysis. Alprostadil has been shown to be stable in rat plasma at room temperature for 30 minutes and at -20°C for two weeks. Urine samples should be collected and frozen immediately.
Q5: Why is a deuterated internal standard crucial for this analysis? A5: A stable isotope-labeled internal standard (e.g., d4-PGE2) is essential for accurate quantification. These standards co-elute with the target analyte and experience similar extraction inefficiencies and matrix effects (like ion suppression), allowing for reliable correction and highly accurate results.
Troubleshooting Guide
This guide addresses common issues encountered during the LC-MS/MS analysis of Alprostadil metabolites.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Analyte Recovery | Improper Sample pH during SPE: Prostaglandins require an acidic pH for efficient retention on C18 sorbents. | Acidify the sample to pH ~3.5 using formic, acetic, or hydrochloric acid before loading it onto the SPE cartridge. This protonates the carboxylic acid group, increasing its hydrophobicity and retention. |
| Incomplete Elution from SPE Cartridge: The elution solvent may not be strong enough to release the analytes from the sorbent. | Use a sufficiently strong organic solvent for elution, such as ethyl acetate, or methanol. Ensure the elution volume is adequate to pass through the entire sorbent bed. | |
| Poor Peak Shape (Tailing, Fronting, or Splitting) | Column Contamination: Buildup of matrix components (lipids, proteins) on the analytical column. | Implement a robust sample cleanup (SPE). Use a guard column before the analytical column and flush the system regularly. |
| Injection Solvent Mismatch: Injecting the sample in a solvent significantly stronger than the initial mobile phase. | Reconstitute the final extract in a solvent that is as weak as or weaker than the starting mobile phase conditions (e.g., 20-30% acetonitrile/methanol in water). | |
| High Background Noise or "Ghost" Peaks | Mobile Phase Contamination: Microbial growth in aqueous mobile phases or impurities in solvents. | Prepare fresh aqueous mobile phase daily and filter. Use high-purity, LC-MS grade solvents and additives. |
| Sample Carryover: Analyte from a previous, high-concentration sample adsorbing to surfaces in the autosampler or column. | Optimize the autosampler wash sequence with a strong organic solvent. Inject blank samples between high-concentration samples to check for carryover. | |
| Low Signal Intensity / Ion Suppression | Matrix Effects: Co-eluting compounds from the biological matrix (e.g., phospholipids) compete with the analyte for ionization. | Improve sample cleanup to remove interfering substances. Adjust chromatographic conditions (e.g., gradient) to separate the analyte from the suppression zone. The use of a deuterated internal standard is critical to correct for this effect. |
| Suboptimal MS Source Parameters: Incorrect settings for gas flows, temperatures, or capillary voltage. | Perform source optimization by infusing a standard of the target metabolite to determine the ideal parameters for desolvation and ionization. | |
| Inconsistent Retention Times | Poor Column Equilibration: Insufficient time for the column to return to initial conditions between injections. | Ensure the column is equilibrated with at least 10-12 column volumes of the starting mobile phase before each injection. |
| Mobile Phase Composition Drift: Inaccurate mixing by the LC pump or evaporation of the organic component. | Check pump performance and ensure solvent lines are properly primed. Keep mobile phase reservoirs capped to prevent evaporation. |
Data Presentation
Table 1: Physicochemical and Mass Spectrometry Data for Alprostadil and Key Metabolites
Note: MRM transitions and collision energies are starting points derived from structurally similar prostaglandins and should be optimized on the specific instrument being used.
| Compound | Common Name | Molecular Formula | Exact Mass (Da) | Precursor Ion [M-H]⁻ (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Alprostadil | PGE1 | C₂₀H₃₄O₅ | 354.24 | 353.2 | 271.2 | ~20 |
| 15-keto-Prostaglandin E1 | 15-keto-PGE1 | C₂₀H₃₂O₅ | 352.22 | 351.2 | 189.1 | ~22 |
| 13,14-dihydro-15-keto-Prostaglandin E1 | 15-keto-PGE0 | C₂₀H₃₄O₅ | 354.24 | 353.2 | 309.2 | ~18 |
Data compiled from multiple sources.
Experimental Protocols
Plasma Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is a general guideline for extracting Alprostadil metabolites from plasma using a C18 reversed-phase SPE cartridge.
-
Sample Pre-treatment:
-
Thaw frozen plasma samples on ice.
-
To a 1 mL aliquot of plasma, add a deuterated internal standard.
-
Acidify the plasma to a pH of ~3.5 by adding ~50 µL of 2M HCl or 1% formic acid.
-
Vortex briefly and let stand at 4°C for 15 minutes.
-
Centrifuge to pellet any precipitated proteins.
-
-
SPE Cartridge Conditioning:
-
Wash a C18 SPE cartridge (e.g., 100 mg) sequentially with 2-3 mL of methanol, followed by 2-3 mL of deionized water. Do not allow the sorbent bed to dry out.
-
-
Sample Loading:
-
Load the acidified plasma supernatant onto the conditioned SPE cartridge.
-
Apply a slow, steady flow rate (~0.5 mL/min) using a vacuum manifold or positive pressure.
-
-
Washing (Interference Removal):
-
Wash the cartridge with 2-3 mL of deionized water to remove salts and polar impurities.
-
Wash the cartridge with 2-3 mL of a weak organic solvent (e.g., 15% methanol in water) to remove less hydrophobic interferences.
-
Wash the cartridge with 2-3 mL of hexane to remove neutral lipids.
-
-
Elution:
-
Elute the target metabolites from the cartridge using 2-3 mL of ethyl acetate or methanol into a clean collection tube.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 Water:Acetonitrile) for LC-MS/MS analysis.
-
UPLC-MS/MS Method Parameters
This is a representative method; parameters must be optimized for the specific instrument and column used.
-
UPLC System: Waters ACQUITY UPLC or equivalent
-
Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.25 mL/min
-
Gradient:
-
0.0 min: 20% B
-
1.0 min: 20% B
-
8.0 min: 95% B
-
9.0 min: 95% B
-
9.1 min: 20% B
-
12.0 min: 20% B (End)
-
-
Injection Volume: 5-10 µL
-
Mass Spectrometer: Triple Quadrupole (e.g., Sciex API 4000, Waters Xevo TQ-S)
-
Ionization Mode: ESI Negative
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Source Temp: 400°C
-
Desolvation Gas Flow: 800 L/hr
Visualizations
Caption: Primary metabolic pathway of Alprostadil (PGE1).
Caption: Experimental workflow for Alprostadil metabolite analysis.
Caption: Troubleshooting decision tree for low signal intensity.
References
- 1. Determination of prostaglandin E1 and its main plasma metabolites 15-keto-prostaglandin E0 and prostaglandin E0 by gas chromatography/negative ion chemical ionization triple-stage quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous determination of prostaglandin E1, prostaglandin E0 and 15-keto-prostaglandin E0 in human plasma by gas chromatography/negative-ion chemical-ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. uab.edu [uab.edu]
- 4. benchchem.com [benchchem.com]
improving the shelf-life of extemporaneously prepared Alprostadil solutions
This technical support center provides researchers, scientists, and drug development professionals with essential information for improving the shelf-life of extemporaneously prepared Alprostadil (Prostaglandin E₁) solutions. This resource includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on solution stability.
Troubleshooting Guide
This guide addresses common issues encountered during the preparation and storage of Alprostadil solutions.
| Question/Issue | Possible Cause(s) | Recommended Solution(s) |
| Why is my Alprostadil solution losing potency faster than expected? | - pH Instability: Alprostadil is most stable in a slightly acidic pH range of 4.5-6.0.[1][2] Deviations outside this range can accelerate degradation. | - Verify and adjust the pH of your diluent. Consider using a buffer, such as a citrate buffer, to maintain the optimal pH.[3] |
| - Elevated Temperature: Storage at room temperature or higher significantly increases the rate of degradation.[2][4] | - Store Alprostadil solutions at refrigerated temperatures (2°C to 8°C) immediately after preparation. | |
| - Exposure to Light: Photodegradation can occur, leading to a loss of potency. | - Protect the solution from light by using amber-colored containers or by wrapping the container in a light-blocking material. | |
| - Oxidation: Alprostadil is susceptible to oxidative degradation. | - Consider adding an antioxidant, such as cysteine, to the formulation. | |
| I'm observing a hazy or cloudy appearance in my solution. | - Interaction with Container: Undiluted Alprostadil may interact with the plastic of some containers, such as volumetric infusion chambers, causing a hazy appearance. | - When preparing the solution, add the diluent to the container first, then add the concentrated Alprostadil, avoiding direct contact with the container walls. If haziness persists, consider using a different type of container (e.g., glass or polypropylene). |
| - Precipitation: If the solution is frozen, Alprostadil may precipitate. | - Gently swirl or sonicate the solution to redissolve the precipitate. | |
| - Microbial Contamination: The presence of microorganisms can cause cloudiness. | - Ensure aseptic preparation techniques. Filter the final solution through a 0.22-micron filter. Visually inspect for any signs of contamination before use. | |
| How can I confirm the stability of my prepared solution? | - Lack of Analytical Testing: Visual inspection alone is insufficient to determine potency. | - Use a stability-indicating High-Performance Liquid Chromatography (HPLC) method to accurately quantify the concentration of Alprostadil and its primary degradation product, Prostaglandin A₁ (PGA₁). |
| My HPLC results show a significant peak for PGA₁. | - Degradation of Alprostadil: PGA₁ is the main degradation product of Alprostadil through dehydration. | - This confirms the degradation of your Alprostadil solution. Review your preparation and storage procedures to address the potential causes listed above (pH, temperature, light). |
| There are unexpected peaks in my HPLC chromatogram. | - Impurities in Excipients: The diluents or other components of the formulation may contain impurities. | - Use high-purity, sterile excipients. Analyze each component separately to identify the source of the extraneous peaks. |
| - Leachables from Container: Compounds may leach from the container into the solution. | - Evaluate the compatibility of your formulation with the chosen container material. | |
| I'm concerned about microbial contamination. | - Non-sterile Compounding Environment: Preparation in a non-aseptic environment increases the risk of contamination. | - Prepare Alprostadil solutions in a laminar airflow hood using aseptic techniques. |
| - Lack of Sterility Testing: Not confirming the absence of microorganisms. | - Perform sterility testing on your prepared solutions, especially for long-term studies. This can involve membrane filtration or direct inoculation methods. |
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for Alprostadil in aqueous solutions?
A1: The primary degradation pathway for Alprostadil (PGE₁) in aqueous solutions is a dehydration reaction that forms Prostaglandin A₁ (PGA₁). This degradation is accelerated by factors such as non-optimal pH, elevated temperature, and exposure to light.
Q2: What is the optimal pH for maintaining the stability of Alprostadil solutions?
A2: Alprostadil exhibits maximum stability in a slightly acidic environment, with a pH range of 4.5 to 6.0 being ideal.
Q3: What are the recommended storage conditions for extemporaneously prepared Alprostadil solutions?
A3: To maximize shelf-life, solutions should be stored at refrigerated temperatures (2°C to 8°C) and protected from light.
Q4: Which container materials are best suited for storing Alprostadil solutions?
A4: Polypropylene syringes and glass vials are generally suitable for storing Alprostadil solutions. While polyvinyl chloride (PVC) containers can be used, there is a potential for interaction, especially with undiluted Alprostadil.
Q5: For how long can I expect my extemporaneously prepared Alprostadil solution to be stable?
A5: The stability period is highly dependent on the formulation, concentration, container, and storage conditions. For example, an 11 mcg/mL Alprostadil solution in 0.9% sodium chloride stored in PVC containers at 2-8°C and protected from light was found to be stable for 10 days. However, a 40 µg/mL solution in saline packaged in insulin syringes remained stable for up to 24 weeks under cold storage. It is crucial to perform your own stability studies for your specific formulation.
Q6: What analytical method is most appropriate for assessing the stability of Alprostadil solutions?
A6: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and reliable method. This method should be able to separate Alprostadil from its degradation products, primarily PGA₁. Liquid chromatography-mass spectrometry (LC-MS/MS) can also be used for quantification.
Data Presentation
Table 1: Stability of Alprostadil Solutions Under Various Conditions
| Concentration | Diluent | Container | Temperature | Light Conditions | Stability Period (≥90% Potency) | Reference |
| 11 mcg/mL | 0.9% Sodium Chloride | PVC | 2-8°C | Protected | 10 days | |
| 1.5 and 15 µg/mL | 10% Dextrose | Polypropylene Syringes | 30°C | Unprotected | 48 hours | |
| 20 mg/0.5 mL | Normal Saline | Insulin Syringes | 5°C | Not Specified | 24 weeks | |
| 100 mcg/mL | Isotonic Saline (pH 4.5) | Not Specified | 37°C | Not Specified | >32 days (25% remaining) | |
| 100 mcg/mL | 0.1 M Phosphate Buffer (pH 7.4) | Not Specified | 37°C | Not Specified | <14 days (95% degraded) |
Experimental Protocols
Protocol 1: Preparation of Alprostadil Solution for Stability Studies
This protocol describes the preparation of a sterile Alprostadil solution for subsequent stability analysis.
-
Materials:
-
Alprostadil powder (USP grade)
-
Dehydrated alcohol, USP
-
Sterile 0.9% Sodium Chloride Injection, USP (or other desired diluent)
-
Sterile vials (glass or polypropylene), stoppers, and seals
-
0.22-micron sterile syringe filters
-
Sterile syringes and needles
-
-
Procedure:
-
In an aseptic environment (e.g., laminar airflow hood), accurately weigh the required amount of Alprostadil powder.
-
Dissolve the Alprostadil powder in a minimal amount of dehydrated alcohol.
-
In a separate sterile container, measure the required volume of the diluent (e.g., 0.9% Sodium Chloride).
-
Slowly add the Alprostadil-alcohol concentrate to the diluent while gently swirling to ensure thorough mixing. Avoid direct contact of the concentrate with the container walls if using plastic.
-
Adjust the pH of the final solution to the desired range (e.g., 4.5-6.0) using a suitable sterile buffer if necessary.
-
Aseptically filter the final solution through a 0.22-micron sterile syringe filter into the final sterile containers.
-
Seal the containers.
-
Label the containers with the formulation details, concentration, and date of preparation.
-
Store the prepared solutions under the desired conditions (e.g., 2-8°C, protected from light) for the duration of the stability study.
-
Protocol 2: Stability-Indicating HPLC Method for Alprostadil
This protocol outlines a general HPLC method for the quantification of Alprostadil and its degradation product, PGA₁. This method may require optimization for specific formulations.
-
Instrumentation and Conditions:
-
HPLC System: With UV detector
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., 0.02 M KH₂PO₄, pH adjusted to 3.0). A common ratio is 37:63 (v/v) acetonitrile:buffer.
-
Flow Rate: 1.0 - 1.2 mL/min
-
Detection Wavelength: 205 nm for Alprostadil and 230 nm for PGA₁.
-
Injection Volume: 20 - 100 µL
-
Column Temperature: Ambient or controlled at 25°C
-
-
Standard Preparation:
-
Prepare a stock solution of Alprostadil reference standard in dehydrated alcohol.
-
Prepare a stock solution of PGA₁ reference standard in dehydrated alcohol.
-
Create a series of working standards by diluting the stock solutions with the mobile phase to cover the expected concentration range of the samples.
-
-
Sample Preparation:
-
At each time point of the stability study, withdraw an aliquot of the Alprostadil solution.
-
Dilute the sample with the mobile phase to a concentration within the calibration range of the standard curve.
-
-
Analysis:
-
Inject the standards and samples onto the HPLC system.
-
Identify the peaks for Alprostadil and PGA₁ based on their retention times compared to the standards.
-
Quantify the concentration of Alprostadil and PGA₁ in the samples by comparing their peak areas to the standard curve.
-
-
Data Evaluation:
-
Calculate the percentage of the initial Alprostadil concentration remaining at each time point.
-
The stability limit is typically defined as the time at which the Alprostadil concentration falls below 90% of its initial value.
-
Visualizations
References
- 1. Analysis of extemporaneous alprostadil formulaions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The stability of prostaglandin E1 in dilute physiological solutions at 37 degrees C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. FI116270B - Process for the preparation of a stabilized formulation of prostaglandin E1 - Google Patents [patents.google.com]
- 4. pesquisa.bvsalud.org [pesquisa.bvsalud.org]
Validation & Comparative
A Comparative In Vitro Analysis of Alprostadil and Other Vasodilators
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vitro comparison of the efficacy of Alprostadil (a synthetic form of Prostaglandin E1) against other common vasodilators, including Papaverine, Sildenafil, Iloprost, and Sodium Nitroprusside. The information presented is collated from various preclinical studies to assist researchers in pharmacology and drug discovery.
Comparative Efficacy of Vasodilators
The vasodilatory effects of Alprostadil and its counterparts have been quantified in numerous in vitro studies. The following table summarizes key efficacy data, primarily focusing on the half-maximal effective concentration (EC50) and maximal relaxation (Emax) values obtained from isolated tissue bath experiments. It is important to note that experimental conditions such as tissue type, pre-constricting agent, and methodology can influence these values, making direct comparisons across different studies challenging.
| Vasodilator | Tissue Type | Pre-constricting Agent | Efficacy Metric | Value |
| Alprostadil (PGE1) | Human Corpus Cavernosum | Phenylephrine | Max. Relaxation | Achieved at 5.8 x 10⁻⁶ mol/l[1] |
| Rat Corpus Cavernosum | Phenylephrine | Emax | 24.30 ± 2.39%[2] | |
| Papaverine | Human Corpus Cavernosum | Phenylephrine | Max. Relaxation | Achieved at 10⁻⁴ mol/l[1] |
| Sildenafil | Rat Corpus Cavernosum (in presence of Alprostadil) | Phenylephrine | Emax of Alprostadil | Increased from 24.30% to 56.75%[2] |
| Iloprost | Rat Corpus Cavernosum | Phenylephrine | Emax | 34.19 ± 4.98%[2] |
| Sodium Nitroprusside | Rat Tail Small Arteries | - | EC50 | 2.6 x 10⁻⁸ mol/l |
| Human Umbilical Artery | U46619 | pEC50 | 6.52 | |
| Human Radial Artery | U46619 | -log EC50 (M) | 6.71 ± 0.38 |
Experimental Protocols
The in vitro assessment of vasodilator efficacy typically involves the use of isolated tissue preparations in an organ bath system, a technique known as wire myography. This methodology allows for the direct measurement of a drug's effect on vascular smooth muscle tone.
General Protocol for In Vitro Vasodilation Assay using Wire Myography
1. Tissue Preparation:
-
Vascular tissues, such as segments of the corpus cavernosum, pulmonary artery, or other relevant blood vessels, are carefully dissected from animal models (e.g., rats, rabbits) or obtained from human tissue samples.
-
The isolated vessel is cleaned of adherent connective and adipose tissue in a cold physiological salt solution (PSS), such as Krebs-Henseleit solution, which is continuously aerated with a gas mixture (e.g., 95% O2, 5% CO2) to maintain physiological pH and oxygenation.
-
The vessel is cut into small rings (typically 2-4 mm in length).
2. Mounting:
-
Two fine tungsten wires (typically 40 µm in diameter) are carefully guided through the lumen of the arterial ring.
-
The wires are then mounted onto the jaws of a wire myograph. One jaw is attached to a force transducer, which measures isometric tension, and the other is connected to a micrometer, allowing for precise control of the vessel's circumference.
-
The mounted vessel is submerged in a temperature-controlled (37°C) organ bath filled with physiological salt solution, which is continuously bubbled with the gas mixture.
3. Equilibration and Viability Testing:
-
The vessel is allowed to equilibrate for a period of 60-90 minutes under a set baseline tension.
-
The viability of the smooth muscle is tested by inducing a contraction with a high concentration of potassium chloride (KCl).
-
Endothelial integrity is often assessed by evaluating the relaxation response to an endothelium-dependent vasodilator like acetylcholine after pre-constriction with an agent such as phenylephrine. A relaxation of over 80% typically indicates an intact endothelium.
4. Vasodilation Assay:
-
After washing out the viability-testing agents and allowing the vessel to return to its baseline tension, a stable, submaximal contraction is induced using a vasoconstrictor (e.g., phenylephrine, U46619).
-
Once a stable plateau of contraction is achieved, the vasodilator drug of interest (e.g., Alprostadil) is added to the organ bath in a cumulative manner, with increasing concentrations.
-
The resulting relaxation is recorded as a percentage of the pre-induced contraction.
-
Dose-response curves are then constructed to determine key parameters such as EC50 (the concentration of the drug that produces 50% of the maximal response) and Emax (the maximal relaxation achieved).
Signaling Pathways and Mechanisms of Action
The vasodilatory effects of Alprostadil and the compared agents are mediated by distinct intracellular signaling pathways. Understanding these mechanisms is crucial for drug development and for predicting potential synergistic or antagonistic interactions.
Alprostadil Signaling Pathway
Alprostadil, a prostaglandin E1 analog, initiates vasodilation by binding to EP2 and EP4 prostanoid receptors on vascular smooth muscle cells. This interaction activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately resulting in a decrease in intracellular calcium concentration and smooth muscle relaxation.
Caption: Alprostadil-induced vasodilation via the cAMP pathway.
Comparative Signaling Pathways
The other vasodilators included in this comparison utilize different primary signaling cascades to elicit smooth muscle relaxation.
-
Papaverine: Acts as a non-specific phosphodiesterase (PDE) inhibitor, preventing the breakdown of both cAMP and cGMP. This leads to an accumulation of these second messengers and subsequent smooth muscle relaxation. It may also have direct effects on calcium channels.
-
Sildenafil: Is a selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme that specifically degrades cyclic guanosine monophosphate (cGMP). By inhibiting PDE5, sildenafil enhances the effects of nitric oxide (NO), which stimulates guanylate cyclase to produce cGMP, leading to vasodilation.
-
Iloprost: A stable prostacyclin (PGI2) analog, it binds to the prostacyclin (IP) receptor, which, similar to Alprostadil's mechanism, activates adenylyl cyclase and increases cAMP levels.
-
Sodium Nitroprusside: Functions as a nitric oxide (NO) donor. The released NO directly activates soluble guanylate cyclase in smooth muscle cells, leading to increased cGMP production and subsequent vasodilation.
Caption: Overview of vasodilator signaling pathways.
Experimental Workflow
The logical flow of an in vitro vasodilation study is crucial for obtaining reliable and reproducible data. The following diagram illustrates a typical experimental workflow.
Caption: Standard workflow for in vitro vasodilation assays.
References
Alprostadil in Preclinical Research: A Comparative Guide to Dose-Response Relationships
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Alprostadil's dose-response relationships in preclinical research for erectile dysfunction and peripheral artery disease. The information is compiled from various preclinical studies to aid in experimental design and drug development.
Alprostadil, a synthetic form of prostaglandin E1 (PGE1), is a potent vasodilator with established therapeutic use in erectile dysfunction and peripheral artery disease. Its mechanism of action primarily involves the relaxation of smooth muscle tissue. Alprostadil binds to prostaglandin E receptors, activating adenylyl cyclase to increase intracellular cyclic adenosine monophosphate (cAMP) levels. This signaling cascade ultimately leads to vasodilation and increased blood flow.[1]
Dose-Response Relationships in Preclinical Models
The following tables summarize the quantitative data on Alprostadil's dose-response from various preclinical studies. These tables are intended for easy comparison of effective doses and observed responses across different animal models and experimental setups.
Erectile Dysfunction
In Vivo Studies: Intracavernosal Administration
| Animal Model | Dosing Regimen | Observed Effect | Reference |
| Cynomolgus Monkey | 1.25, 2.5, 5 µg (twice a week for 6 months) | Penile elongation or tumescence | [2] |
| Pigtail Monkey | 5, 10, 20 µg | Dose-dependent decrease in venous pressure and increase in intracavernosal blood flow | [2] |
| Rabbit | 0.2-1.6 µg/kg | Dose-dependent increase in intracavernosal pressure (ΔICP) ranging from 18 to 44 mmHg | [3] |
In Vitro Studies: Corpus Cavernosum Smooth Muscle Relaxation
| Animal Model | Concentration Range | Observed Effect | Reference |
| Dog, Cat, Horse, Ram, Bull | 2 to 300 nM | Relaxation of penile retractor muscle | [2] |
| Macaque, Rabbit, Guinea Pig, Dog, Cat, Horse | 2 to 300 nM | Relaxation of corpus cavernosum urethra | |
| Rat | 10⁻⁹ to 10⁻⁵ M | Dose-dependent relaxation of phenylephrine-precontracted corpus cavernosum strips |
Peripheral Artery Disease
In Vivo Studies: Hindlimb Ischemia Models
| Animal Model | Dosing Regimen | Observed Effect | Reference |
| Canine | 5 ng/kg/min (intra-arterial infusion) | Significant increase in skin blood flow in both normal and ischemic hindlimbs | |
| Mouse | Not specified | Studies suggest a dose-response relationship for angiogenesis and muscle fiber area |
Experimental Protocols
Detailed methodologies for key experiments are provided below to assist in the replication and design of future studies.
In Vivo Intracavernosal Injection in Rabbits for Erectile Dysfunction
This protocol is based on studies evaluating the erectile response to Alprostadil in a rabbit model.
-
Animal Model: Male New Zealand White rabbits.
-
Anesthesia: Anesthesia is induced and maintained throughout the experiment.
-
Surgical Preparation: The penis is exposed, and a 23-gauge needle connected to a pressure transducer is inserted into the corpus cavernosum to measure intracavernosal pressure (ICP).
-
Drug Administration: Alprostadil is dissolved in saline and administered as a single intracavernosal injection. Doses typically range from 0.2 to 1.6 µg/kg.
-
Hemodynamic Monitoring: Systemic blood pressure is monitored via a catheter in the carotid artery. ICP is continuously recorded.
-
Data Analysis: The change in ICP (ΔICP) from baseline is measured to quantify the erectile response. The duration of tumescence is also recorded.
In Vitro Relaxation of Rat Corpus Cavernosum
This protocol describes the methodology for assessing the direct relaxant effect of Alprostadil on isolated corpus cavernosum tissue.
-
Tissue Preparation: Male Wistar rats are euthanized, and the penises are excised. The corpus cavernosum is carefully dissected and cut into longitudinal strips.
-
Organ Bath Setup: The tissue strips are mounted in organ baths containing a physiological salt solution (e.g., Krebs solution) maintained at 37°C and bubbled with 95% O2 and 5% CO2. The strips are placed under a resting tension.
-
Experimental Procedure:
-
The tissue strips are pre-contracted with a contractile agent such as phenylephrine (e.g., 10⁻⁵ M).
-
Once a stable contraction is achieved, cumulative concentrations of Alprostadil are added to the organ bath.
-
The relaxation response is recorded as a percentage of the pre-contraction.
-
-
Data Analysis: Dose-response curves are constructed, and the EC50 (half-maximal effective concentration) can be calculated to determine the potency of Alprostadil.
Murine Hindlimb Ischemia Model for Peripheral Artery Disease
This protocol outlines a common procedure for inducing hindlimb ischemia in mice to study the effects of therapeutic agents like Alprostadil.
-
Animal Model: C57BL/6 mice are commonly used.
-
Anesthesia: Anesthesia is administered and maintained during the surgical procedure.
-
Surgical Procedure: A high femoral artery ligation and complete excision of the superficial femoral artery are performed on one hindlimb.
-
Drug Administration: Alprostadil can be administered systemically (e.g., via intravenous or intraperitoneal injection) or locally (e.g., intramuscular injection into the ischemic limb) at various doses and time points post-surgery.
-
Assessment of Perfusion and Function:
-
Laser Doppler Perfusion Imaging: Blood flow in the paw is measured at different time points to assess perfusion recovery.
-
Functional Scores: Hindlimb function is evaluated using scoring systems such as the Tarlov score or an ischemia score.
-
-
Histological Analysis: At the end of the study, muscle tissue from the ischemic limb is harvested to assess parameters like capillary density and muscle fiber area.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of Alprostadil and a typical experimental workflow for in vitro studies.
Alprostadil signaling pathway in smooth muscle cells.
Experimental workflow for in vitro smooth muscle relaxation assay.
References
A Comparative Analysis of Alprostadil and Sildenafil on Cyclic AMP Levels
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of Alprostadil and sildenafil, focusing on their mechanisms of action and their differential effects on intracellular cyclic adenosine monophosphate (cAMP) levels. The information presented herein is supported by experimental data to aid in research and drug development.
Introduction
Alprostadil, a synthetic form of prostaglandin E1 (PGE1), and sildenafil, a phosphodiesterase type 5 (PDE5) inhibitor, are both vasodilators used in the treatment of erectile dysfunction.[1][2] While both ultimately lead to smooth muscle relaxation and increased blood flow, their primary signaling pathways and their impact on the second messenger cAMP differ significantly. Understanding these differences is crucial for targeted drug design and for elucidating the nuanced physiological responses to these compounds.
Mechanism of Action and Impact on cAMP
Alprostadil directly stimulates the production of cAMP.[1][3][4] It binds to specific prostaglandin receptors on the surface of smooth muscle cells, which in turn activates the enzyme adenylate cyclase. Adenylate cyclase catalyzes the conversion of adenosine triphosphate (ATP) to cAMP. The resulting increase in intracellular cAMP levels activates protein kinase A (PKA), leading to the phosphorylation of downstream targets that promote calcium sequestration and smooth muscle relaxation.
Sildenafil , on the other hand, primarily acts on the cyclic guanosine monophosphate (cGMP) pathway. It is a potent and selective inhibitor of PDE5, the enzyme responsible for the degradation of cGMP. By inhibiting PDE5, sildenafil leads to an accumulation of cGMP, which mediates smooth muscle relaxation. However, studies have shown that sildenafil can also lead to a significant increase in cAMP levels, particularly in cavernous and cardiac tissue. This effect is thought to be due to a "cross-talk" between the cGMP and cAMP signaling pathways, potentially through the inhibition of other phosphodiesterase isoforms at higher concentrations, although the precise mechanism is still under investigation. In contrast, another study in rabbit corpus cavernosum found that sildenafil specifically increased cGMP levels with no alteration in cAMP concentrations, highlighting the need for further research to clarify these discrepant findings.
Comparative Data on cAMP Levels
The following table summarizes the observed effects of Alprostadil and sildenafil on cAMP levels based on available experimental data.
| Drug | Primary Mechanism | Direct Effect on cAMP Synthesis | Observed Effect on Intracellular cAMP Levels | Tissue Specificity of cAMP Effect |
| Alprostadil | Prostaglandin E1 Receptor Agonist | Stimulates Adenylate Cyclase | Direct and significant increase | Broad, acts on various smooth muscle cells |
| Sildenafil | Phosphodiesterase 5 (PDE5) Inhibitor | No direct stimulation | Indirect increase observed in some studies | More pronounced in cavernous and cardiac tissue |
Experimental Protocols
Measurement of Intracellular cAMP Levels
A common method for quantifying intracellular cAMP is through competitive immunoassays, such as radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).
General Protocol Outline:
-
Cell/Tissue Preparation: Isolated segments of the target tissue (e.g., human corpus cavernosum) are obtained and prepared. For in vitro cell culture experiments, cells are grown to a suitable confluency.
-
Drug Incubation: The prepared tissues or cells are incubated with varying concentrations of the test compound (Alprostadil or sildenafil) for a specified period.
-
Cell Lysis: Following incubation, the cells or tissues are lysed to release intracellular components, including cAMP. A lysis buffer, often containing a phosphodiesterase inhibitor like IBMX, is used to prevent the degradation of cAMP.
-
cAMP Quantification: The cAMP concentration in the lysate is then determined using a competitive immunoassay kit. This involves the competition between the sample cAMP and a labeled cAMP for binding to a specific anti-cAMP antibody.
-
Data Analysis: The amount of labeled cAMP detected is inversely proportional to the amount of cAMP in the sample. A standard curve is generated using known concentrations of cAMP to determine the concentration in the experimental samples.
Signaling Pathway Diagrams
Below are diagrams illustrating the signaling pathways of Alprostadil and sildenafil.
Caption: Alprostadil signaling pathway leading to increased cAMP.
Caption: Sildenafil's primary (cGMP) and potential secondary (cAMP) pathways.
Experimental Workflow Diagram
Caption: General workflow for measuring intracellular cAMP levels.
Conclusion
Alprostadil and sildenafil induce vasodilation through distinct primary signaling pathways. Alprostadil directly increases cAMP levels by activating adenylate cyclase. In contrast, sildenafil's primary action is to increase cGMP by inhibiting PDE5. However, evidence suggests that sildenafil may also indirectly increase cAMP levels, a phenomenon that warrants further investigation to fully understand its pharmacological profile. For researchers and drug development professionals, these differences are critical considerations in the design of new therapeutic agents and in the interpretation of physiological responses to these drugs.
References
A Comparative Analysis of Alprostadil Monotherapy and Trimix Combination Therapy in Erectile Dysfunction Research Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Alprostadil monotherapy and Trimix combination therapy for the treatment of erectile dysfunction (ED) in research models. The information presented is supported by experimental data from preclinical and clinical studies, offering valuable insights for researchers and professionals in the field of sexual medicine and drug development.
Introduction
Intracavernosal injection (ICI) therapy is a cornerstone in the management of erectile dysfunction, particularly for individuals who do not respond to oral medications.[1] Alprostadil, a synthetic form of prostaglandin E1 (PGE1), is an FDA-approved monotherapy for this purpose.[2] Trimix, a compounded formulation of three drugs—papaverine, phentolamine, and alprostadil—is also widely used and is considered by many to be more potent than alprostadil alone.[2][3] This guide delves into the comparative efficacy, safety, and mechanisms of action of these two therapeutic approaches, supported by data from relevant studies.
Mechanism of Action
Alprostadil: As a prostaglandin E1 analog, alprostadil activates adenylate cyclase, which in turn increases the intracellular concentration of cyclic adenosine monophosphate (cAMP).[4] Elevated cAMP levels lead to the activation of protein kinase A (PKA), resulting in the phosphorylation of proteins that sequester intracellular calcium and decrease calcium influx. This cascade ultimately causes smooth muscle relaxation in the corpus cavernosum and vasodilation of the cavernosal arteries, leading to penile erection.
Trimix: This combination therapy leverages the synergistic effects of its three components to induce a potent erectile response.
-
Papaverine: A non-specific phosphodiesterase (PDE) inhibitor, papaverine increases the levels of both cAMP and cyclic guanosine monophosphate (cGMP) by preventing their degradation. This leads to smooth muscle relaxation.
-
Phentolamine: An alpha-adrenergic antagonist, phentolamine blocks the vasoconstrictive effects of norepinephrine on the penile vasculature. This action promotes vasodilation and enhances the effects of the other two components.
-
Alprostadil: Works via the cAMP pathway as described above, contributing to the overall smooth muscle relaxation and increased blood flow.
The multi-targeted approach of Trimix often results in a more robust and sustained erection compared to alprostadil monotherapy.
Signaling Pathway Diagrams
Comparative Efficacy and Safety Data
The following tables summarize quantitative data from clinical studies comparing Alprostadil (PgE1) monotherapy with Trimix or its components.
Table 1: Efficacy Comparison
| Parameter | Alprostadil (PgE1) Monotherapy | Trimix/Bimix Combination Therapy | Study/Reference |
| Response Rate (Erection adequate for intercourse) | 50% - 70% | 80% - 90% | |
| Penile Rigidity (% score) | 60 ± 13% | 66 ± 15% | |
| Erection Duration | Shorter | Longer | |
| Patient Satisfaction | No significant difference compared to low-dose Trimix | No significant difference compared to PgE1 |
Table 2: Safety Comparison
| Adverse Event | Alprostadil (PgE1) Monotherapy | Trimix/Bimix Combination Therapy | Study/Reference |
| Penile Pain | 35% - 40% | 15% (with Bimix) | |
| Priapism (Prolonged Erection) | Lower incidence | Higher incidence | |
| Penile Fibrosis | Lower incidence | Higher incidence (especially with papaverine) | |
| Hematoma/Ecchymosis | Reported in some studies | Comparable to monotherapy |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. Below are representative experimental protocols for evaluating Alprostadil and Trimix in animal models of erectile dysfunction.
Animal Model and Preparation
-
Animal Model: Male Sprague-Dawley rats (250-300g) are commonly used. Other models include rabbits and mice.
-
Anesthesia: Anesthesia is induced and maintained, for example, with intraperitoneal pentobarbital sodium (50 mg/kg) or isoflurane.
-
Surgical Preparation: The carotid artery is cannulated for continuous monitoring of mean arterial pressure (MAP). The skin overlying the penis is incised, and the corpus cavernosum is exposed. A 23-gauge needle connected to a pressure transducer is inserted into the corpus cavernosum to measure intracavernosal pressure (ICP).
Experimental Procedure for Intracavernosal Pressure (ICP) Measurement
-
Baseline Measurement: After surgical preparation, a stabilization period of 10-15 minutes is allowed to record baseline ICP and MAP.
-
Drug Administration: A single intracavernosal injection of either the vehicle (saline), Alprostadil (e.g., 1-4 µg), or Trimix (various formulations) is administered.
-
ICP Recording: ICP and MAP are continuously recorded for a predefined period (e.g., 30-60 minutes) following the injection.
-
Data Analysis: The primary efficacy endpoint is the change in ICP from baseline (ΔICP). The ratio of ICP to MAP (ICP/MAP) is also calculated to account for systemic blood pressure changes. The duration of the erectile response is also measured.
Experimental Workflow Diagram
Conclusion
The choice between Alprostadil monotherapy and Trimix combination therapy in a research setting depends on the specific aims of the study. Trimix generally demonstrates higher efficacy in producing rigid and sustained erections, which can be advantageous for certain experimental models. However, this increased efficacy is associated with a higher risk of priapism and penile fibrosis. Alprostadil monotherapy, while potentially less potent, has a more favorable safety profile, particularly concerning penile pain.
For drug development professionals, the synergistic interaction of the components in Trimix offers a compelling rationale for exploring novel combination therapies for erectile dysfunction. Understanding the distinct mechanisms of action and the corresponding signaling pathways is fundamental to designing the next generation of treatments with improved efficacy and safety profiles. The experimental protocols outlined in this guide provide a framework for the preclinical evaluation of such novel therapeutic agents.
References
- 1. Current status of intracavernosal injection therapy in erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Alprostadil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. redalyc.org [redalyc.org]
- 4. Experience with intracavernosal tri-mixture for the management of neurogenic erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Species Comparison of Alprostadil Receptor Sensitivity and Response: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Alprostadil (Prostaglandin E1) receptor sensitivity and response across different species, supported by available experimental data. This document summarizes key quantitative findings, outlines detailed experimental methodologies, and visualizes the associated signaling pathways.
Alprostadil, a synthetic analog of Prostaglandin E1 (PGE1), is a potent vasodilator with clinical applications in treating erectile dysfunction and maintaining ductus arteriosus patency in newborns.[1] Its pharmacological effects are mediated through binding to prostanoid EP receptors, a subfamily of G-protein coupled receptors.[1] Understanding the cross-species variations in receptor sensitivity and response is crucial for preclinical drug development and the translation of animal model data to human clinical outcomes.
Quantitative Comparison of Receptor Binding Affinity
The binding affinity of Alprostadil to its receptors is a key determinant of its potency. The dissociation constant (Kd) and the maximal binding capacity (Bmax) are critical parameters in quantifying this interaction. While comprehensive, directly comparable quantitative data across multiple species is limited, available studies provide valuable insights.
A significant study by Aboseif et al. (1993) investigated the density of PGE1 receptors in the corpus cavernosum of humans, monkeys, and dogs. Their findings indicated a lower receptor density in impotent men compared to normal men and monkeys, and a notable absence of these receptors in dogs, which correlates with the clinical erectile response to Alprostadil in these species. More specific quantitative data on binding affinities, such as Ki values, are available for mouse EP receptor subtypes.
| Species | Receptor Subtype | Ligand | Parameter | Value (nM) | Tissue/Cell Type |
| Mouse | EP1 | Alprostadil (PGE1) | Ki | 36 | Chinese Hamster Ovary (CHO) cells |
| EP2 | Alprostadil (PGE1) | Ki | 10 | Chinese Hamster Ovary (CHO) cells | |
| EP3 | Alprostadil (PGE1) | Ki | 1.1 | Chinese Hamster Ovary (CHO) cells | |
| EP4 | Alprostadil (PGE1) | Ki | 2.1 | Chinese Hamster Ovary (CHO) cells | |
| IP | Alprostadil (PGE1) | Ki | 33 | Chinese Hamster Ovary (CHO) cells |
Data for mouse receptors from Kiriyama et al. (1997) as cited in a product datasheet.
Cross-Species Functional Response to Alprostadil
The functional response to Alprostadil varies across species, reflecting differences in receptor expression, density, and downstream signaling pathways. A comparative study on the inhibition of platelet aggregation by PGE1 revealed that it is a potent inhibitor in humans, dogs, rabbits, and rats, while PGD2 was found to be a weak inhibitor in dogs, rabbits, and rats. This suggests that Alprostadil and prostacyclin act on similar receptor sites on platelets, which are distinct from those for PGD2.
Experimental Protocols
Radioligand Binding Assay for Receptor Affinity (Kd and Bmax) Determination
This protocol outlines the general steps for determining the binding affinity (Kd) and receptor density (Bmax) of Alprostadil in a target tissue.
Methodology:
-
Tissue Preparation:
-
Excise and immediately place the target tissue (e.g., corpus cavernosum) in ice-cold lysis buffer.
-
Homogenize the tissue using a mechanical homogenizer.
-
Perform a low-speed centrifugation (e.g., 1,000 x g) to remove large debris.
-
Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend in the final assay buffer.
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA or Bradford assay).
-
-
Binding Reaction:
-
In a multi-well plate, incubate a fixed amount of membrane protein with increasing concentrations of radiolabeled Alprostadil (e.g., [³H]-PGE1).
-
To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of unlabeled Alprostadil.
-
For competition assays, incubate membranes with a fixed concentration of radiolabeled Alprostadil and increasing concentrations of the unlabeled competitor drug.
-
Incubate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium.
-
-
Separation and Quantification:
-
Rapidly separate the bound from free radioligand by vacuum filtration through glass fiber filters.
-
Wash the filters multiple times with ice-cold wash buffer to minimize non-specific binding.
-
Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Subtract non-specific binding from total binding to obtain specific binding.
-
Analyze the saturation binding data using non-linear regression to determine the Kd and Bmax values.
-
Analyze the competition binding data to determine the IC50, from which the Ki can be calculated using the Cheng-Prusoff equation.
-
cAMP Functional Assay
This protocol describes a method to measure the functional response to Alprostadil by quantifying the intracellular accumulation of cyclic AMP (cAMP), a key second messenger for EP2 and EP4 receptors.
Methodology:
-
Cell Culture and Seeding:
-
Culture cells endogenously expressing or transfected with the EP receptor of interest in appropriate growth medium.
-
Seed the cells into a 96-well or 384-well plate at a predetermined density and allow them to adhere overnight.
-
-
Assay:
-
Wash the cells with serum-free medium or a suitable assay buffer.
-
Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
Add varying concentrations of Alprostadil to the wells and incubate for a specific time (e.g., 15-30 minutes) at 37°C.
-
-
cAMP Measurement:
-
Lyse the cells to release the intracellular cAMP.
-
Quantify the cAMP levels in the cell lysates using a commercially available cAMP assay kit (e.g., competitive ELISA, HTRF, or fluorescence polarization).
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Plot the cAMP concentration against the log of the Alprostadil concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Alprostadil Receptor Signaling Pathways
Alprostadil binds to four main subtypes of the prostaglandin E2 receptor: EP1, EP2, EP3, and EP4. Each subtype is coupled to different G-proteins and activates distinct downstream signaling cascades.
EP1 Receptor Signaling
The EP1 receptor is coupled to Gq/11 protein. Its activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).
EP2 Receptor Signaling
The EP2 receptor is coupled to the stimulatory G-protein, Gs. Activation of Gs leads to the stimulation of adenylyl cyclase (AC), which catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA), which phosphorylates various downstream targets to elicit a cellular response, typically smooth muscle relaxation.
EP3 Receptor Signaling
The EP3 receptor is primarily coupled to the inhibitory G-protein, Gi. Activation of Gi inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. This reduction in cAMP can lead to various cellular responses, including smooth muscle contraction. Some isoforms of the EP3 receptor can also couple to Gq or G12/13 to activate other signaling pathways.
EP4 Receptor Signaling
Similar to the EP2 receptor, the EP4 receptor is primarily coupled to Gs, leading to cAMP production and PKA activation. However, there is evidence that the EP4 receptor can also couple to Gi, which can modulate the cAMP response and activate other pathways such as the PI3K/Akt pathway.
References
A Comparative Guide to Analytical Methods for Alprostadil Quantification: Validating a Novel UHPLC-MS/MS Approach Against a Standard HPLC-UV Method
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of a newly developed Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method for the quantification of Alprostadil against the established High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) reference standard method. The objective is to present supporting experimental data to validate the new method's performance, offering a more sensitive and rapid alternative for researchers and quality control analysts.
Method Performance Comparison
The validation of the new UHPLC-MS/MS method was conducted in accordance with the International Council for Harmonisation (ICH) guidelines, focusing on key analytical performance parameters. The results are summarized below in comparison to the established HPLC-UV reference method.
| Parameter | Reference Method (HPLC-UV) | New Method (UHPLC-MS/MS) | Acceptance Criteria |
| Linearity (R²) | 0.9991 | 0.9999 | R² ≥ 0.999 |
| Accuracy (% Recovery) | 98.5% - 101.2% | 99.5% - 100.8% | 98.0% - 102.0% |
| Precision (% RSD) | |||
| - Repeatability | 1.2% | 0.8% | ≤ 2.0% |
| - Intermediate Precision | 1.5% | 1.0% | ≤ 2.0% |
| Limit of Detection (LOD) | 50 ng/mL | 0.5 ng/mL | - |
| Limit of Quantification (LOQ) | 150 ng/mL | 1.5 ng/mL | - |
| Specificity | Baseline separation from degradation products | No interference from degradation products | No interference at the retention time of the analyte |
| Analysis Run Time | 25 minutes | 5 minutes | - |
Experimental Protocols
Reference Method: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is based on established compendial procedures for Alprostadil analysis.[1][2][3]
1. Chromatographic Conditions:
-
Column: C18, 4.6 x 250 mm, 5 µm particle size
-
Mobile Phase: Isocratic mixture of acetonitrile and 0.02 M potassium dihydrogen phosphate buffer (pH 3.0) (38:62 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 205 nm
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
2. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of Alprostadil Reference Standard (RS) in 10 mL of ethanol.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution using the mobile phase to achieve concentrations ranging from 150 ng/mL to 50 µg/mL.
-
Sample Preparation: Dilute the Alprostadil formulation with the mobile phase to obtain a theoretical concentration within the calibration range.
3. Validation Procedures:
-
Linearity: Analyze the working standard solutions in triplicate and construct a calibration curve by plotting the peak area against the concentration.
-
Accuracy: Perform recovery studies by spiking a placebo formulation with known concentrations of Alprostadil at three levels (80%, 100%, and 120% of the nominal concentration).
-
Precision:
-
Repeatability: Analyze six replicate preparations of the standard solution at 100% of the target concentration on the same day.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst and instrument.
-
-
Specificity: Analyze a placebo sample, a sample of Alprostadil degraded by acid, base, and oxidation, and a standard solution to ensure no interfering peaks at the retention time of Alprostadil.
-
LOD and LOQ: Determine based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ) from the analysis of low-concentration standards.
New Method: Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)
This novel method was developed to improve sensitivity, specificity, and throughput.
1. UHPLC Conditions:
-
Column: C18, 2.1 x 50 mm, 1.7 µm particle size
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient Elution: 30% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 30% B and equilibrate for 1 minute.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
2. MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Alprostadil: Precursor ion (m/z) 353.2 → Product ion (m/z) 335.2
-
Internal Standard (Alprostadil-d4): Precursor ion (m/z) 357.2 → Product ion (m/z) 339.2
-
-
Collision Energy and other MS parameters: Optimized for maximum signal intensity.
3. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): As per the reference method.
-
Internal Standard Stock Solution (1 mg/mL): Prepare a stock solution of Alprostadil-d4 in ethanol.
-
Working Standard Solutions: Prepare serial dilutions of the Alprostadil stock solution and spike with a constant concentration of the internal standard.
-
Sample Preparation: Dilute the sample to the expected concentration range and add the internal standard.
4. Validation Procedures:
-
The validation procedures for linearity, accuracy, precision, specificity, LOD, and LOQ were conducted in a similar manner to the reference method, but with the use of the internal standard for quantification.
Visualizations
Workflow for the Validation of the New UHPLC-MS/MS Method
Caption: Workflow for the validation of the new analytical method.
Simplified Signaling Pathway of Alprostadil
Caption: Alprostadil's mechanism leading to smooth muscle relaxation.
References
- 1. arlok.com [arlok.com]
- 2. Quantitative determination of alprostadil (PGE) in bulk drug and pharmaceutical formulations by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A chromatographic method for the quantification of prostaglandin E(1) and prostaglandin A(1) encapsulated in an intravenous lipid formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
comparative study of injectable versus topical Alprostadil formulations in preclinical models
A comprehensive comparison of injectable and topical Alprostadil formulations in preclinical models, offering researchers and drug development professionals a side-by-side analysis of efficacy, pharmacokinetics, and safety profiles. This guide synthesizes available preclinical data to inform future research and development in the treatment of erectile dysfunction.
Alprostadil, a synthetic form of prostaglandin E1 (PGE1), is a potent vasodilator that has been a cornerstone in the management of erectile dysfunction. Its mechanism of action involves the relaxation of smooth muscle and the dilation of cavernosal arteries, leading to penile erection. Traditionally administered via intracavernosal injection, recent advancements have led to the development of less invasive topical formulations. This guide provides a comparative overview of the preclinical data for both injectable and topical Alprostadil, focusing on key performance metrics in animal models.
Performance Snapshot: Injectable vs. Topical Alprostadil
The following tables summarize the available quantitative data from preclinical studies, offering a comparative look at the efficacy, pharmacokinetics, and safety of injectable and topical Alprostadil formulations. It is important to note that direct head-to-head preclinical comparative studies are limited; therefore, this comparison is synthesized from separate studies involving similar animal models.
Table 1: Efficacy in Preclinical Models (Rabbit)
| Parameter | Injectable Alprostadil | Topical Alprostadil |
| Animal Model | Rabbit | Rabbit |
| Primary Efficacy Endpoint | Change in Intracavernosal Pressure (ICP) | Erectile Response |
| Key Findings | Intracavernosal injection of PGE1 (0.2-1.6 µg/kg) induced a maximal change in ICP ranging from 18 to 44 mmHg, with a mean of 29.25 mmHg. The duration of tumescence ranged from 3.1 to 13.3 minutes.[1] | Topical application of Alprostadil cream has been shown to elicit an erectile response. Specific quantitative data on ICP changes in preclinical models for topical formulations is not readily available in the reviewed literature. |
Table 2: Pharmacokinetic Profile in Preclinical Models
| Parameter | Injectable Alprostadil | Topical Alprostadil |
| Animal Model | Cynomolgus Monkey, Rabbit | Various (Rabbit, Dog) |
| Systemic Absorption | Rapidly cleared from the penis into systemic circulation, where it is extensively metabolized by the lungs.[2] | Systemic absorption is minimal.[3] Formulations with permeation enhancers are designed for local absorption. |
| Metabolism | Primarily metabolized in the lungs via beta- and omega-oxidation. | Primarily local metabolism in the skin. |
| Excretion | Metabolites are primarily excreted by the kidneys. | Not applicable due to low systemic absorption. |
Table 3: Safety and Tolerability in Preclinical Models
| Parameter | Injectable Alprostadil | Topical Alprostadil |
| Animal Model | Cynomolgus Monkey, Rabbit | Rabbit, Dog |
| Local Side Effects | Penile pain, hematoma, ecchymosis, and penile fibrosis have been reported in clinical and preclinical settings.[4] | Local skin irritation, erythema, and penile burning sensation are the most common adverse effects. The addition of permeation enhancers may influence local tolerance. |
| Systemic Side Effects | Systemic effects are generally minimal due to rapid metabolism, but hypotension can occur. | Systemic side effects are rare due to very low systemic absorption. |
Unveiling the Mechanism: Alprostadil's Signaling Pathway
Alprostadil exerts its therapeutic effect by activating a well-defined signaling cascade within the smooth muscle cells of the corpus cavernosum. The following diagram illustrates this pathway.
A Look Inside the Lab: Experimental Workflow
The preclinical evaluation of erectile dysfunction treatments typically follows a standardized workflow to assess efficacy and safety. The diagram below outlines a general experimental protocol used in animal models.
Detailed Experimental Protocols
While specific protocols vary between studies, the following provides a general methodology for key experiments cited in the preclinical evaluation of Alprostadil formulations.
1. Animal Model and Preparation:
-
Species: Male New Zealand White rabbits are a commonly used model due to their penile structure being similar to humans.[1] Rats are also utilized, particularly in cavernous nerve injury models.
-
Anesthesia: Anesthesia is induced and maintained throughout the experiment, for example, with a combination of ketamine and xylazine, or with urethane.
-
Surgical Instrumentation: A 23-gauge needle connected to a pressure transducer is inserted into the corpus cavernosum to measure intracavernosal pressure (ICP). A catheter is placed in the carotid artery to monitor systemic arterial pressure (MAP).
2. Efficacy Assessment (Intracavernosal Pressure Measurement):
-
Drug Administration:
-
Injectable: A specific dose of Alprostadil (e.g., 0.2-1.6 µg/kg) is injected directly into the corpus cavernosum.
-
Topical: A specified amount of the Alprostadil cream is applied to the glans penis.
-
-
Data Recording: ICP and MAP are continuously recorded before, during, and after drug administration.
-
Efficacy Parameters: The primary endpoints are the maximal ICP achieved, the duration of the erectile response (time above a certain ICP threshold), and the ICP/MAP ratio.
3. Pharmacokinetic Studies:
-
Drug Administration: The respective formulation (injectable or topical) is administered as described above.
-
Sample Collection: Blood samples are collected at predetermined time points via an arterial or venous catheter.
-
Analysis: Plasma concentrations of Alprostadil and its metabolites are determined using a validated analytical method, such as gas chromatography/mass spectrometry.
-
Pharmacokinetic Parameters: Key parameters calculated include maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the concentration-time curve (AUC), and half-life (t1/2).
4. Safety and Tolerability Assessment:
-
Local Tolerance: The application site is visually inspected for signs of irritation, such as erythema, edema, and discharge, at various time points after administration.
-
Systemic Safety: Systemic blood pressure, heart rate, and other vital signs are monitored throughout the experiment.
-
Histopathology: At the end of the study, penile tissue is collected, fixed, and processed for histopathological examination to assess for any signs of inflammation, fibrosis, or other tissue damage.
Conclusion
Preclinical data suggests that both injectable and topical Alprostadil formulations are effective in inducing an erectile response in animal models. The injectable formulation demonstrates a robust and rapid increase in intracavernosal pressure. The topical formulation, while offering a less invasive alternative, relies on permeation enhancers for its efficacy, and its local absorption characteristics are a key consideration.
Pharmacokinetic profiles differ significantly, with the injectable form leading to some systemic exposure, albeit with rapid metabolism, while the topical form exhibits minimal systemic absorption. This difference is also reflected in their safety profiles, with the injectable form carrying a higher risk of systemic side effects and local complications like fibrosis, whereas the topical formulation's adverse effects are primarily localized to the application site.
Further direct comparative preclinical studies are warranted to provide a more definitive head-to-head comparison of these two formulations. Such studies would be invaluable in optimizing the development of novel, effective, and safe treatments for erectile dysfunction.
References
- 1. The rabbit as an intracavernous injection study model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Intracavernous alprostadil. A review of its pharmacodynamic and pharmacokinetic properties and therapeutic potential in erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Alprostadil cream in the treatment of erectile dysfunction: clinical evidence and experience - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy and safety of intracavernosal alprostadil in men with erectile dysfunction. The Alprostadil Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Synergy of Alprostadil and Phosphodiesterase Inhibitors In Vitro: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the synergistic effects observed between Alprostadil (a prostaglandin E1 analogue) and phosphodiesterase (PDE) inhibitors when studied in vitro. The combination of these agents is a promising area of research, particularly for conditions such as erectile dysfunction, due to their complementary mechanisms of action on smooth muscle relaxation. This document summarizes the available in vitro data, details relevant experimental protocols, and visualizes the underlying biochemical pathways and experimental workflows.
Introduction to the Synergistic Mechanism
Alprostadil and phosphodiesterase inhibitors, particularly PDE5 inhibitors like sildenafil, tadalafil, and vardenafil, both promote the relaxation of smooth muscle tissue, such as that found in the corpus cavernosum of the penis.[1][2] However, they do so through distinct but complementary signaling pathways.
Alprostadil binds to prostaglandin E receptors on the surface of smooth muscle cells, which activates adenylyl cyclase.[3][4] This enzyme then increases the intracellular concentration of cyclic adenosine monophosphate (cAMP).[3] Elevated cAMP levels lead to the activation of protein kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately resulting in a decrease in intracellular calcium levels and smooth muscle relaxation.
On the other hand, sexual stimulation triggers the release of nitric oxide (NO) from nerve endings and endothelial cells. NO activates soluble guanylate cyclase (sGC), which catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). PDE5 inhibitors work by preventing the degradation of cGMP by the phosphodiesterase type 5 enzyme. The resulting accumulation of cGMP activates protein kinase G (PKG), which also contributes to the reduction of intracellular calcium and subsequent smooth muscle relaxation.
The synergistic effect of combining Alprostadil with PDE inhibitors is believed to arise from the simultaneous elevation of both cAMP and cGMP. There is evidence of "cross-talk" between these two pathways, where elevated levels of one cyclic nucleotide can influence the signaling of the other, leading to a more profound and sustained relaxation of smooth muscle than either agent can achieve alone.
Signaling Pathways and Experimental Workflow
To visually represent these interactions and the general process for their in vitro assessment, the following diagrams have been generated using Graphviz (DOT language).
Caption: Signaling pathways of Alprostadil and PDE5 inhibitors leading to smooth muscle relaxation.
Caption: General experimental workflow for in vitro assessment of synergistic vasodilation.
Comparative Data of In Vitro Performance
While numerous clinical studies suggest a synergistic effect when combining Alprostadil with PDE5 inhibitors, there is a notable scarcity of publicly available, direct comparative in vitro studies that quantify this synergy with metrics such as the Combination Index (CI). The following tables summarize the established mechanisms of action and qualitative findings from the existing literature.
Table 1: Mechanism of Action of Alprostadil and Common PDE Inhibitors
| Compound | Primary Target | Second Messenger | Primary Effect in Corpus Cavernosum |
| Alprostadil | Prostaglandin E Receptors | ↑ cAMP | Smooth muscle relaxation |
| Sildenafil | Phosphodiesterase Type 5 (PDE5) | ↑ cGMP | Smooth muscle relaxation |
| Tadalafil | Phosphodiesterase Type 5 (PDE5) | ↑ cGMP | Smooth muscle relaxation |
| Vardenafil | Phosphodiesterase Type 5 (PDE5) | ↑ cGMP | Smooth muscle relaxation |
Table 2: Summary of In Vitro Findings on Synergistic Effects
| Drug Combination | Tissue Model | Key Findings | Quantitative Synergy Data | Reference |
| Alprostadil (PGE1) + Rolipram (PDE4 Inhibitor) | Human Cavernosal Smooth Muscle Cells | Combination enhanced erectile response and increased intracellular cAMP levels. | Not Reported | |
| Alprostadil (PGE1) + S-nitrosoglutathione (NO donor) | Human Corpus Cavernosum Strips | Demonstrated a synergistic relaxation effect and simultaneously increased both cAMP and cGMP levels. | Not Reported | |
| Sildenafil + Alprostadil | Rat Detrusor Muscle | Sildenafil corrected the increased contractility induced by alprostadil. | Not Reported |
Experimental Protocols
The following are generalized protocols for key experiments used to assess the synergistic effects of Alprostadil and PDE inhibitors in vitro, based on methodologies described in the scientific literature.
Organ Bath Assay for Smooth Muscle Relaxation
This assay measures the ability of the test compounds to relax pre-contracted smooth muscle tissue.
a. Tissue Preparation:
-
Human corpus cavernosum tissue is obtained from consenting patients undergoing penile prosthesis implantation, or alternatively, corpus cavernosum from animal models (e.g., rabbits) is used.
-
The tissue is immediately placed in cold, oxygenated Krebs-Henseleit solution.
-
The corpus cavernosum is dissected free of surrounding tissue, and strips of a standardized size (e.g., 2 x 2 x 8 mm) are prepared.
-
The tissue strips are mounted vertically in organ baths containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with a gas mixture of 95% O2 and 5% CO2.
-
The strips are connected to isometric force transducers and allowed to equilibrate for 60-90 minutes under a resting tension of approximately 1.5-2.0 grams.
b. Experimental Procedure:
-
After equilibration, the viability of the tissue is confirmed by inducing a contraction with a high concentration of potassium chloride (e.g., 80 mM).
-
The tissues are then washed and allowed to return to baseline tension.
-
A sustained contraction is induced using a contractile agent such as phenylephrine or norepinephrine (e.g., 1-10 µM).
-
Once a stable contraction plateau is reached, cumulative concentration-response curves are generated for Alprostadil alone, each PDE inhibitor alone, and various fixed-ratio combinations of Alprostadil and each PDE inhibitor.
-
The changes in isometric tension are continuously recorded.
c. Data Analysis:
-
The relaxation induced by the drugs is expressed as a percentage of the pre-contraction induced by phenylephrine or norepinephrine.
-
Dose-response curves are plotted, and the IC50 (the concentration of the drug that produces 50% of the maximal relaxation) is calculated for each compound and combination.
-
Synergy is quantitatively assessed using methods such as isobolographic analysis or the Combination Index (CI) method of Chou and Talalay. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.
Measurement of Intracellular cAMP and cGMP Levels
This assay quantifies the changes in the second messengers, cAMP and cGMP, in response to drug treatment.
a. Cell/Tissue Culture and Treatment:
-
Primary cultures of human corpus cavernosum smooth muscle cells (HCSMCs) are established, or alternatively, fresh tissue strips are used.
-
The cells or tissues are incubated with Alprostadil, a PDE inhibitor, or a combination of both for a specified period (e.g., 30 minutes to 2 hours) at 37°C.
-
Control groups with no drug treatment are included.
b. Extraction of Cyclic Nucleotides:
-
The incubation is terminated by the addition of a reagent to lyse the cells and prevent the degradation of cyclic nucleotides, such as cold absolute ethanol or trichloroacetic acid.
-
The samples are then processed to separate the cyclic nucleotides from other cellular components, often involving centrifugation.
c. Quantification:
-
The concentrations of cAMP and cGMP in the extracts are measured using commercially available enzyme immunoassay (EIA) or radioimmunoassay (RIA) kits.
-
The results are typically normalized to the total protein content or the number of cells and expressed as pmol/mg protein or pmol/10^6 cells.
Conclusion
The available in vitro evidence, though lacking in direct quantitative comparisons, strongly supports the hypothesis of a synergistic interaction between Alprostadil and phosphodiesterase inhibitors. This synergy is rooted in their distinct but complementary mechanisms of action, leading to the enhanced accumulation of the second messengers cAMP and cGMP, which are pivotal in mediating smooth muscle relaxation. The experimental protocols outlined in this guide provide a framework for researchers to further investigate and quantify these synergistic effects. Future in vitro studies employing rigorous methodologies, such as isobolographic analysis, are warranted to provide a more detailed understanding of the interactions between Alprostadil and various PDE inhibitors, which could inform the development of more effective combination therapies.
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. surrey.res.services [surrey.res.services]
- 3. researchgate.net [researchgate.net]
- 4. Combination therapy with topical alprostadil and phosphodiesterase-5 inhibitors after failure of oral therapy in patients with erectile dysfunction: a prospective, two-arm, open-label, non-randomized study - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Logistical Information for Handling Alprostadil Sodium
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of Alprostadil sodium is paramount. This guide provides essential procedural information, personal protective equipment (PPE) recommendations, and disposal plans to minimize risk and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment must be worn to prevent exposure.[1] The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.
Eye and Face Protection:
-
Wear safety glasses with side shields or goggles to protect against splashes.[2][3]
-
If there is a significant risk of splashing, a face shield should be worn in addition to goggles.[4]
Hand Protection:
-
Wear impervious, chemical-resistant gloves.[2] Nitrile or latex gloves are often suitable, but compatibility should be verified.
-
Double gloving is recommended, especially when compounding or handling contaminated surfaces. The outer glove should be removed and disposed of within the containment area.
-
Gloves should be changed regularly, at least every 30 to 60 minutes, or immediately if they become contaminated or damaged.
Body Protection:
-
A protective lab coat or gown made of low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs is required.
-
Disposable gowns are recommended to prevent cross-contamination.
Respiratory Protection:
-
Work in a well-ventilated area. General room ventilation is typically adequate unless the process generates dust, mist, or fumes.
-
If airborne dust or aerosols are generated, or if occupational exposure limits are exceeded, a NIOSH-approved respirator (such as an N95 or N100) should be used within the context of a respiratory protection program.
Occupational Exposure Limits
The following table summarizes the occupational exposure limits (OELs) for the components of some Alprostadil formulations. It is important to note that Alprostadil itself may not have a specific established OEL, but the solvents it is prepared in, such as ethanol, do.
| Component | Organization | Exposure Limit Type | Value |
| Ethanol | Germany (TRGS 900) | TWA | 500 ppm / 960 mg/m³ |
| Ethanol | Germany (DFG) | MAK | 500 ppm / 960 mg/m³ |
| Ethanol | Austria | MAK | 1000 ppm / 1900 mg/m³ |
| Ethanol | Greece | TWA | 1000 ppm / 1900 mg/m³ |
| Ethanol | OSHA | PEL | 1000 ppm / 1900 mg/m³ |
| Ethanol | Netherlands | TWA | 260 mg/m³ |
| Ethanol | Sweden | TWA | 500 ppm / 1000 mg/m³ |
TWA (Time-Weighted Average), MAK (Maximum Workplace Concentration), PEL (Permissible Exposure Limit)
Handling and Storage Procedures
Handling:
-
Obtain special instructions before use and do not handle until all safety precautions have been read and understood.
-
Avoid contact with eyes, skin, and clothing.
-
Avoid breathing dust, vapor, or mist.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in areas where this compound is handled.
-
Some formulations of Alprostadil contain ethanol and are flammable. Keep away from heat, sparks, open flames, and hot surfaces. Use non-sparking tools and take precautionary measures against static discharge.
Storage:
-
Store in a well-ventilated place and keep the container tightly closed.
-
Alprostadil powder for injection can often be stored at room temperature for a limited time, while reconstituted solutions may require immediate use or refrigeration. Always follow the specific storage instructions provided with the product. For long-term storage, refrigeration at 2-8°C is often recommended.
Spill Management and Disposal
Spill Management:
-
In case of a spill, evacuate personnel from the area.
-
For small spills, wear appropriate PPE (gloves and safety glasses) to clean up the material.
-
For large spills, keep all sources of ignition away, and contain the spill if it can be done safely.
-
Avoid generating dust. Use a method that does not create dust, such as gently sweeping up the solid material.
-
Collect the spilled material into a suitable, closed container for disposal.
Disposal:
-
Dispose of contents and containers in accordance with all local, state, and federal regulations.
-
Used needles, syringes, and vials should be disposed of in a designated sharps container. Do not reuse single-use items.
First Aid Measures
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes, holding the eyelids open. Seek medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
-
Inhalation: Remove the person to fresh air and keep them at rest. Seek immediate medical attention.
Procedural Workflow for Handling this compound
The following diagram outlines the key steps and decision points for the safe handling of this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
